molecular formula C14H12N2O4 B1390528 3-Methoxy-5-(phenylcarbamoyl)isonicotinic acid CAS No. 1087659-19-5

3-Methoxy-5-(phenylcarbamoyl)isonicotinic acid

Cat. No.: B1390528
CAS No.: 1087659-19-5
M. Wt: 272.26 g/mol
InChI Key: SIYISUPHWCIBIW-UHFFFAOYSA-N
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Description

3-Methoxy-5-(phenylcarbamoyl)isonicotinic acid is a useful research compound. Its molecular formula is C14H12N2O4 and its molecular weight is 272.26 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

3-methoxy-5-(phenylcarbamoyl)pyridine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O4/c1-20-11-8-15-7-10(12(11)14(18)19)13(17)16-9-5-3-2-4-6-9/h2-8H,1H3,(H,16,17)(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIYISUPHWCIBIW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CN=C1)C(=O)NC2=CC=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90670135
Record name 3-Methoxy-5-(phenylcarbamoyl)pyridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90670135
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1087659-19-5
Record name 3-Methoxy-5-(phenylcarbamoyl)pyridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90670135
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

physicochemical properties of 3-Methoxy-5-(phenylcarbamoyl)isonicotinic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Physicochemical Properties of 3-Methoxy-5-(phenylcarbamoyl)isonicotinic acid

For Researchers, Scientists, and Drug Development Professionals

Foreword: A Senior Application Scientist's Perspective

In the landscape of modern drug discovery and materials science, a comprehensive understanding of a molecule's physicochemical properties is not merely academic—it is the bedrock upon which successful development is built. These properties govern a compound's behavior from synthesis and purification to its formulation and, in the pharmaceutical realm, its absorption, distribution, metabolism, and excretion (ADME) profile. This guide is dedicated to this compound, a molecule of interest within the broader class of isonicotinic acid derivatives.

While specific experimental data for this compound is not widely published, this document serves as both a repository of known information and a predictive guide for its characterization. By leveraging established principles of physical organic chemistry and drawing parallels with structurally related compounds, we can construct a robust profile of its expected properties. The methodologies detailed herein are designed to be self-validating, providing a clear path for researchers to confirm these predictions in a laboratory setting. This guide is structured to provide not just the "what," but the "why"—elucidating the causal relationships between molecular structure and physical behavior, a cornerstone of rational drug design and materials engineering.

Chemical Identity and Structural Framework

This compound is a substituted pyridinecarboxylic acid. Its structure features a central pyridine ring, a carboxylic acid group, a methoxy group, and a phenylcarbamoyl (anilide) side chain. These functional groups are expected to dictate its chemical reactivity and physical properties.

Identifier Value Source
IUPAC Name 3-Methoxy-5-(phenylcarbamoyl)pyridine-4-carboxylic acid-
CAS Number 1087659-19-5[1]
Molecular Formula C₁₄H₁₂N₂O₄[1]
Molecular Weight 272.26 g/mol [1]
Canonical SMILES COC1=CC(=NC=C1C(=O)O)C(=O)NC2=CC=CC=C2-

Proposed Synthesis Pathway

The synthesis of this compound can be approached through a multi-step process, likely commencing from a suitably substituted pyridine derivative. A plausible and efficient route involves the selective functionalization of a precursor such as 3-methoxy-4-cyano-5-methylpyridine, followed by amide bond formation. The causality behind this choice lies in the commercial availability of similar precursors and the reliability of standard organic transformations.

Synthetic Workflow

The proposed synthesis involves two key transformations:

  • Oxidation: The methyl group at the 5-position of a pyridine precursor can be oxidized to a carboxylic acid.

  • Amide Coupling: The resulting carboxylic acid can then be coupled with aniline to form the desired phenylcarbamoyl group. Alternatively, a more convergent approach would involve the initial formation of an isonicotinic acid derivative, followed by amide coupling. A common and robust method for amide bond formation is the use of a coupling agent.[2][3]

Synthetic_Workflow cluster_0 Step 1: Synthesis of the Isonicotinic Acid Precursor cluster_1 Step 2: Amide Bond Formation cluster_2 Step 3: Final Carboxylation (Conceptual) Start Commercially Available 3-Methoxy-5-bromo-4-pyridinecarboxaldehyde Step1_1 Oxidation of aldehyde to carboxylic acid Start->Step1_1 e.g., KMnO₄ or Jones oxidation Intermediate1 3-Methoxy-5-bromoisonicotinic acid Step1_1->Intermediate1 Intermediate1_ref 3-Methoxy-5-bromoisonicotinic acid Step2_1 Amide Coupling Intermediate1_ref->Step2_1 Aniline Aniline Aniline->Step2_1 Coupling agent (e.g., HATU, DCC) Base (e.g., DIPEA) Intermediate2 3-Methoxy-5-bromo-N-phenylisonicotinamide Step2_1->Intermediate2 Intermediate2_ref 3-Methoxy-5-bromo-N-phenylisonicotinamide Step3_1 Carboxylation via lithiation or other C-H activation method Intermediate2_ref->Step3_1 e.g., n-BuLi, then CO₂ Final_Product This compound Step3_1->Final_Product

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol: Amide Coupling (Illustrative)

This protocol outlines a general procedure for the amide coupling step, a crucial transformation in the proposed synthesis.[2][3]

  • Reactant Preparation: In a dry, inert atmosphere (e.g., under nitrogen or argon), dissolve 1.0 equivalent of the carboxylic acid precursor (e.g., 3-methoxy-5-bromoisonicotinic acid) in a suitable anhydrous solvent such as dimethylformamide (DMF) or dichloromethane (DCM).

  • Activation: Add 1.1 equivalents of a coupling agent (e.g., HATU or DCC) and 2.0 equivalents of a non-nucleophilic base (e.g., N,N-diisopropylethylamine, DIPEA). Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.

  • Amine Addition: Add 1.05 equivalents of aniline to the reaction mixture.

  • Reaction Monitoring: Allow the reaction to proceed at room temperature. Monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Work-up and Purification: Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate). Wash the organic layer sequentially with a mild acid (e.g., 1M HCl), a mild base (e.g., saturated NaHCO₃ solution), and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to yield the pure amide.

Physicochemical Properties: Predictions and Experimental Verification

Due to the absence of published experimental data, the following sections provide predicted values based on the compound's structure and outline standard protocols for their empirical determination.

Melting Point
  • Prediction: As a crystalline solid with multiple hydrogen bonding sites (carboxylic acid and amide) and aromatic rings capable of π-stacking, this compound is expected to have a relatively high melting point, likely exceeding 200°C. Pure crystalline organic compounds typically exhibit a sharp melting range of 0.5-1.0°C.

  • Experimental Protocol for Melting Point Determination: [4][5][6][7]

    • Sample Preparation: Ensure the sample is completely dry and finely powdered.

    • Capillary Loading: Load a small amount of the powdered sample into a capillary tube to a height of 2-3 mm.

    • Measurement: Place the capillary tube in a melting point apparatus.

    • Heating: Heat rapidly to about 20°C below the expected melting point, then reduce the heating rate to approximately 1-2°C per minute.

    • Observation: Record the temperature at which the first droplet of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). The recorded melting point should be a range.

Solubility
  • Prediction: The molecule's solubility will be a balance between its polar functional groups (carboxylic acid, amide, methoxy, pyridine nitrogen) and its nonpolar aromatic rings.

    • Aqueous Solubility: Expected to be low in neutral water but should increase significantly in basic solutions (pH > pKa of the carboxylic acid) due to the formation of the more soluble carboxylate salt.

    • Organic Solubility: Likely to be soluble in polar aprotic solvents like DMSO and DMF, and moderately soluble in alcohols like methanol and ethanol. Solubility in nonpolar solvents like hexane is expected to be very low.

  • Experimental Protocol for Kinetic Solubility Assessment: [8][9][10][11][12]

    • Stock Solution: Prepare a high-concentration stock solution of the compound in DMSO (e.g., 10 mM).

    • Dilution: Add a small volume of the DMSO stock solution to a larger volume of the test solvent (e.g., phosphate-buffered saline, pH 7.4) and mix vigorously.

    • Equilibration: Allow the solution to equilibrate for a set period (e.g., 1-2 hours) at a constant temperature.

    • Separation: Separate any undissolved precipitate by centrifugation or filtration.

    • Quantification: Determine the concentration of the compound in the supernatant/filtrate using a suitable analytical method, such as HPLC-UV or LC-MS.

Acidity and Basicity (pKa)
  • Prediction: The molecule possesses both an acidic and a basic center.

    • Acidic pKa: The carboxylic acid group is expected to be the primary acidic site. Its pKa is likely to be in the range of 3-5, influenced by the electron-withdrawing nature of the pyridine ring.

    • Basic pKa: The pyridine nitrogen is a basic site. Its pKa will be lower than that of pyridine itself due to the electron-withdrawing effects of the substituents.

  • Experimental Protocol for pKa Determination by Potentiometric Titration: [13][14][15][16]

    • Sample Preparation: Dissolve a precisely weighed amount of the compound in a suitable solvent mixture (e.g., water with a co-solvent if necessary to ensure solubility).

    • Titration Setup: Place the solution in a jacketed beaker to maintain a constant temperature and use a calibrated pH electrode to monitor the pH.

    • Titration: Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH) for the acidic pKa, and with a strong acid (e.g., 0.1 M HCl) for the basic pKa. Add the titrant in small, precise increments.

    • Data Collection: Record the pH after each addition of titrant.

    • Analysis: Plot the pH versus the volume of titrant added. The pKa can be determined from the pH at the half-equivalence point of the titration curve.[15][17]

Property Predicted Value/Behavior Recommended Experimental Method
Melting Point > 200°C, sharp rangeCapillary Melting Point Apparatus
Aqueous Solubility Low at neutral pH, increases with pHKinetic Solubility Assay via HPLC-UV/LC-MS
Organic Solubility Soluble in DMSO, DMF; sparingly in alcoholsVisual assessment and quantification
Acidic pKa 3 - 5 (Carboxylic acid)Potentiometric Titration
Basic pKa 1 - 3 (Pyridine nitrogen)Potentiometric Titration

Spectroscopic Profile

The structural features of this compound give rise to a predictable spectroscopic signature.

Nuclear Magnetic Resonance (NMR) Spectroscopy[19]
  • ¹H NMR:

    • Aromatic Protons: Expect signals in the 7.0-9.0 ppm region. The pyridine protons will likely be downfield due to the ring's electron-deficient nature. The phenyl protons will appear in the typical aromatic region.

    • Amide Proton (N-H): A broad singlet, typically downfield (> 8.5 ppm). Its chemical shift can be concentration and solvent dependent.

    • Carboxylic Acid Proton (O-H): A very broad singlet, often far downfield (> 10 ppm), and may not be observed in all solvents.

    • Methoxy Protons (O-CH₃): A sharp singlet around 3.8-4.0 ppm.

  • ¹³C NMR:

    • Carbonyl Carbons: Two signals in the 160-175 ppm range for the amide and carboxylic acid carbonyls.

    • Aromatic Carbons: Multiple signals between 110-160 ppm.

    • Methoxy Carbon: A signal around 55-60 ppm.

Fourier-Transform Infrared (FT-IR) Spectroscopy[20][21][22][23]
  • O-H Stretch (Carboxylic Acid): A very broad band from 2500-3300 cm⁻¹.

  • N-H Stretch (Amide): A sharp to moderately broad peak around 3300-3500 cm⁻¹.

  • C=O Stretch (Carboxylic Acid): A strong, sharp absorption around 1700-1725 cm⁻¹.

  • C=O Stretch (Amide I band): A strong, sharp absorption around 1650-1680 cm⁻¹.

  • N-H Bend (Amide II band): A significant band around 1515-1570 cm⁻¹.

  • C-O Stretch (Methoxy): A peak in the 1000-1300 cm⁻¹ region.

Mass Spectrometry (MS)
  • Molecular Ion Peak (M⁺): In an electron ionization (EI) mass spectrum, the molecular ion peak would be expected at m/z = 272. In electrospray ionization (ESI), the protonated molecule [M+H]⁺ at m/z = 273 or the deprotonated molecule [M-H]⁻ at m/z = 271 would be prominent.

Conclusion

This technical guide provides a comprehensive, albeit predictive, overview of the . By integrating foundational chemical principles with established analytical methodologies, a clear framework for the synthesis and characterization of this compound has been established. The proposed synthetic route offers a logical starting point for its preparation, while the outlined experimental protocols provide the necessary steps for empirical validation of its melting point, solubility, and pKa. The predicted spectroscopic data serves as a benchmark for structural confirmation. This guide is intended to empower researchers and drug development professionals to confidently approach the study of this and similar novel chemical entities, accelerating the journey from molecular concept to tangible application.

References

  • MDPI. (n.d.). A (Comprehensive) Review of the Application of Quantitative Structure–Activity Relationship (QSAR) in the Prediction of New Compounds with Anti-Breast Cancer Activity. Retrieved from [Link]

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An In-Depth Technical Guide to 3-Methoxy-5-(phenylcarbamoyl)isonicotinic Acid: Exploring a Novel Scaffold in a Validated Therapeutic Domain

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of 3-Methoxy-5-(phenylcarbamoyl)isonicotinic acid (CAS Number: 1087659-19-5), a molecule of significant interest within the validated therapeutic landscape of isonicotinic acid derivatives. While direct and extensive research on this specific compound is emerging, its structural features suggest a strong potential for biological activity, drawing from the rich history of its chemical class. This document will delve into the foundational chemistry, potential synthetic pathways, and hypothesized biological relevance of this compound, offering a forward-looking perspective for researchers in drug discovery and development.

Core Compound Characteristics

This compound is a substituted pyridine carboxylic acid. Its core structure is the isonicotinic acid (pyridine-4-carboxylic acid) scaffold, which is a well-established pharmacophore.

PropertyValueSource
CAS Number 1087659-19-5N/A
Molecular Formula C₁₄H₁₂N₂O₄[1]
Molecular Weight 272.26 g/mol [1]
IUPAC Name 3-methoxy-5-(phenylformamido)pyridine-4-carboxylic acidN/A
Hazard Classification Irritant[1]

The presence of a methoxy group at the 3-position and a phenylcarbamoyl group at the 5-position of the isonicotinic acid ring are key structural features that are anticipated to modulate its physicochemical properties and biological activity.

G Target This compound Intermediate1 3-Methoxy-5-amino-isonicotinic acid derivative Target->Intermediate1 Amide bond formation Intermediate2 3-Methoxy-isonicotinic acid-5-carboxylic acid derivative Target->Intermediate2 Amide bond formation Precursor1 Substituted Pyridine Precursor Intermediate1->Precursor1 Functional group interconversion Aniline Aniline Intermediate1->Aniline Acylation Intermediate2->Precursor1 Functional group interconversion Intermediate2->Aniline Coupling Phenyl_isocyanate Phenyl isocyanate

Figure 2: Retrosynthetic analysis of this compound.

Protocol 1: Amidation of a Precursor Isonicotinic Acid

This approach involves the synthesis of a 3-methoxy-5-amino-isonicotinic acid derivative, followed by acylation with a phenylcarbonyl equivalent.

Step-by-Step Methodology:

  • Synthesis of 3-Methoxy-5-nitro-isonicotinic acid: Starting from a commercially available substituted pyridine, a methoxy group can be introduced, followed by nitration at the 5-position. Subsequent oxidation of the 4-position methyl or other suitable group would yield the isonicotinic acid.

  • Reduction of the Nitro Group: The nitro group is then reduced to an amine, for example, using catalytic hydrogenation (H₂/Pd-C) or a reducing agent like SnCl₂.

  • Amide Bond Formation: The resulting 3-methoxy-5-amino-isonicotinic acid (or its ester) is then reacted with benzoyl chloride or benzoic acid in the presence of a coupling agent (e.g., DCC, EDC) to form the phenylcarbamoyl linkage.

  • Hydrolysis (if starting from an ester): If an ester was used, a final hydrolysis step would yield the target carboxylic acid.

Protocol 2: Functionalization of a Pre-formed Amide

An alternative strategy involves forming the phenylcarbamoyl group prior to the elaboration of the isonicotinic acid.

Step-by-Step Methodology:

  • Synthesis of 3-Methoxy-5-bromo-4-methylpyridine: A suitable pyridine precursor can be methoxylated and brominated to introduce the desired substituents.

  • Palladium-Catalyzed Amination: A Buchwald-Hartwig or similar cross-coupling reaction with aniline could be employed to form the N-phenyl bond at the 5-position.

  • Oxidation to Isonicotinic Acid: The methyl group at the 4-position is then oxidized to a carboxylic acid using a strong oxidizing agent (e.g., KMnO₄, HNO₃) to afford the final product. [2]

Hypothesized Biological Activity and Mechanism of Action

The structural features of this compound suggest several potential avenues for biological activity, primarily based on structure-activity relationships (SAR) observed in related isonicotinic acid derivatives. [3]

Potential as an Antitubercular Agent

The core isonicotinic acid structure is a strong indicator of potential antitubercular activity. [4]The N-phenylcarbamoyl side chain could influence cell wall permeability and interaction with the active site of key mycobacterial enzymes.

Antitubercular_MOA cluster_0 Mycobacterium Compound 3-Methoxy-5-(phenylcarbamoyl) isonicotinic acid (Prodrug?) KatG KatG (Catalase-peroxidase) Compound->KatG Activation Activated_Compound Activated Form KatG->Activated_Compound InhA InhA (Enoyl-ACP reductase) Activated_Compound->InhA Inhibition Mycolic_Acid Mycolic Acid Synthesis InhA->Mycolic_Acid Cell_Wall Cell Wall Disruption Mycolic_Acid->Cell_Wall Bacterial_Death Bacterial Death Cell_Wall->Bacterial_Death Anti_Inflammatory_Workflow cluster_0 In Vitro Screening cluster_1 In Silico Analysis cluster_2 In Vivo Models ROS_Assay ROS Inhibition Assay Docking Molecular Docking (e.g., with COX-2) ROS_Assay->Docking Provides rationale for COX_Assay COX-1/COX-2 Inhibition Assay COX_Assay->Docking Cytokine_Assay Cytokine Release Assay (e.g., TNF-α, IL-6) LPS_Model LPS-induced Inflammation Cytokine_Assay->LPS_Model Carrageenan_Model Carrageenan-induced Paw Edema Docking->Carrageenan_Model Guides in vivo testing

Figure 4: Experimental workflow for evaluating the anti-inflammatory potential of this compound.

An experimental workflow to investigate this potential would involve in vitro assays to measure the inhibition of reactive oxygen species (ROS) and cyclooxygenase (COX) enzymes, followed by in vivo studies in models of inflammation.

Future Directions and Research Opportunities

This compound represents an intriguing, yet underexplored, molecule within a therapeutically relevant chemical space. Key areas for future research include:

  • Definitive Synthesis and Characterization: The development and publication of a robust and scalable synthetic route are paramount. Full characterization using modern analytical techniques (NMR, MS, X-ray crystallography) is essential.

  • Comprehensive Biological Screening: The compound should be screened against a wide range of biological targets, including panels of mycobacteria (including drug-resistant strains), cancer cell lines, and assays for anti-inflammatory and other CNS activities.

  • Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of a library of analogs, with modifications to the methoxy and phenylcarbamoyl groups, would provide valuable insights into the SAR and guide the design of more potent and selective compounds.

  • Pharmacokinetic Profiling: In vitro and in vivo ADME (absorption, distribution, metabolism, and excretion) studies will be crucial to assess the drug-like properties of this compound.

Conclusion

While this compound is currently a compound with limited direct published data, its structural relationship to the well-established isonicotinic acid class of therapeutic agents makes it a compelling target for further investigation. By leveraging the extensive knowledge of isonicotinic acid chemistry and biology, researchers can strategically explore the potential of this molecule in areas such as infectious diseases, inflammation, and oncology. This guide serves as a foundational resource to stimulate and inform such research endeavors.

References

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The Multifaceted Biological Activities of Substituted Isonicotinic Acids: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Enduring Relevance of the Pyridine-4-Carboxylic Acid Scaffold

The isonicotinic acid moiety, a pyridine ring functionalized with a carboxylic acid at the 4-position, represents a cornerstone scaffold in medicinal chemistry. Its deceptively simple structure belies a remarkable versatility, enabling the generation of a vast chemical space of derivatives with a broad spectrum of biological activities. From the bedrock of anti-tuberculosis therapy to emerging roles in oncology and inflammation, substituted isonicotinic acids continue to be a fertile ground for the discovery and development of novel therapeutic agents. This guide provides a comprehensive technical overview of the biological activities of this important class of compounds, with a focus on their antimicrobial, anticancer, and anti-inflammatory properties. We will delve into the mechanistic underpinnings of their actions, explore structure-activity relationships, and provide detailed, field-proven experimental protocols for their evaluation.

I. Antimicrobial Activity: Beyond the Legacy of Isoniazid

The story of isonicotinic acid in medicine is inextricably linked to isoniazid (isonicotinic acid hydrazide), a first-line drug for the treatment of tuberculosis for decades.[1] However, the antimicrobial potential of this scaffold extends beyond this flagship molecule.

A. Mechanism of Action: A Tale of Prodrug Activation and Mycolic Acid Inhibition

Isoniazid itself is a prodrug that requires activation by the mycobacterial catalase-peroxidase enzyme, KatG.[2] This activation leads to the formation of an isonicotinoyl radical, which, upon coupling with NADH, forms a nicotinoyl-NAD adduct. This adduct potently inhibits the enoyl-acyl carrier protein reductase (InhA), a crucial enzyme in the biosynthesis of mycolic acids, which are essential components of the mycobacterial cell wall.[2][3] This disruption of cell wall synthesis is the primary mechanism of isoniazid's bactericidal action against rapidly dividing mycobacteria.[3]

dot digraph "Isoniazid Mechanism of Action" { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

Isoniazid [label="Isoniazid (Prodrug)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; KatG [label="KatG\n(Catalase-Peroxidase)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Isonicotinoyl_Radical [label="Isonicotinoyl Radical", fillcolor="#FBBC05", fontcolor="#202124"]; NADH [label="NADH"]; Nicotinoyl_NAD_Adduct [label="Nicotinoyl-NAD Adduct", fillcolor="#34A853", fontcolor="#FFFFFF"]; InhA [label="InhA\n(Enoyl-ACP Reductase)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Mycolic_Acid_Synthesis [label="Mycolic Acid Synthesis"]; Mycobacterial_Cell_Wall [label="Mycobacterial Cell Wall Disruption"];

Isoniazid -> KatG [label="Activation"]; KatG -> Isonicotinoyl_Radical; Isonicotinoyl_Radical -> Nicotinoyl_NAD_Adduct [label="+ NADH"]; Nicotinoyl_NAD_Adduct -> InhA [label="Inhibition"]; InhA -> Mycolic_Acid_Synthesis [style=dashed, label="Catalyzes"]; Mycolic_Acid_Synthesis -> Mycobacterial_Cell_Wall [style=dashed, label="Leads to"]; } . Caption: Mechanism of action of Isoniazid.

B. Structure-Activity Relationship (SAR) for Antimicrobial Activity

Decades of research have illuminated key structural features governing the antitubercular activity of isonicotinic acid derivatives:

  • The Hydrazide Moiety is Crucial: Replacement of the hydrazide group in isoniazid with other functionalities, such as an amide or a carboxylic acid, generally leads to a significant loss of activity.[4]

  • The Pyridine Ring is Optimal: While some activity is retained with a 2-pyridyl analog, isomerization of the nitrogen to the 3-position or replacement of the pyridine ring with other heterocycles often abolishes activity.[4]

  • Substitution on the Pyridine Ring: Substitution at the 2-position of the pyridine ring is generally well-tolerated, with some 2-substituted analogs showing comparable activity to isoniazid. However, substitution at the 3-position is detrimental to activity.[4][5]

  • N'-Substitution of the Hydrazide: The synthesis of isonicotinoyl hydrazones through condensation of isoniazid with various aldehydes has been a fruitful strategy for generating new antimicrobial agents. The nature of the substituent on the imine nitrogen can significantly modulate the antimicrobial spectrum and potency.[4][6]

C. Quantitative Data: Minimum Inhibitory Concentrations (MIC)

The following table summarizes the in vitro antimicrobial activity of selected substituted isonicotinic acid hydrazides against various bacterial strains.

CompoundSubstituent on HydrazoneTest OrganismMIC (µg/mL)Reference
Isoniazid-Mycobacterium tuberculosis H37Rv0.02-0.06[7]
Hydrazone 1VanillinStaphylococcus aureus>200[4]
Hydrazone 2SalicylaldehydeStaphylococcus aureus>200[4]
Hydrazone 3Alkylated VanillinStaphylococcus aureus200 (60% inhibition)[4]
Hydrazone 4Alkylated VanillinBacillus subtilis200 (53% inhibition)[4]
Hydrazone 5Alkylated VanillinEscherichia coli200 (65% inhibition)[4]
D. Experimental Protocol: Broth Microdilution for Antimicrobial Susceptibility Testing

This protocol provides a standardized method for determining the Minimum Inhibitory Concentration (MIC) of a compound against a bacterial strain.[3][8][9][10][11]

1. Preparation of Materials:

  • Test compound stock solution (e.g., in DMSO).
  • Bacterial culture in logarithmic growth phase.
  • Appropriate sterile broth medium (e.g., Mueller-Hinton Broth for many bacteria, Middlebrook 7H9 for mycobacteria).
  • Sterile 96-well microtiter plates.
  • Multichannel pipette.

2. Procedure:

  • Serial Dilution: Prepare two-fold serial dilutions of the test compound in the broth medium directly in the 96-well plate. The final volume in each well should be 50 µL.
  • Inoculum Preparation: Adjust the turbidity of the bacterial culture to a 0.5 McFarland standard. Dilute this suspension in broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.
  • Inoculation: Add 50 µL of the diluted bacterial suspension to each well containing the test compound, bringing the final volume to 100 µL.
  • Controls:
  • Growth Control: Wells containing broth and inoculum but no compound.
  • Sterility Control: Wells containing only broth.
  • Positive Control: A well-known antibiotic as a reference.
  • Incubation: Cover the plate and incubate at the appropriate temperature and duration for the specific bacterial strain (e.g., 37°C for 18-24 hours for most bacteria).
  • Reading Results: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the organism.

dot digraph "Broth Microdilution Workflow" { graph [rankdir="TB", splines=ortho, nodesep=0.4]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

start [label="Start", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; prep_comp [label="Prepare Serial Dilutions\nof Test Compound"]; prep_inoc [label="Prepare Standardized\nBacterial Inoculum"]; inoculate [label="Inoculate Microtiter Plate"]; incubate [label="Incubate Plate"]; read_mic [label="Read MIC"]; end [label="End", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

start -> prep_comp; start -> prep_inoc; prep_comp -> inoculate; prep_inoc -> inoculate; inoculate -> incubate; incubate -> read_mic; read_mic -> end; } . Caption: Workflow for Broth Microdilution Assay.

II. Anticancer Activity: A New Frontier for Isonicotinic Acid Derivatives

Recent research has unveiled the promising potential of substituted isonicotinic acids as anticancer agents, with several derivatives demonstrating potent cytotoxicity against various cancer cell lines.[1][12]

A. Proposed Mechanisms of Action in Oncology

The anticancer mechanisms of isonicotinic acid derivatives are still under active investigation, but several promising avenues have been identified:

  • Inhibition of Key Signaling Pathways: Some hydrazone derivatives are thought to exert their anticancer effects by inhibiting critical signaling pathways involved in cell proliferation and survival, such as those mediated by Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2).[13]

  • Induction of Apoptosis: A significant number of isonicotinoyl hydrazones have been shown to induce apoptosis (programmed cell death) in cancer cells.[14]

  • Cell Cycle Arrest: Certain derivatives can arrest the cell cycle at specific checkpoints, preventing cancer cells from progressing through division.

  • COX-2 Inhibition: As will be discussed in the anti-inflammatory section, the inhibition of cyclooxygenase-2 (COX-2), an enzyme often overexpressed in tumors, is another potential mechanism contributing to the anticancer effects of these compounds.[13]

dot digraph "Anticancer Mechanisms of Isonicotinic Acid Derivatives" { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

Compound [label="Isonicotinic Acid\nDerivative", fillcolor="#4285F4", fontcolor="#FFFFFF"]; EGFR_HER2 [label="EGFR/HER2\nInhibition", fillcolor="#EA4335", fontcolor="#FFFFFF"]; COX2 [label="COX-2\nInhibition", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Apoptosis [label="Induction of\nApoptosis", fillcolor="#FBBC05", fontcolor="#202124"]; CellCycle [label="Cell Cycle\nArrest", fillcolor="#FBBC05", fontcolor="#202124"]; Proliferation [label="Decreased Cell\nProliferation"]; CellDeath [label="Cancer Cell Death"];

Compound -> EGFR_HER2; Compound -> COX2; Compound -> Apoptosis; Compound -> CellCycle; EGFR_HER2 -> Proliferation [label="Inhibits"]; COX2 -> Proliferation [label="Inhibits"]; Apoptosis -> CellDeath [label="Leads to"]; CellCycle -> Proliferation [label="Inhibits"]; Proliferation -> CellDeath [style=dashed, label="Reduces"]; } . Caption: Proposed anticancer mechanisms.

B. Structure-Activity Relationship (SAR) for Anticancer Activity

The anticancer activity of isonicotinic acid derivatives is highly dependent on the nature and position of substituents on the aromatic rings.[1][12]

  • Importance of the Hydrazone Linkage: The isonicotinoyl hydrazone scaffold is a common feature in many derivatives with potent anticancer activity.[1]

  • Substituents on the Aromatic Ring: The presence, number, and position of substituents on the aromatic ring attached to the hydrazone are critical. For instance, hydroxyl groups, especially in the ortho position, have been shown to enhance anticancer activity.[1][12] Disubstituted derivatives with electron-withdrawing or electron-donating groups can also exhibit significant cytotoxicity.[1]

C. Quantitative Data: IC50 Values against Cancer Cell Lines

The following table presents the half-maximal inhibitory concentration (IC50) values of representative substituted isonicotinic acid derivatives against various human cancer cell lines.

CompoundSubstituent on HydrazoneCancer Cell LineIC50 (µM)Reference
Hydrazone-Sulfonate 14-(trifluoromethyl)phenylPC3 (Prostate)10.28[15]
Hydrazone-Sulfonate 24-(trifluoromethyl)phenylDLD-1 (Colon)13.49[15]
Isoniazid Derivative 152-hydroxy-3-methoxybenzylideneHCT-116 (Colon)0.61 µg/mL[1]
Isoniazid Derivative 182,4-dihydroxybenzylideneOVCAR-8 (Ovary)0.87 µg/mL[1]
Isoniazid Derivative 314-dimethylaminobenzylideneSF-295 (Glioblastoma)0.98 µg/mL[1]
Ru(II) Complex 1Nicotinic acid derivativeA431 (Epidermoid Carcinoma)10.3[12]
Ru(II) Complex 2Isoniazid derivativeMDA-MB 231 (Breast)12.5[12]
D. Experimental Protocol: MTT Assay for Cytotoxicity Screening

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[2][16][17][18]

1. Preparation of Materials:

  • Cancer cell line of interest.
  • Complete culture medium.
  • Test compound stock solution (e.g., in DMSO).
  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl).
  • Sterile 96-well plates.

2. Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
  • Compound Treatment: Replace the medium with fresh medium containing various concentrations of the test compound. Include vehicle-treated and untreated controls.
  • Incubation: Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).
  • MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
  • Solubilization: Carefully remove the medium and add 100-200 µL of the solubilization solution to each well to dissolve the formazan crystals.
  • Absorbance Reading: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

dot digraph "MTT Assay Workflow" { graph [rankdir="TB", splines=ortho, nodesep=0.4]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

start [label="Start", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; seed_cells [label="Seed Cells in\n96-well Plate"]; treat_cells [label="Treat Cells with\nTest Compound"]; incubate_cells [label="Incubate for\nDesired Time"]; add_mtt [label="Add MTT Reagent"]; incubate_mtt [label="Incubate to Form\nFormazan"]; solubilize [label="Solubilize Formazan\nCrystals"]; read_absorbance [label="Read Absorbance\nat 570 nm"]; analyze_data [label="Calculate Cell Viability\nand IC50"]; end [label="End", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

start -> seed_cells; seed_cells -> treat_cells; treat_cells -> incubate_cells; incubate_cells -> add_mtt; add_mtt -> incubate_mtt; incubate_mtt -> solubilize; solubilize -> read_absorbance; read_absorbance -> analyze_data; analyze_data -> end; } . Caption: Workflow for the MTT Assay.

III. Anti-inflammatory Activity: Targeting the Enzymes of Inflammation

The isonicotinic acid scaffold has also been explored for the development of novel anti-inflammatory agents, with some derivatives showing potent activity, in some cases exceeding that of established nonsteroidal anti-inflammatory drugs (NSAIDs).[19][20]

A. Mechanism of Action: Inhibition of Pro-inflammatory Mediators

The primary proposed mechanism for the anti-inflammatory activity of many isonicotinic acid derivatives is the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2.[19][21] COX-2 is an inducible enzyme that is upregulated at sites of inflammation and is responsible for the production of prostaglandins, which are key mediators of pain and inflammation. By inhibiting COX-2, these compounds can effectively reduce the inflammatory response. Some derivatives may also exert their anti-inflammatory effects by inhibiting the production of reactive oxygen species (ROS).[19][20]

B. Structure-Activity Relationship (SAR) for Anti-inflammatory Activity
  • Ester and Amide Derivatives: Both ester and amide derivatives of isonicotinic acid have demonstrated anti-inflammatory properties.

  • Influence of Lipophilicity: The lipophilicity of the substituents can influence the anti-inflammatory activity, although a clear correlation is not always observed.[22]

  • Specific Substituent Effects: The nature and position of substituents play a crucial role. For example, an isonicotinate of meta-aminophenol has been shown to be a highly potent anti-inflammatory agent.[19][20]

C. Quantitative Data: IC50 Values for Anti-inflammatory Activity

The following table highlights the in vitro anti-inflammatory activity of selected isonicotinic acid derivatives.

CompoundDerivative TypeAssayIC50 (µg/mL)Reference
Isonicotinate 5m-aminophenol esterROS Inhibition1.42 ± 0.1[19][20]
Isonicotinate 6p-aminophenol esterROS Inhibition8.6 ± 0.5[19][20]
Isonicotinate 8ap-aminophenol ester (acetyl)ROS Inhibition19.6 ± 3.4[19]
Isonicotinate 8bp-aminophenol ester (butyryl)ROS Inhibition3.7 ± 1.7[19]
Ibuprofen (Standard)-ROS Inhibition11.2 ± 1.9[19][20]
D. Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This in vivo model is a classic and reliable method for evaluating the acute anti-inflammatory activity of novel compounds.[23][24][25][26][27]

1. Preparation of Materials:

  • Male Wistar or Sprague-Dawley rats (180-200 g).
  • 1% (w/v) solution of lambda carrageenan in sterile saline.
  • Test compound suspension/solution in an appropriate vehicle.
  • Positive control (e.g., Indomethacin).
  • Plethysmometer for measuring paw volume.

2. Procedure:

  • Animal Grouping: Randomly divide the rats into groups (n=6 per group): vehicle control, test compound group(s), and positive control group.
  • Baseline Measurement: Measure the initial volume of the right hind paw of each rat (V₀) using the plethysmometer.
  • Compound Administration: Administer the vehicle, test compound, or positive control to the respective groups, typically via oral gavage, one hour before inducing inflammation.
  • Induction of Edema: Inject 0.1 mL of the 1% carrageenan solution into the sub-plantar surface of the right hind paw of each rat.
  • Paw Volume Measurement: Measure the paw volume (Vₜ) at various time points after carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).
  • Data Analysis:
  • Calculate the paw edema (increase in paw volume) for each animal: Edema = Vₜ - V₀.
  • Calculate the percentage inhibition of edema for the treated groups compared to the vehicle control group.

dot digraph "Carrageenan-Induced Paw Edema Workflow" { graph [rankdir="TB", splines=ortho, nodesep=0.4]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

start [label="Start", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; group_animals [label="Group Animals"]; baseline_measure [label="Measure Baseline\nPaw Volume (V₀)"]; administer_comp [label="Administer Test Compound,\nVehicle, or Positive Control"]; induce_edema [label="Inject Carrageenan"]; measure_edema [label="Measure Paw Volume (Vₜ)\nat Time Intervals"]; analyze_data [label="Calculate Paw Edema\nand % Inhibition"]; end [label="End", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

start -> group_animals; group_animals -> baseline_measure; baseline_measure -> administer_comp; administer_comp -> induce_edema; induce_edema -> measure_edema; measure_edema -> analyze_data; analyze_data -> end; } . Caption: Workflow for Carrageenan-Induced Paw Edema Assay.

IV. Synthesis of Biologically Active Isonicotinic Acid Derivatives

The synthesis of substituted isonicotinic acids is generally straightforward, allowing for the generation of diverse libraries for biological screening.

A. Synthesis of Isonicotinoyl Hydrazones

A common and efficient method for synthesizing isonicotinoyl hydrazones involves the condensation reaction between isoniazid and a variety of aldehydes or ketones.[4][15][28]

General Procedure:

  • Dissolve isoniazid and the desired aldehyde/ketone (in equimolar amounts) in a suitable solvent, such as ethanol.

  • A catalytic amount of acid (e.g., glacial acetic acid) can be added to facilitate the reaction.

  • The reaction mixture is typically refluxed for several hours.

  • Upon cooling, the product often precipitates out and can be collected by filtration and purified by recrystallization.

B. Synthesis of Isonicotinic Acid Esters

Isonicotinic acid esters can be synthesized through various esterification methods. A simple approach involves the reaction of isonicotinoyl chloride (which can be prepared from isonicotinic acid and thionyl chloride) with the desired alcohol in the presence of a base.[29]

General Procedure:

  • Prepare isonicotinoyl chloride by reacting isonicotinic acid with an excess of thionyl chloride.

  • In a separate flask, dissolve the desired alcohol and a non-nucleophilic base (e.g., pyridine or triethylamine) in an anhydrous solvent (e.g., dichloromethane).

  • Slowly add the isonicotinoyl chloride to the alcohol solution at a low temperature (e.g., 0 °C).

  • Allow the reaction to warm to room temperature and stir until completion.

  • The reaction is then worked up by washing with aqueous solutions to remove excess reagents and byproducts, followed by drying and evaporation of the solvent. The crude product can be purified by chromatography or recrystallization.

V. Conclusion and Future Perspectives

The substituted isonicotinic acid scaffold continues to demonstrate its value as a privileged structure in medicinal chemistry. While its role in combating tuberculosis is well-established, the expanding body of research into its anticancer and anti-inflammatory properties highlights the untapped potential of this versatile chemical entity. Future research will undoubtedly focus on elucidating the precise molecular targets and mechanisms of action for these newer biological activities. The development of more selective and potent derivatives, guided by robust structure-activity relationship studies and computational modeling, holds the promise of delivering novel therapeutics for a range of diseases. The synthetic accessibility of this scaffold ensures that the exploration of its biological potential will remain a vibrant and productive area of research for years to come.

VI. References

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  • Al-Suhaimi, K. S., et al. (2020). A Series of Isatin-Hydrazones with Cytotoxic Activity and CDK2 Kinase Inhibitory Activity: A Potential Type II ATP Competitive Inhibitor. Molecules, 25(19), 4434. [Link]

  • Kumar, K. S., et al. (2011). Synthesis, antimycobacterial, antiviral, antimicrobial activity and QSAR studies of N(2)-acyl isonicotinic acid hydrazide derivatives. Bioorganic & Medicinal Chemistry Letters, 21(21), 6544-6548. [Link]

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  • El-Sayed, M. A. A., et al. (2022). Synthesis, potential antitumor activity, cell cycle analysis, and multitarget mechanisms of novel hydrazones incorporating a 4-methylsulfonylbenzene scaffold: a molecular docking study. RSC Medicinal Chemistry, 13(1), 74-91. [Link]

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An In-depth Technical Guide to the Potential Therapeutic Targets of Isonicotinic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Isonicotinic acid, a pyridine carboxylic acid isomer, serves as a foundational scaffold in medicinal chemistry, giving rise to derivatives with a remarkably broad spectrum of therapeutic activities. Historically anchored by the success of isoniazid in treating tuberculosis, the utility of this chemical core has expanded to address a diverse range of diseases. This guide provides a detailed exploration of the primary and emerging therapeutic targets of isonicotinic acid derivatives. We delve into the molecular mechanisms of action, present field-proven experimental protocols for target validation and inhibitor screening, and offer insights into the causality behind experimental design. The central theme is the versatility of the isonicotinoyl moiety in interacting with distinct biological targets, from mycobacterial enzymes to key regulators of human neurological and epigenetic pathways.

Introduction: The Isonicotinic Acid Scaffold

Isonicotinic acid (pyridine-4-carboxylic acid) is a simple, planar aromatic heterocycle. Its derivatives, often synthesized via modification of the carboxyl group (e.g., forming hydrazides, esters, or amides), possess chemical properties that make them effective pharmacophores. The pyridine ring can participate in π-π stacking and hydrogen bonding, while the nitrogen atom can act as a hydrogen bond acceptor, enhancing binding affinity to biological targets.[1] This structural simplicity belies a complex and varied pharmacology, enabling the targeting of diverse enzyme active sites and receptor binding pockets. The most prominent examples, isoniazid and iproniazid, highlight the profound impact these derivatives have had on treating infectious diseases and neurological disorders, respectively.[2][3]

Primary Therapeutic Target Classes

Antimycobacterial Target: Enoyl-Acyl Carrier Protein Reductase (InhA)

The cornerstone of isonicotinic acid's therapeutic legacy is isoniazid (isonicotinic acid hydrazide, INH), a first-line drug for treating tuberculosis (TB) for over 70 years.[4][5]

Mechanism of Action: Isoniazid is a prodrug that requires activation within the Mycobacterium tuberculosis bacterium.[2][6] The activation is a critical first step, catalyzed by the mycobacterial catalase-peroxidase enzyme, KatG.[6][7] This process converts isoniazid into a highly reactive isonicotinoyl radical.[8] This radical species then covalently couples with the endogenous cofactor nicotinamide adenine dinucleotide (NAD⁺) to form an isonicotinoyl-NAD adduct.[4]

This INH-NAD adduct is the active bactericidal agent. Its primary target is the enoyl-acyl carrier protein (ACP) reductase, known as InhA.[2] InhA is a vital enzyme in the fatty acid synthase-II (FAS-II) system, which is responsible for synthesizing the exceptionally long-chain mycolic acids that are unique and essential components of the mycobacterial cell wall.[4] The INH-NAD complex binds tightly to InhA, blocking its active site and inhibiting the synthesis of mycolic acids.[6] This disruption of cell wall integrity leads to bacterial cell death, particularly in actively dividing mycobacteria.[2]

InhA_Pathway

Experimental Protocol: InhA Enzyme Inhibition Assay (Spectrophotometric)

This protocol outlines a robust method for determining the inhibitory potential of isonicotinic acid derivatives against recombinant InhA by monitoring the oxidation of NADH.

  • Rationale: The InhA enzyme consumes NADH as a cofactor to reduce its substrate. The rate of NADH oxidation, which can be measured by the decrease in absorbance at 340 nm, is directly proportional to enzyme activity. An effective inhibitor will decrease this rate.

  • Materials:

    • Purified recombinant M. tuberculosis InhA enzyme.

    • NADH (Nicotinamide adenine dinucleotide, reduced form).

    • DD-CoA (trans-2-dodecenoyl-coenzyme A) or OCoA (trans-2-octenoyl-CoA) as the substrate.[9]

    • PIPES buffer (pH 6.8).

    • Test compounds (isonicotinic acid derivatives) dissolved in DMSO.

    • 96-well UV-transparent microplates.

    • Microplate spectrophotometer capable of reading absorbance at 340 nm.

  • Step-by-Step Methodology:

    • Reagent Preparation:

      • Prepare a 2X InhA enzyme solution in PIPES buffer. The final concentration in the assay should be in the low nanomolar range (e.g., 10-150 nM).[9][10]

      • Prepare a 2X substrate/cofactor mix containing NADH and DD-CoA in PIPES buffer. Final concentrations should be around their Km values (e.g., 100-250 µM for NADH, 25-400 µM for DD-CoA) to ensure sensitivity.[9][10]

      • Prepare serial dilutions of the test compounds and a positive control (e.g., Triclosan) in DMSO. Then, create intermediate dilutions in PIPES buffer to minimize final DMSO concentration (≤1% v/v).[9]

    • Assay Procedure:

      • To the wells of a 96-well plate, add 50 µL of the 2X substrate/cofactor mix.

      • Add 1 µL of the diluted test compounds or DMSO (for vehicle control) to the respective wells.

      • To initiate the reaction, add 50 µL of the 2X InhA enzyme solution to all wells.

      • Immediately place the plate in the spectrophotometer.

    • Data Acquisition and Analysis:

      • Measure the decrease in absorbance at 340 nm every 30 seconds for 15-30 minutes at 25°C.

      • Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance vs. time plot for each concentration of the inhibitor.

      • Plot the percentage of inhibition (relative to the vehicle control) against the logarithm of the inhibitor concentration.

      • Determine the IC₅₀ value by fitting the data to a dose-response curve using non-linear regression.

  • Self-Validation System:

    • Positive Control: Include a known InhA inhibitor like Triclosan to confirm assay performance.[11]

    • Negative Control: A "no enzyme" control well (containing buffer instead of InhA solution) should show no change in absorbance.

    • Vehicle Control: Wells containing DMSO (at the same final concentration as the test wells) establish the 100% activity level.

Neurological Target: Monoamine Oxidase (MAO)

Iproniazid, an early derivative of isoniazid, was initially developed for TB but was serendipitously found to have potent antidepressant effects.[12][13] This discovery ushered in the era of monoamine oxidase inhibitors (MAOIs) for treating depression.

Mechanism of Action: Monoamine oxidases (MAO-A and MAO-B) are enzymes located on the outer mitochondrial membrane that are responsible for the degradation of monoamine neurotransmitters like serotonin, norepinephrine, and dopamine.[3] Iproniazid is a non-selective, irreversible inhibitor of both MAO-A and MAO-B.[12][14][15] By inhibiting these enzymes, iproniazid prevents the breakdown of monoamine neurotransmitters, leading to their accumulation in the synaptic cleft.[3] This enhanced availability of neurotransmitters boosts synaptic transmission, which is believed to be the basis for its mood-elevating and antidepressant effects.[3][13] Although iproniazid itself was withdrawn due to hepatotoxicity, its mechanism of action established MAO as a key therapeutic target for isonicotinic acid derivatives and other chemical classes.[12]

MAO_Workflow

Experimental Protocol: MAO-Glo™ Assay (Fluorometric)

This protocol describes a common, highly sensitive commercial assay for measuring MAO activity, suitable for high-throughput screening of inhibitors.[16][17]

  • Rationale: This assay quantifies MAO activity by measuring the production of hydrogen peroxide (H₂O₂), a byproduct of the MAO-catalyzed reaction.[16][18] The H₂O₂ reacts with a probe (e.g., Amplex Red or OxiRed™) in the presence of horseradish peroxidase (HRP) to produce a highly fluorescent product (resorufin), whose signal is proportional to MAO activity.[16][17]

  • Materials:

    • MAO-A or MAO-B enzyme (recombinant human).

    • MAO Assay Buffer.

    • MAO substrate (e.g., Tyramine).[17]

    • Fluorometric Probe (e.g., OxiRed™ Probe).[17]

    • Horseradish Peroxidase (HRP).

    • Test compounds and a positive control (e.g., Clorgyline for MAO-A, Pargyline for MAO-B).[18]

    • Black, opaque 96-well microplates.

    • Fluorescence microplate reader.

  • Step-by-Step Methodology:

    • Reagent Preparation:

      • Prepare serial dilutions of test compounds and positive controls in assay buffer.

      • Prepare an MAO enzyme working solution (for MAO-A or MAO-B) in assay buffer.

    • Inhibitor Pre-incubation:

      • Add 50 µL of the enzyme working solution to each well.

      • Add 10 µL of the diluted test compounds or vehicle control to the appropriate wells.

      • Incubate the plate for 10-15 minutes at 37°C to allow the inhibitors to interact with the enzyme.

    • Reaction Initiation and Measurement:

      • Prepare a Reaction Mix containing the substrate, fluorometric probe, and HRP in assay buffer.[17][19]

      • Add 40 µL of the Reaction Mix to each well to start the reaction.

      • Immediately place the plate in a fluorescence reader pre-set to 37°C.

      • Measure the fluorescence intensity (Ex/Em ≈ 535/587 nm) in a kinetic mode, taking readings every 1-2 minutes for 30-60 minutes.[17]

    • Data Analysis:

      • Determine the reaction rate for each well from the linear phase of the fluorescence vs. time plot.

      • Calculate the percent inhibition for each compound concentration relative to the vehicle control.

      • Plot the percent inhibition against the log of the inhibitor concentration and fit the curve to determine the IC₅₀ value.

  • Self-Validation System:

    • Isoform Specificity: Run parallel assays with MAO-A and MAO-B enzymes and their respective specific inhibitors (Clorgyline and Pargyline) to determine the selectivity profile of the test compounds.[18]

    • Background Control: Include wells without enzyme to measure any background fluorescence from the compounds or reaction mix.[17]

    • Positive Controls: The specific inhibitors confirm that a decrease in signal is due to targeted enzyme inhibition.

Epigenetic Target: Histone Deacetylases (HDACs)

More recently, the isonicotinic acid scaffold has been explored for its potential to target enzymes involved in epigenetic regulation, particularly histone deacetylases (HDACs).[20] HDACs remove acetyl groups from lysine residues on histones, leading to chromatin compaction and transcriptional repression.[21] Dysregulation of HDAC activity is implicated in various cancers, making HDAC inhibitors (HDACis) a promising class of anticancer agents.[21][22]

Mechanism of Action: HDAC inhibitors typically feature a three-part pharmacophore: a cap group that interacts with the surface of the enzyme, a linker, and a zinc-binding group (ZBG) that chelates the catalytic Zn²⁺ ion in the active site.[23] Isonicotinic acid derivatives can be designed to act as novel cap groups. Hydrazide moieties, common in isonicotinic acid derivatives, have also been identified as effective ZBGs, demonstrating selectivity for certain HDAC isoforms.[24] By blocking the active site, these inhibitors prevent the deacetylation of histones and other proteins, leading to an accumulation of acetylated proteins. This can result in the reactivation of tumor suppressor genes, cell cycle arrest, and apoptosis in cancer cells.

HDAC_Inhibition

Experimental Protocol: In Vitro HDAC Activity Assay (Fluorometric)

This protocol details a common method to screen for HDAC inhibitors using a fluorogenic substrate.[21][25]

  • Rationale: The assay uses a substrate composed of an acetylated lysine peptide linked to a fluorescent reporter.[21] In its native state, the molecule is non-fluorescent. After the HDAC enzyme removes the acetyl group, a developer enzyme can cleave the deacetylated peptide, releasing the fluorophore. The resulting fluorescence is directly proportional to HDAC activity.[21][26]

  • Materials:

    • Recombinant human HDAC enzyme (e.g., HDAC1, HDAC2).[27]

    • HDAC Assay Buffer.

    • Fluorogenic HDAC substrate.

    • Developer solution.

    • Stop Solution.

    • Test compounds and a positive control (e.g., Trichostatin A (TSA) or SAHA).[28]

    • Black, opaque 96-well microplates.

    • Fluorescence microplate reader.

  • Step-by-Step Methodology:

    • Assay Preparation:

      • Add HDAC Assay Buffer and diluted test compounds to the wells of a 96-well plate.

      • Add the HDAC enzyme to all wells except the blank control. Mix gently.

      • Add the fluorogenic substrate to all wells to start the reaction.

    • Reaction and Development:

      • Incubate the plate at 37°C for a defined period (e.g., 60-120 minutes) to allow for deacetylation.[29]

      • Add the Developer solution to each well. The developer contains a protease that specifically cleaves the deacetylated substrate.[21]

      • Incubate for an additional 15-20 minutes at 37°C to allow for fluorophore release.[29]

      • (Optional) Add Stop Solution if performing an endpoint read.[26]

    • Data Acquisition and Analysis:

      • Measure fluorescence at the appropriate wavelengths (e.g., Ex/Em ≈ 355/460 nm).[26]

      • Subtract the background fluorescence (from blank wells) from all other readings.

      • Calculate the percent inhibition for each compound concentration relative to the vehicle (no inhibitor) control.

      • Plot the data and perform a non-linear regression analysis to determine the IC₅₀ value.

  • Self-Validation System:

    • Positive Control: A pan-HDAC inhibitor like TSA confirms that the assay system is responsive to inhibition.[28]

    • Blank Control: Wells without the HDAC enzyme are used to determine the background signal.

    • Developer Control: To ensure test compounds do not inhibit the developer enzyme, a parallel reaction can be run using a pre-deacetylated substrate.

Data Synthesis and Interpretation

The versatility of the isonicotinic acid scaffold is evident when comparing the inhibitory potency of its derivatives against different targets. The table below presents representative data for key compounds discussed.

CompoundTarget EnzymeAssay TypeIC₅₀ Value (µM)Primary Therapeutic AreaReference
Isoniazid (activated) M. tuberculosis InhABiochemicalLow nM rangeTuberculosis[8]
NITD-916 M. tuberculosis InhABiochemical~0.59Tuberculosis[30]
Iproniazid MAO-A / MAO-BBiochemicalNot specifiedDepression[3]
Compound 9n HDAC1Biochemical0.032Oncology[27]
Compound 9n HDAC2Biochemical0.256Oncology[27]
Compound 9n HDAC3Biochemical0.311Oncology[27]

Note: The IC₅₀ for activated isoniazid is context-dependent and represents the potency of the INH-NAD adduct. The values for other compounds are derived from direct enzyme inhibition assays.

Other Emerging Targets

Research continues to uncover new potential targets for isonicotinic acid derivatives, highlighting the ongoing relevance of this scaffold in drug discovery.

  • Nicotinic Acetylcholine Receptors (nAChRs): Given the structural similarity to nicotinic acid, derivatives are being investigated as agonists or modulators of nAChRs.[31][32] These receptors are ligand-gated ion channels involved in a wide range of CNS functions, and targeting them could be beneficial for neurodegenerative diseases like Alzheimer's and Parkinson's, or for smoking cessation.[33][34][35]

  • Anti-Inflammatory Targets: Certain derivatives have shown potent anti-inflammatory activity by inhibiting the production of reactive oxygen species (ROS) or targeting enzymes like cyclooxygenase-2 (COX-2).[20]

  • Other Enzymes: The scaffold has been used to design inhibitors for a variety of other enzymes, including lactate dehydrogenase, Bcr-Abl tyrosine kinase, and urease, indicating potential applications in oncology and infectious diseases beyond TB.[1][20]

Conclusion and Future Directions

The isonicotinic acid framework has proven to be an exceptionally fruitful starting point for the development of therapeutic agents. From the life-saving antitubercular activity of isoniazid to the paradigm-shifting discovery of MAO inhibitors and the emerging potential of novel HDAC inhibitors, this simple scaffold demonstrates remarkable versatility. The key to its success lies in its ability to be chemically modified to present different pharmacophoric features, enabling precise interactions with diverse biological targets.

Future research should focus on leveraging structure-based drug design to enhance the selectivity and potency of isonicotinic acid derivatives for their intended targets. For instance, developing isoform-selective HDAC inhibitors or direct InhA inhibitors that do not require KatG activation could overcome existing drug resistance mechanisms. As our understanding of complex diseases deepens, the isonicotinic acid scaffold will undoubtedly remain a valuable tool in the arsenal of medicinal chemists and drug development professionals.

References

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A Technical Guide to Elucidating the Mechanism of Action for 3-Methoxy-5-(phenylcarbamoyl)isonicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The identification of a novel compound's mechanism of action (MoA) is a cornerstone of modern drug discovery, transforming a bioactive "hit" into a viable therapeutic lead. This guide presents a hypothesized MoA for the compound 3-Methoxy-5-(phenylcarbamoyl)isonicotinic acid, a molecule with a paucity of public-domain biological data. We postulate that, based on its structural motifs, this compound may function as a kinase inhibitor. This document provides a comprehensive, multi-pronged strategy for rigorously testing this hypothesis, encompassing in silico prediction, unbiased target identification, and downstream cellular validation. Detailed, field-proven protocols for key experimental techniques are provided to ensure scientific integrity and reproducibility. This guide is intended to serve as a strategic roadmap for researchers embarking on the target deconvolution and MoA validation for this and other novel small molecules.

Introduction and Central Hypothesis

Therefore, we propose the central working hypothesis:

Hypothesis: this compound acts as a modulator of intracellular signaling pathways, potentially through the direct inhibition of one or more protein kinases.

This hypothesis is grounded in the principle that the compound's structure is amenable to fitting within the ATP-binding pocket of kinases, leading to the inhibition of phosphotransferase activity and subsequent disruption of downstream signaling cascades. The following sections outline a comprehensive, phased approach to systematically investigate and validate this hypothesis.

A Phased Strategy for Mechanism of Action Elucidation

A robust MoA elucidation strategy should be iterative and self-validating, moving from broad, unbiased screening to specific, hypothesis-driven validation. We propose a three-phase workflow designed to identify the molecular target(s), confirm engagement in a cellular context, and characterize the functional consequences.

Phase I: Unbiased Target Identification and In Silico Prediction

The initial phase aims to generate a list of candidate protein targets. We will employ parallel computational and experimental approaches to cast a wide net.

2.1 In Silico Target Prediction

Computational methods can predict potential targets by comparing the compound's structure to libraries of known ligands for various proteins.[3][4] This provides an initial, computationally-driven set of hypotheses.

  • Methodology: Utilize a combination of ligand-based and structure-based virtual screening approaches.[3][4]

    • Ligand-Based: Employ tools like SwissTargetPrediction or STITCH to identify potential targets based on chemical similarity to known bioactive compounds.[5]

    • Receptor-Based (Reverse Docking): If high-resolution crystal structures are available, perform reverse docking against a panel of protein targets, particularly kinases, to predict binding affinities.[4]

2.2 Experimental Target Identification: Affinity Chromatography-Mass Spectrometry (AP-MS)

AP-MS is a powerful, unbiased technique for identifying proteins that physically interact with a small molecule.[6][7][8] The compound of interest is immobilized on a solid support and used as "bait" to capture interacting proteins from a cell lysate.

  • Probe Synthesis:

    • Synthesize a derivative of this compound with a linker arm (e.g., a short polyethylene glycol chain ending in an amine or carboxyl group) suitable for conjugation to an affinity matrix. A control molecule, structurally similar but predicted to be inactive, should also be synthesized if possible.

  • Immobilization:

    • Covalently couple the linker-modified compound to a pre-activated resin (e.g., NHS-activated Sepharose beads) to create the affinity matrix.

    • Similarly, prepare a control matrix using either the inactive analog or by blocking the reactive groups on the resin without adding the compound.

  • Cell Culture and Lysis:

    • Culture a relevant human cell line (e.g., HEK293T or K562 for broad protein expression) to a high density.[9]

    • Harvest the cells and lyse them in a non-denaturing buffer containing protease and phosphatase inhibitors to preserve protein complexes.[10] Clarify the lysate by centrifugation.

  • Affinity Purification:

    • Incubate the clarified cell lysate with the affinity matrix and the control matrix in parallel at 4°C with gentle rotation.[11]

    • Wash the matrices extensively with lysis buffer to remove non-specifically bound proteins.

  • Elution:

    • Elute the specifically bound proteins. This can be achieved by:

      • Competition with an excess of the free (non-immobilized) compound.

      • Using a denaturing elution buffer (e.g., containing SDS or urea).

  • Proteomic Analysis:

    • Resolve the eluted proteins by SDS-PAGE and visualize with silver or Coomassie staining to confirm successful pulldown.

    • For identification, subject the entire eluate to in-solution trypsin digestion, followed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[8]

  • Data Analysis:

    • Identify proteins that are significantly enriched in the eluate from the compound affinity matrix compared to the control matrix. Utilize label-free quantification or isotopic labeling for accurate comparison.

The output of Phase I will be a list of high-confidence candidate binding proteins.

Phase II: Target Engagement and Validation

The primary goal of this phase is to confirm that the compound directly engages the candidate target(s) within the complex environment of an intact cell.

2.1 Cellular Thermal Shift Assay (CETSA)

CETSA is a biophysical assay that measures the thermal stabilization of a protein upon ligand binding in a cellular setting.[12] A shift in the melting temperature of a candidate protein in the presence of the compound provides strong evidence of direct target engagement.[1][13][14]

  • Cell Treatment:

    • Culture cells to ~80% confluency.

    • Treat the cells with either this compound at a desired concentration (e.g., 10-50 µM) or a vehicle control (e.g., DMSO) for a defined period (e.g., 1-2 hours).

  • Thermal Challenge:

    • Harvest the treated cells, wash, and resuspend them in a suitable buffer.

    • Aliquot the cell suspension into PCR tubes.

    • Heat the aliquots to a range of temperatures (e.g., from 37°C to 70°C in 3-4°C increments) for 3 minutes, followed by cooling for 3 minutes at room temperature.

  • Cell Lysis and Fractionation:

    • Lyse the cells by repeated freeze-thaw cycles.[13]

    • Separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation at high speed (e.g., 20,000 x g for 20 minutes).[13]

  • Protein Quantification:

    • Collect the supernatant (soluble fraction) from each sample.

    • Analyze the amount of the specific candidate protein remaining in the soluble fraction by Western blotting using a specific antibody.

  • Data Analysis:

    • Quantify the band intensities from the Western blots.

    • For each treatment condition (vehicle vs. compound), plot the percentage of soluble protein as a function of temperature to generate a melting curve.

    • A shift in the melting curve to a higher temperature in the compound-treated samples indicates ligand-induced stabilization and thus, target engagement.

2.2 Kinase Selectivity Profiling (Kinobeads)

If kinase(s) are identified as primary candidates, a more specialized approach like a Kinobeads competition binding assay is highly recommended. This chemical proteomics technique assesses the binding of a compound to a large panel of endogenous kinases simultaneously, providing a comprehensive selectivity profile.[6][15][16]

  • Lysate Preparation:

    • Prepare a native cell lysate from a mixture of cell lines to maximize kinome coverage, as described in the AP-MS protocol.[17]

  • Compound Incubation:

    • Aliquot the lysate and incubate with increasing concentrations of this compound (e.g., from 1 nM to 30 µM) or a DMSO control.[6]

  • Kinobeads Pulldown:

    • Add the Kinobeads matrix (a mixture of broad-spectrum kinase inhibitors immobilized on Sepharose beads) to the lysates.[16] The Kinobeads will bind to kinases whose ATP-binding sites are not occupied by the test compound.

    • Incubate to allow for binding of kinases to the beads.

  • Washing and Digestion:

    • Wash the beads to remove non-specifically bound proteins.

    • Perform on-bead trypsin digestion to release peptides from the captured kinases.

  • LC-MS/MS Analysis and Quantification:

    • Analyze the resulting peptide mixtures by LC-MS/MS.

    • Use label-free quantification to determine the abundance of each identified kinase at each compound concentration.

  • Data Analysis:

    • For each kinase, plot its abundance as a function of the compound concentration.

    • Fit the data to a dose-response curve to determine the IC50 value, which represents the concentration of the compound required to inhibit 50% of the kinase's binding to the Kinobeads.

Phase III: Functional Characterization and Pathway Analysis

Confirming target engagement is critical, but understanding the downstream functional consequences is the ultimate goal of MoA studies.

3.1 In Vitro Enzymatic Assays

Once the primary target(s) are validated, their functional modulation by the compound should be quantified using in vitro enzymatic assays. For a kinase target, this would involve a phosphotransferase assay.

  • Methodology:

    • Obtain the purified, recombinant target kinase.

    • In a multi-well plate, combine the kinase, its specific substrate peptide, and ATP (often radiolabeled ³²P-ATP or in a system with a phosphospecific antibody).

    • Add varying concentrations of this compound.

    • Measure the rate of substrate phosphorylation.

    • Calculate the IC50 of the compound for the inhibition of kinase activity.

3.2 Cellular Pathway Analysis

To confirm that the compound affects the target's signaling pathway in cells, monitor the phosphorylation status of known downstream substrates.

  • Methodology:

    • Treat cells with the compound at various concentrations and time points.

    • Lyse the cells and perform Western blotting.

    • Probe the blots with antibodies specific for the phosphorylated form of the downstream substrate(s) of the target kinase.

    • A dose-dependent decrease in the phosphorylation of the substrate will confirm that the compound is inhibiting the kinase's activity in a cellular context.

Data Presentation and Visualization

Summary of Key Experimental Data
Experiment Methodology Primary Output Interpretation
Target ID AP-MSList of enriched proteinsIdentifies potential direct binding partners.
Target Engagement CETSAThermal shift (ΔTm)Confirms direct compound-target interaction in cells.
Selectivity Profile KinobeadsIC50 values for >250 kinasesDefines the compound's selectivity across the kinome.
Functional Activity In Vitro Kinase AssayIC50 value for enzymatic inhibitionQuantifies the compound's potency against the purified target.
Cellular Activity Phospho-Substrate WBReduction in substrate phosphorylationValidates on-target pathway modulation in a cellular system.
Visualizing the Hypothesized Mechanism and Workflow
Hypothesized Signaling Pathway

Hypothesized_Signaling_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase (RTK) Growth_Factor->Receptor Binds Target_Kinase Hypothesized Target Kinase Receptor->Target_Kinase Activates Compound 3-Methoxy-5-(phenylcarbamoyl) isonicotinic acid Compound->Target_Kinase Inhibits Substrate Downstream Substrate Target_Kinase->Substrate Phosphorylates P_Substrate Phosphorylated Substrate (Active) Transcription_Factor Transcription Factor P_Substrate->Transcription_Factor Activates Gene_Expression Target Gene Expression Transcription_Factor->Gene_Expression Regulates

Caption: Hypothesized inhibition of a kinase signaling pathway by the compound.

Experimental Workflow for MoA Elucidation

Experimental_Workflow Start Start: Novel Compound Phase1 Phase I: Target Identification Start->Phase1 AP_MS Affinity Chromatography-MS Phase1->AP_MS In_Silico In Silico Prediction Phase1->In_Silico Candidate_List Candidate Target List AP_MS->Candidate_List In_Silico->Candidate_List Phase2 Phase II: Target Validation Candidate_List->Phase2 CETSA Cellular Thermal Shift Assay (CETSA) Phase2->CETSA Kinobeads Kinobeads Assay Phase2->Kinobeads Validated_Target Validated Target(s) CETSA->Validated_Target Kinobeads->Validated_Target Phase3 Phase III: Functional Analysis Validated_Target->Phase3 Enzyme_Assay In Vitro Enzymatic Assay Phase3->Enzyme_Assay Cell_Assay Cellular Pathway Analysis Phase3->Cell_Assay End Mechanism of Action Established Enzyme_Assay->End Cell_Assay->End

Caption: A multi-phase workflow for MoA elucidation.

Conclusion and Future Directions

This guide outlines a rigorous, hypothesis-driven framework for elucidating the mechanism of action of this compound. By postulating a kinase inhibitory role based on its chemical structure, we have detailed a logical progression of experiments moving from broad, unbiased target discovery to specific functional validation. The successful execution of this workflow will not only confirm or refute the initial hypothesis but will also provide a deep understanding of the compound's selectivity, potency, and cellular effects. The data generated will be crucial for making informed decisions about the future development of this compound as a chemical probe or therapeutic lead.

References

  • Du, D., Yuan, S., & Xiong, J. (2024). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol. Available at: [Link]

  • Almqvist, H., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. In Methods in Molecular Biology. Available at: [Link]

  • Mateus, A., et al. (2020). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology. Available at: [Link]

  • Klaeger, S., et al. (2016). Optimized Chemical Proteomics Assay for Kinase Inhibitor Profiling. Journal of Proteome Research. Available at: [Link]

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  • ResearchGate. (n.d.). Kinobeads: A Chemical Proteomic Approach for Kinase Inhibitor Selectivity Profiling and Target Discovery. Available at: [Link]

  • Klaeger, S., et al. (2017). Optimized chemical proteomics assay for kinase inhibitor profiling. Semantic Scholar. Available at: [Link]

  • UKM Medical Molecular Biology Institute. (2022). Kinobeads Profiling To Study Kinase Inhibitor: A Chemical Proteomic Approach For Investigating Drug-Protein Interactions. Available at: [Link]

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  • Gebreyohanns, M., et al. (2023). In silico prediction of some pharmacokinetic, safety, biological activity and molecular docking studies of 1-piperazine indole hybrid with nicotinic amide and nicotinic acid and their analogues. National Institutes of Health. Available at: [Link]

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A Comprehensive Guide to the Structural Elucidation of 3-Methoxy-5-(phenylcarbamoyl)isonicotinic acid

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a detailed, methodology-driven approach to the complete structural elucidation of 3-Methoxy-5-(phenylcarbamoyl)isonicotinic acid. Designed for researchers, chemists, and drug development professionals, this document moves beyond a simple recitation of data to explain the strategic rationale behind the analytical workflow. We will explore how a combination of modern spectroscopic techniques provides synergistic, self-validating data points that, when integrated, confirm the molecule's constitution with unimpeachable certainty.

Introduction and Strategic Overview

This compound (CAS 1087659-19-5) is a substituted pyridine derivative.[1] Molecules of this class are significant scaffolds in medicinal chemistry and materials science due to the versatile chemical handles they possess: a carboxylic acid, an amide, and a methoxy group on an aromatic pyridine core. Accurate and unambiguous structural confirmation is the bedrock of any research and development program, ensuring that all subsequent biological, chemical, and safety data is attributed to the correct molecular entity.

The elucidation process is a logical sequence of experiments, each designed to answer specific questions about the molecular structure. We begin by determining the molecular formula and degree of unsaturation, followed by the identification of key functional groups. Finally, we assemble the molecular puzzle piece by piece by establishing the precise connectivity of all atoms through advanced nuclear magnetic resonance techniques.

Elucidation_Workflow cluster_preliminary Preliminary Analysis cluster_spectroscopy Spectroscopic Analysis cluster_confirmation Final Confirmation mol_formula Molecular Formula & Weight (HRMS) unsaturation Degree of Unsaturation mol_formula->unsaturation Calculate ir_spec Functional Group ID (IR Spectroscopy) mol_formula->ir_spec ms_spec Fragmentation Pattern (MS/MS) mol_formula->ms_spec unsaturation->ir_spec nmr_spec Connectivity & Skeleton (1D & 2D NMR) ir_spec->nmr_spec data_integration Integrate All Data nmr_spec->data_integration ms_spec->nmr_spec final_structure Confirmed Structure data_integration->final_structure

Caption: Overall workflow for the structural elucidation of an organic compound.

Foundational Data: Mass Spectrometry

The first and most fundamental step is to confirm the molecular weight and elemental composition. High-Resolution Mass Spectrometry (HRMS) is the definitive technique for this purpose.

Expected Outcome:

  • Molecular Formula: C₁₄H₁₂N₂O₄[1]

  • Monoisotopic Mass: 272.0797 g/mol

  • Degree of Unsaturation: 10. This high value immediately suggests the presence of multiple rings and/or double bonds, consistent with the proposed structure (one phenyl ring, one pyridine ring, two C=O groups = 4 + 4 + 1 + 1 = 10).

Tandem mass spectrometry (MS/MS) experiments provide further structural validation by inducing fragmentation of the molecular ion. The resulting fragments are diagnostic of the parent structure's constituent parts.

Predicted Fragment (m/z) Lost Neutral Fragment Structural Rationale
254.0691H₂OLoss of water from the carboxylic acid group.
228.0848CO₂Decarboxylation of the isonicotinic acid moiety, a common fragmentation for carboxylic acids.[2]
179.0453C₆H₅NCleavage of the amide C-N bond.
151.0399C₇H₄NO₂Cleavage of the amide C-N bond with charge retention on the phenylamide portion.
93.0578C₈H₅N₂O₃Represents the aniline fragment (C₆H₅NH₂⁺).

These fragmentation patterns, particularly the decarboxylation and the characteristic cleavages around the amide bond, provide strong, independent evidence for the presence of both the isonicotinic acid and phenylcarbamoyl moieties.[2][3]

Functional Group Identification: Infrared Spectroscopy

Infrared (IR) spectroscopy is an essential and rapid technique for identifying the functional groups present in a molecule. The spectrum is a direct readout of the molecular vibrations, with specific bonds absorbing at characteristic frequencies. For this compound, the spectrum is expected to be rich with distinct peaks.

Wavenumber (cm⁻¹) Vibration Type Functional Group
3300 - 2500 (broad)O-H stretchCarboxylic Acid
~3300 (sharp/medium)N-H stretchSecondary Amide
~3100 - 3000C-H stretchAromatic (Pyridine & Phenyl)
~2950C-H stretchAliphatic (Methoxy)
~1720C=O stretchCarboxylic Acid
~1680C=O stretch (Amide I)Secondary Amide
~1610, ~1580C=C / C=N stretchAromatic Rings[4]
~1540N-H bend (Amide II)Secondary Amide
~1250C-O stretchAryl Ether (Methoxy)
~750, ~690C-H out-of-plane bendMonosubstituted Benzene

The presence of a very broad O-H stretch, two distinct carbonyl peaks, and a sharp N-H stretch would provide immediate and compelling evidence for the coexistence of the carboxylic acid and secondary amide groups. The aromatic stretching bands confirm the presence of the pyridine and phenyl rings.[5]

Definitive Connectivity: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of structural elucidation, providing detailed information about the chemical environment, connectivity, and spatial relationships of atoms. For this molecule, a suite of 1D (¹H, ¹³C) and 2D (HSQC, HMBC) experiments in a solvent like DMSO-d₆ is necessary to resolve all signals, including the exchangeable acid and amide protons.

¹H NMR Spectroscopy (Predicted, 500 MHz, DMSO-d₆)

The proton NMR spectrum reveals the number of distinct proton environments and their neighboring protons through spin-spin coupling.

Chemical Shift (δ, ppm) Multiplicity Integration Assignment Rationale
~13.5broad s1HH -OOCCarboxylic acid proton, very deshielded, exchanges with D₂O.
~10.4s1HH -NAmide proton, deshielded by carbonyl, exchanges with D₂O.
~8.8d, J≈2 Hz1HPyridine H-6Deshielded by adjacent nitrogen and electron-withdrawing groups.[6]
~8.4d, J≈2 Hz1HPyridine H-2Deshielded by adjacent nitrogen.[6]
~7.7d, J≈8 Hz2HPhenyl H-orthoOrtho to the electron-withdrawing amide group.
~7.4t, J≈8 Hz2HPhenyl H-metaStandard aromatic region.
~7.1t, J≈7 Hz1HPhenyl H-paraStandard aromatic region, typically most upfield of phenyl protons.
~4.0s3HO-CHMethoxy group protons, singlet with no neighbors.
¹³C NMR Spectroscopy (Predicted, 125 MHz, DMSO-d₆)

The ¹³C NMR spectrum maps the carbon skeleton of the molecule.

Chemical Shift (δ, ppm) Assignment Rationale
~166.5C =O (Acid)Carboxylic acid carbonyl carbon.
~164.0C =O (Amide)Amide carbonyl carbon.
~155.0Pyridine C-3Attached to the electronegative methoxy group.
~149.0Pyridine C-6Carbon adjacent to nitrogen.[7]
~141.0Pyridine C-2Carbon adjacent to nitrogen.[7]
~139.0Phenyl C-1 (ipso)Carbon attached to the amide nitrogen.
~135.0Pyridine C-5Attached to the electron-withdrawing carbamoyl group.
~129.0Phenyl C-3/5 (meta)Standard aromatic region.
~124.0Phenyl C-4 (para)Standard aromatic region.
~122.0Pyridine C-4Isonicotinic acid C4.[7]
~120.5Phenyl C-2/6 (ortho)Standard aromatic region.
~56.0O-C H₃Methoxy carbon.
2D NMR: Assembling the Structure

While 1D NMR suggests the presence of the required fragments (a disubstituted pyridine, a methoxy group, a monosubstituted phenyl ring), it does not prove their connectivity. Two-dimensional NMR experiments, specifically the Heteronuclear Multiple Bond Correlation (HMBC) experiment, are required to definitively link these pieces together. HMBC reveals correlations between protons and carbons that are separated by 2 or 3 bonds.

HMBC_Correlations Key HMBC Correlations cluster_nodes Key HMBC Correlations cluster_targets Key HMBC Correlations mol H_methoxy C_pyridine_3 H_methoxy->C_pyridine_3 Connects Methoxy to Pyridine Ring H_amide C_amide_carbonyl H_amide->C_amide_carbonyl Confirms Amide Linkage C_phenyl_ipso H_amide->C_phenyl_ipso Connects Amide N to Phenyl Ring H_pyridine_6 H_pyridine_6->C_amide_carbonyl Positions Carbamoyl at C5 C_pyridine_5 H_pyridine_6->C_pyridine_5 H_phenyl_ortho H_phenyl_ortho->C_amide_carbonyl Confirms Amide Linkage

Caption: Key 2- and 3-bond correlations expected in the HMBC spectrum.

Key HMBC Correlations for Structural Confirmation:

  • Methoxy to Pyridine Ring: A strong correlation from the methoxy protons (~4.0 ppm) to the pyridine carbon at ~155.0 ppm (C-3) is the definitive link, proving the methoxy group is attached to the pyridine ring at this position.

  • Amide N-H to Phenyl Ring: A correlation from the amide proton (~10.4 ppm) to the ipso-carbon of the phenyl ring (~139.0 ppm) unambiguously connects the amide nitrogen to the phenyl group.

  • Pyridine Protons to Carbonyls: Correlations from the pyridine protons (H-2 and H-6) to the two carbonyl carbons (~166.5 and ~164.0 ppm) and other ring carbons will establish the substitution pattern on the pyridine ring, confirming the 4-position for the carboxylic acid and the 5-position for the phenylcarbamoyl group.

Data Integration and Conclusion

The structural elucidation of this compound is a convergent process. HRMS establishes the exact molecular formula (C₁₄H₁₂N₂O₄). IR spectroscopy confirms the presence of the expected functional groups: carboxylic acid, secondary amide, methoxy, and aromatic rings. ¹H and ¹³C NMR provide a complete census of the hydrogen and carbon environments, respectively. Finally, 2D NMR, particularly the HMBC experiment, serves as the ultimate arbiter, unequivocally linking the distinct molecular fragments into the final, confirmed structure. Each piece of data validates the others, creating a self-consistent and definitive structural assignment.

Experimental Protocols

High-Resolution Mass Spectrometry (HRMS)
  • Sample Preparation: Prepare a 1 mg/mL solution of the compound in methanol or acetonitrile.

  • Instrumentation: Utilize an Orbitrap or TOF mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Method: Infuse the sample solution at a flow rate of 5 µL/min. Acquire data in both positive and negative ion modes to observe [M+H]⁺ and [M-H]⁻ ions.

  • Analysis: Determine the accurate mass of the molecular ion and use the instrument's software to calculate the elemental composition. For MS/MS, select the molecular ion for collision-induced dissociation (CID) and analyze the resulting fragment ions.

Infrared (IR) Spectroscopy
  • Instrumentation: Utilize a Fourier-Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.

  • Method: Place a small amount of the solid sample directly onto the ATR crystal. Apply pressure to ensure good contact.

  • Acquisition: Collect the spectrum from 4000 to 400 cm⁻¹. Perform a background scan prior to the sample scan.

  • Analysis: Identify characteristic absorption bands corresponding to the molecule's functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 10-15 mg of the compound in 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

  • Instrumentation: Utilize a 500 MHz (or higher) NMR spectrometer.

  • Acquisition:

    • ¹H NMR: Acquire with a 90° pulse, a 3-5 second relaxation delay, and 16-32 scans.

    • ¹³C NMR: Acquire with proton decoupling, a 45° pulse, a 2-second relaxation delay, and accumulate >1024 scans for adequate signal-to-noise.

    • HSQC: Use a standard gradient-selected, sensitivity-enhanced HSQC pulse sequence.

    • HMBC: Use a standard gradient-selected HMBC pulse sequence, optimized for a long-range coupling constant of 8 Hz.

  • Analysis: Process the data using appropriate software (e.g., MestReNova, TopSpin). Integrate ¹H signals, pick peaks for all spectra, and assign all signals based on chemical shifts, multiplicities, and 2D correlations.

References

  • Correlations of the infrared spectra of some pyridines. (n.d.). Semantic Scholar. [Link]

  • Adsorption/desorption of substituted pyridines as probe molecules for surface acidities studied by Fourier transform infrared spectroscopy. (n.d.). SPIE Digital Library. [Link]

  • Ledeti, I., Alexa, A., & Bercean, V. N. (2011). STRUCTURAL NMR ANALYSIS OF TRIAZOLIC COMPOUNDS DERIVED FROM ISONICOTINIC ACID. ResearchGate. [Link]

  • Isonicotinamide-Based Compounds: From Cocrystal to Polymer. (2019). PubMed Central. [Link]

  • Isonicotinic acid, N'-(2,5-dioxo-1-phenethylpyrrolidin-3-yl)hydrazide - 1H NMR Spectrum. (n.d.). SpectraBase. [Link]

  • Study of the Infrared Absorption Spectra of Some Pyridine Derivatives-Iodine Complexes. (1976). Journal of the Indian Chemical Society.
  • THE VIBRATIONAL SPECTRA OF PYRIDINE, PYRIDINE-4-d, PYRIDINE-2,6-d2, AND PYRIDINE-3,5-d2. (n.d.). Canadian Science Publishing. [Link]

  • Infrared Absorption Spectra of Quaternary Salts of Pyridine. (n.d.). Bulletin de l'Academie Polonaise des Sciences, Serie des Sciences Chimiques.
  • Isonicotinamide. (n.d.). PubChem. [Link]

  • Electronic Supplementary Information (ESI). (n.d.). The Royal Society of Chemistry. [Link]

  • The crystal structure of isonicotinic acid (1-naphthylmethylene) hydrazide, INNMH. (n.d.). ResearchGate. [Link]

  • The Crystal Structure of Isonicotinic Acid Hydrazide. (1953). Journal of the American Chemical Society. [Link]

  • Isonicotinamide. (n.d.). Wikipedia. [Link]

  • Gas-Phase Fragmentations of Anions Derived from N-Phenyl Benzenesulfonamides. (2013). Journal of The American Society for Mass Spectrometry.
  • Fragmentations and rearrangements in n-(4-alkyl phenyl) alkanoic acids in mass spectrometry. (2016). Chemistry Stack Exchange. [Link]

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A Technical Guide to the Preliminary In-Vitro Screening of 3-Methoxy-5-(phenylcarbamoyl)isonicotinic acid as a Novel Chemical Entity

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern drug discovery, the systematic evaluation of novel chemical entities (NCEs) is the foundational step toward identifying promising therapeutic candidates. This guide provides a comprehensive framework for the preliminary in vitro screening of 3-Methoxy-5-(phenylcarbamoyl)isonicotinic acid , a compound for which public biological data is limited. As such, this document treats the molecule as a representative NCE, outlining a logical, multi-stage screening cascade designed to assess its fundamental developability and potential biological activity.

The core structure, an isonicotinic acid derivative, belongs to a class of compounds known for a wide spectrum of biological activities, most famously exemplified by the anti-tuberculosis drug isoniazid.[1][2] This structural alert suggests a range of potential applications but also necessitates a rigorous, unbiased initial screening approach to elucidate its specific properties. This guide is structured to provide drug development researchers with both the strategic rationale and the detailed methodologies required to profile an NCE from initial quality control to a primary biological assessment, ensuring that subsequent research is built upon a foundation of robust and reliable data.

Chapter 1: Foundational Analysis: Quality Control and Physicochemical Profiling

Before any biological assessment, verifying the identity, purity, and fundamental physicochemical properties of the test compound is paramount. This initial step prevents the misinterpretation of results caused by impurities or poor solubility, a common pitfall in early-stage discovery.[3]

Identity and Purity Confirmation

The first action is to confirm the molecular structure and assess the purity of the synthesized batch of this compound.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): To confirm the molecular weight.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity, which should ideally be >95% for use in biological assays.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure.

Aqueous Solubility: A Critical Developability Parameter

Poor aqueous solubility can lead to unreliable assay results and is a major hurdle for in vivo bioavailability.[4] A kinetic solubility assay is a high-throughput method ideal for early discovery, where a compound is introduced to an aqueous buffer from a DMSO stock solution.[5]

This protocol outlines a standard method for assessing the kinetic solubility of a test compound.[6]

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in 100% dimethyl sulfoxide (DMSO).

  • Serial Dilution: In a 96-well plate, perform serial dilutions of the stock solution in DMSO.

  • Buffer Addition: Add phosphate-buffered saline (PBS), pH 7.4, to each well to achieve the desired final compound concentrations (e.g., 1-200 µM) and a final DMSO concentration of 1-2%.[7]

  • Incubation: Incubate the plate at room temperature for 1-2 hours with gentle shaking.[3][6]

  • Measurement: Measure the turbidity (light scattering) of each well using a nephelometer. The point at which a significant increase in light scattering is observed indicates precipitation and defines the kinetic solubility limit.

Chapter 2: Primary Biological Assessment: Cytotoxicity Profiling

A primary cytotoxicity screen is essential to determine the concentration range at which the compound can be tested without inducing non-specific cell death. This establishes a therapeutic window for any potential desired biological effect. The CellTiter-Glo® Luminescent Cell Viability Assay is a robust, high-throughput method that quantifies ATP, an indicator of metabolically active, viable cells.[8][9]

Workflow for In Vitro Screening Cascade

The overall process follows a logical funnel, starting with broad characterization and moving toward specific biological questions.

G cluster_0 Phase 1: Foundational Assessment cluster_1 Phase 2: Biological Profiling cluster_2 Phase 3: Decision Making QC Compound QC (Purity, Identity) Sol Kinetic Solubility (Nephelometry) QC->Sol Physicochemical Properties Cyto Cytotoxicity Screen (CellTiter-Glo) Sol->Cyto Define Testable Concentration Range Target Hypothetical Target Screen (e.g., Kinase Assay) Cyto->Target Identify Non-Toxic Concentrations Data Data Analysis (IC50 / EC50) Target->Data GoNoGo Go/No-Go Decision Data->GoNoGo

Caption: High-level workflow for preliminary in vitro screening.

This protocol is adapted for a 96-well plate format.[10][11]

  • Cell Seeding: Seed a human cell line (e.g., HEK293 or HepG2) in a 96-well opaque-walled plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment: Prepare a serial dilution of this compound in culture medium from a DMSO stock. Add the compound dilutions to the cells. Include vehicle control (DMSO) and untreated control wells.

  • Incubation: Incubate the plate for a relevant duration (e.g., 24, 48, or 72 hours).

  • Reagent Preparation: Thaw the CellTiter-Glo® Buffer and reconstitute the CellTiter-Glo® Substrate to form the Reagent, protecting it from light.[12]

  • Assay Procedure:

    • Equilibrate the plate to room temperature for approximately 30 minutes.[11]

    • Add 100 µL of CellTiter-Glo® Reagent to each well.[10]

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.[12]

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[12]

  • Data Acquisition: Record luminescence using a plate-based luminometer.

Data Presentation and Interpretation

The results of the cytotoxicity assay should be summarized to determine the concentration that causes 50% inhibition of cell viability (IC₅₀).

Compound Concentration (µM)Luminescence (RLU)% Viability (Normalized)
0 (Vehicle Control)150,000100%
1148,50099%
3145,50097%
10135,00090%
3078,00052%
10015,00010%

From this hypothetical data, the IC₅₀ value is approximately 30 µM. Subsequent biological assays should be conducted at concentrations well below this value to avoid confounding results from cytotoxicity.

Chapter 3: Hypothetical Target-Based Screening

Isonicotinic acid and its derivatives are known to interact with a variety of biological targets, including enzymes and receptors.[1][13] Without a predefined target for this compound, a rational approach is to screen it against a panel of common drug targets, such as kinases, GPCRs, or proteases. This section will use a generic kinase inhibition assay as a representative example of a target-based screen.

Principle of a Kinase Inhibition Assay

Many commercially available kinase assays (e.g., ADP-Glo™) quantify the activity of a kinase by measuring the amount of ADP produced during the phosphorylation reaction. An inhibitor will reduce the amount of ADP produced.

G cluster_0 Step 1: Kinase Reaction cluster_1 Step 2: ADP Detection ATP ATP Kinase Kinase Enzyme ATP->Kinase Substrate Substrate Substrate->Kinase ADP ADP Kinase->ADP P_Substrate Phosphorylated Substrate Kinase->P_Substrate ADP_Detect ADP Detection Reagent ADP->ADP_Detect Inhibitor Test Compound (Inhibitor) Inhibitor->Kinase Light Luminescent Signal ADP_Detect->Light

Caption: Principle of a luminescence-based kinase inhibition assay.

Chapter 4: Data Integration and Path Forward

The preliminary screening funnel generates three key data points for this compound:

  • Purity: Is the compound of sufficient quality for testing?

  • Solubility: What is the maximum achievable concentration in an aqueous buffer?

  • Cytotoxicity (IC₅₀): What is the general toxicity profile against a human cell line?

A successful NCE at this stage would exhibit high purity (>95%), adequate aqueous solubility (e.g., >50 µM to support a full dose-response curve), and low cytotoxicity (IC₅₀ > 30-50 µM). If the compound also shows activity in a target-based or phenotypic screen at a concentration significantly below its cytotoxicity value, it becomes a "hit" worthy of further investigation. This subsequent phase would involve hit-to-lead optimization, selectivity profiling, and mechanism of action studies.

References

  • CellTiter-Glo® Luminescent Cell Viability Assay Protocol. Promega Corporation.

  • Kinetic Solubility Assays Protocol. AxisPharm.

  • CellTiter-Glo® Luminescent Cell Viability Assay Quick Protocol #FB256. Promega Corporation.

  • MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. CLYTE Technologies.

  • CellTiter-Glo Assay. Oslo University Hospital.

  • CellTiter-Glo® Luminescent Cell Viability Assay Technical Bulletin, TB288. Promega Corporation.

  • Protocol for Cell Viability Assays. BroadPharm.

  • Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments.

  • MTT assay protocol. Abcam.

  • Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions). Enamine.

  • Cell Viability Assays. Assay Guidance Manual - NCBI Bookshelf.

  • In vitro solubility assays in drug discovery. PubMed.

  • Shake-Flask Aqueous Solubility assay (Kinetic solubility). Protocols.io.

  • CellTiter-Glo® Luminescent Cell Viability Assay. Promega Corporation.

  • Kinetic Solubility - In Vitro Assay. Charnwood Discovery.

  • In vitro screening of novel NL compounds. ResearchGate.

  • Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. ACS Omega.

  • On the solubility of nicotinic acid and isonicotinic acid in water and organic solvents. ResearchGate.

  • Isonicotinic acid | 55-22-1. ChemicalBook.

  • EU-OPENSCREEN: A Novel Collaborative Approach to Facilitate Chemical Biology. PMC.

  • Isonicotinic Acid | C6H5NO2 | CID 5922. PubChem.

  • Identifying Candidate Reference Chemicals for In Vitro Testing of the Retinoid Pathway for Predictive Developmental Toxicity. PMC - NIH.

  • Isonicotinic acid hydrazide derivatives: Synthesis, antimicrobial activity, and QSAR studies.

  • NAMs in genotoxicity & mechanistic toxicity testing: Safety assessment of novel chemicals (May 2021). YouTube.

  • Isonicotinic acid: Structure, synthesis, applications and biochemical significance. Blog.

  • A Comparative Analysis of the Biological Activities of 2,3,6-Trimethoxyisonicotinaldehyde and Isonicotinic Acid for Drug Discovery. Benchchem.

  • Biosynthesis of 3-methoxy-5-methyl naphthoic acid and its incorporation into the antitumor antibiotic azinomycin B. PubMed.

  • Biosynthesis of 3-methoxy-5-methyl naphthoic acid and its incorporation into the antitumor antibiotic azinomycin B. Molecular BioSystems (RSC Publishing).

  • Synthesis and Biological Activity Screening of Newly Synthesized Trimethoxyphenyl-Based Analogues as Potential Anticancer Agents. MDPI.

  • [New amide derivatives of isonicotinic acid with presumable analeptic activity]. PubMed.

  • Synthesis and biological activities of some new isonicotinic acid 2-(2-hydroxy-8-substituted-tricyclo[7.3.1.0(2.7)]tridec-13-ylidene)-hydrazides. PubMed.

  • Mode of Action and Quantitative Structure-Activity Correlations of Tuberculostatic Drugs of the Isonicotinic Acid Hydrazide Type. PubMed.

  • Interactions between Isoniazid and α-Hydroxycarboxylic Acids. MDPI.

Sources

3-Methoxy-5-(phenylcarbamoyl)isonicotinic acid solubility and stability studies

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Solubility and Stability of 3-Methoxy-5-(phenylcarbamoyl)isonicotinic acid

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive framework for evaluating the solubility and stability of the novel chemical entity, this compound. As a molecule featuring a carboxylic acid, an amide, and a pyridine ring, its physicochemical properties are critical determinants of its potential as a therapeutic agent. This document outlines the strategic rationale and detailed experimental protocols for its characterization. We will explore methodologies for determining thermodynamic and pH-dependent solubility, developing a stability-indicating analytical method, and executing forced degradation studies in line with international regulatory standards. The objective is to build a robust data package that informs formulation development, predicts in vivo behavior, and ensures the safety and efficacy of the drug substance.

Introduction: The Imperative of Early-Stage Physicochemical Profiling

The journey of a new chemical entity (NCE) from laboratory bench to clinical application is contingent upon a thorough understanding of its fundamental properties. This compound, with the structure shown below, presents a unique combination of functional groups that govern its behavior in solution and under stress.

  • Isonicotinic Acid Core: The pyridine-4-carboxylic acid moiety imparts an acidic pKa, suggesting that its aqueous solubility will be highly dependent on pH.

  • Amide Linkage: The phenylcarbamoyl group introduces a hydrogen-bonding amide linkage, which can influence crystal lattice energy and stability. Amides are also susceptible to hydrolysis under strong acidic or basic conditions.

  • Methoxy Group: This ether group adds a degree of lipophilicity and can influence the electronic properties of the aromatic system.

The early and rigorous characterization of properties like solubility and stability is not merely a data-collection exercise; it is a critical risk mitigation strategy in drug development.[1][2] Poor aqueous solubility can lead to low bioavailability, while chemical instability can result in loss of potency and the formation of potentially toxic degradants.[3] This guide provides the strategic and practical framework for investigating these critical attributes for this compound.

Solubility Characterization: Beyond a Single Number

A drug must be in solution to be absorbed.[4] Therefore, determining the solubility of this compound is a foundational step. We must evaluate both its thermodynamic solubility in various media and its kinetic behavior.

Causality Behind Solvent Selection

The choice of solvents for initial solubility screening is strategic. It aims to understand the compound's polarity and predict its behavior in both aqueous and non-polar environments, which is crucial for formulation and delivery.

  • Aqueous Buffers (pH 1.2, 4.5, 6.8, 7.4): These simulate the physiological pH range of the gastrointestinal tract, providing a direct forecast of how the compound might dissolve upon oral administration.

  • Biorelevant Media (FaSSIF, FeSSIF): Fasted-State and Fed-State Simulated Intestinal Fluids contain bile salts and lecithin, which mimic the composition of human intestinal fluid more closely than simple buffers. This is critical for predicting food effects on absorption.[5]

  • Organic Solvents (Methanol, Ethanol, Acetonitrile, DMSO): These are essential for two reasons: they inform the selection of solvents for analytical method development and processing, and high solubility in these solvents can indicate potential challenges in achieving aqueous solubility.

Experimental Protocol: Thermodynamic Solubility Determination (Shake-Flask Method)

The shake-flask method is considered the "gold standard" for determining thermodynamic solubility due to its direct measurement of a saturated solution at equilibrium.[6][7]

Objective: To determine the equilibrium solubility of this compound in various pharmaceutically relevant solvents.

Methodology:

  • Preparation: Add an excess amount of the solid compound (e.g., 5-10 mg) to a known volume (e.g., 1 mL) of the selected solvent in a glass vial. The presence of undissolved solid at the end of the experiment is crucial for ensuring equilibrium has been reached.

  • Equilibration: Seal the vials and agitate them in a temperature-controlled shaker (e.g., 25°C or 37°C) for a sufficient period to reach equilibrium. A 48- to 72-hour period is typically recommended for novel compounds.

  • Phase Separation: After equilibration, allow the vials to stand to let the excess solid settle. Carefully withdraw an aliquot of the supernatant and filter it through a 0.22 µm syringe filter (chemically compatible with the solvent) to remove all undissolved particles.

  • Quantification: Dilute the filtered supernatant with a suitable mobile phase and quantify the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV.

  • Solid-State Analysis: It is best practice to analyze the remaining solid using a technique like X-ray Powder Diffraction (XRPD) to check for any changes in the crystalline form (polymorphism) during the experiment.

Experimental Workflow: Solubility Assessment

G cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis prep1 Weigh excess API prep2 Add 1 mL of selected solvent (e.g., pH buffers, organic solvents) prep1->prep2 equil Agitate at constant T (25°C / 37°C) for 48-72h prep2->equil sep Filter supernatant (0.22 µm) equil->sep solid Analyze residual solid (XRPD, DSC) equil->solid quant Quantify concentration via HPLC-UV sep->quant result Solubility Data (mg/mL) quant->result

Caption: Workflow for Thermodynamic Solubility Determination.

Data Presentation: Hypothetical Solubility Profile

The results should be summarized in a clear, tabular format.

Solvent/Medium pH Solubility at 25°C (mg/mL) Classification
0.1 N HCl1.2< 0.01Practically Insoluble
Acetate Buffer4.50.05Very Slightly Soluble
Phosphate Buffer6.81.5Sparingly Soluble
Phosphate Buffer7.45.2Slightly Soluble
Water~3.5 (unbuffered)0.02Very Slightly Soluble
MethanolN/A25.0Soluble
DMSON/A> 100.0Freely Soluble

Classification based on USP solubility definitions.

This hypothetical data illustrates the expected pH-dependent solubility. The low solubility at acidic pH is due to the protonation of the carboxylic acid, making the molecule neutral and less soluble. As the pH increases above the pKa of the carboxylic acid, the molecule deprotonates to form a more soluble carboxylate salt.

Stability Studies and Forced Degradation

Stability testing is mandated by regulatory agencies to understand how a drug substance changes over time under the influence of environmental factors.[8][9] Forced degradation, or stress testing, is a critical component of this process. It involves subjecting the compound to conditions more severe than accelerated stability testing to identify likely degradation products and establish the intrinsic stability of the molecule.[3]

The Rationale for a Stability-Indicating Method

Before conducting stress testing, a stability-indicating analytical method must be developed. This is typically a High-Performance Liquid Chromatography (HPLC) method that can accurately measure the decrease in the concentration of the active pharmaceutical ingredient (API) while simultaneously separating it from all process impurities and degradation products.[9] Without this, it is impossible to know if a loss of API is due to degradation or if new peaks are degradants or co-eluting impurities.

Proposed Starting HPLC Method:

  • Column: C18, 4.6 x 150 mm, 3.5 µm (A good starting point for moderately polar compounds).

  • Mobile Phase A: 0.1% Formic Acid in Water (to control the ionization of the carboxylic acid and ensure good peak shape).

  • Mobile Phase B: Acetonitrile.

  • Gradient: Start at 10% B, ramp to 90% B over 15 minutes, hold for 2 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at a wavelength of maximum absorbance (determined by UV scan).

  • Column Temperature: 30°C.

This method would be validated for its ability to separate the main peak from all degradant peaks generated during the forced degradation studies.

Experimental Protocols: Forced Degradation Studies

The goal is to achieve a target degradation of 5-20%.[8][10] Degradation beyond this level can lead to secondary degradants not relevant to real-world stability.

General Procedure: A solution of the API (e.g., 1 mg/mL) is prepared in a suitable solvent. A control sample (unstressed) is analyzed at the beginning. Stressed samples are then analyzed at various time points.

  • Acid Hydrolysis:

    • Condition: 0.1 N HCl at 60°C.

    • Rationale: To assess susceptibility to degradation in an acidic environment, which can occur in the stomach or in acidic formulations. The amide bond is a primary target for acid-catalyzed hydrolysis.

    • Procedure: Incubate the API solution in 0.1 N HCl. At specified time points (e.g., 2, 6, 24 hours), withdraw an aliquot, neutralize it with an equivalent amount of NaOH, dilute, and analyze by HPLC.

  • Base Hydrolysis:

    • Condition: 0.1 N NaOH at 60°C.

    • Rationale: To assess susceptibility to degradation in an alkaline environment. The amide bond is highly susceptible to base-catalyzed hydrolysis.

    • Procedure: Incubate the API solution in 0.1 N NaOH. At specified time points, withdraw an aliquot, neutralize it with an equivalent amount of HCl, dilute, and analyze.

  • Oxidative Degradation:

    • Condition: 3% Hydrogen Peroxide (H₂O₂) at room temperature.

    • Rationale: To evaluate the molecule's sensitivity to oxidation. The pyridine ring and methoxy group could be potential sites of oxidation.

    • Procedure: Incubate the API solution with 3% H₂O₂. Analyze at specified time points.

  • Thermal Degradation:

    • Condition: Solid API stored at 80°C. Solution API stored at 80°C.

    • Rationale: To assess the impact of high temperature on both the solid form and the molecule in solution, simulating potential excursions during manufacturing or storage.

    • Procedure: Store samples in a calibrated oven. For the solid, dissolve a portion at each time point for analysis. For the solution, directly analyze aliquots.

  • Photostability:

    • Condition: Expose solid and solution API to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines).[3][10]

    • Rationale: To determine if the compound is light-sensitive, which has significant implications for packaging and storage.

    • Procedure: Place samples in a validated photostability chamber. A control sample should be wrapped in aluminum foil to shield it from light. Analyze both samples after the exposure period.

Experimental Workflow: Forced Degradation Study

G cluster_stress Stress Conditions cluster_analysis Analysis & Data Interpretation start API Solution (1 mg/mL) & Solid API acid Acid Hydrolysis (0.1N HCl, 60°C) start->acid base Base Hydrolysis (0.1N NaOH, 60°C) start->base ox Oxidation (3% H₂O₂, RT) start->ox thermal Thermal (80°C, Solid & Soln) start->thermal photo Photolytic (ICH Q1B Light) start->photo hplc Analyze by Stability-Indicating HPLC-UV/MS acid->hplc base->hplc ox->hplc thermal->hplc photo->hplc purity Assess Peak Purity hplc->purity mass_bal Calculate Mass Balance purity->mass_bal identify Identify Major Degradants mass_bal->identify end Degradation Profile & Pathway Elucidation identify->end

Caption: Workflow for Forced Degradation Studies.

Data Presentation: Hypothetical Forced Degradation Summary
Stress Condition Duration % Assay of API % Total Degradation Major Degradant (RT, min)
Control (t=0)099.80.2N/A
0.1 N HCl, 60°C24h85.214.6D1 (4.5 min)
0.1 N NaOH, 60°C6h81.518.3D1 (4.5 min), D2 (7.1 min)
3% H₂O₂, RT24h98.11.7Minor peaks
Thermal (Solid), 80°C7 days99.50.3No significant degradation
Photolytic (Solid)ICH Q1B99.60.2No significant degradation

This hypothetical data suggests the molecule is most susceptible to hydrolysis, particularly under basic conditions, where two major degradants are formed. The primary degradant (D1) is likely the product of amide bond cleavage, yielding isonicotinic acid and aniline derivatives. The molecule appears relatively stable to oxidation, heat, and light.

Conclusion and Forward Look

This technical guide has established a comprehensive, scientifically grounded strategy for the essential solubility and stability characterization of this compound. By systematically executing the detailed protocols for thermodynamic solubility, pH-dependent profiling, and forced degradation, researchers can build a robust understanding of the molecule's physicochemical liabilities. The insights gained from these studies are paramount. They will directly inform the selection of a suitable solid form, guide the development of a bioavailable drug product formulation, establish appropriate storage and handling conditions, and satisfy critical regulatory requirements for NCEs. This foundational data package is indispensable for advancing this promising compound through the subsequent stages of drug development.

References

  • Bergström, C. A., et al. (2014). A review of methods for solubility determination in biopharmaceutical drug characterization. Journal of Pharmaceutical Sciences, 103(9), 2575-2592.
  • ICH Harmonised Tripartite Guideline. (2003). Q1A(R2): Stability Testing of New Drug Substances and Products. [Link]

  • Onyx Scientific. (n.d.). A practical guide to forced degradation and stability studies for drug substances. [Link]

  • Tripathi, D., et al. (2020). A Recent Advancement in Approaches used for Estimation of Drug Solubility: A Review. Der Pharmacia Lettre, 12(4), 15-29. [Link]

  • Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. [Link]

  • Kamarapu, S. K., & Kumar, S. D. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Applied Pharmaceutical Science, 4(8), 109-115. [Link]

  • Avdeef, A. (2019). A review of methods for solubility determination in biopharmaceutical drug characterization. Drug Development and Industrial Pharmacy, 45(11), 1717-1724. [Link]

  • ResearchGate. (2019). A review of methods for solubility determination in biopharmaceutical drug characterisation. [Link]

  • Alsante, K. M., et al. (2003). Forced Degradation Studies: Regulatory Considerations and Implementation. Pharmaceutical Technology, 27(3), 60-70. [Link]

  • Qureshi, A., Vyas, J., & Upadhyay, U. M. (2021). Determination of solubility by gravimetric method: A brief review. National Journal of Pharmaceutical Sciences, 3(1), 1-5. [Link]

  • ResearchGate. (2011). Chemical and Physical Characterizations of Potential New Chemical Entity. [Link]

  • European Medicines Agency. (1996). Q6A Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products: Chemical Substances. [Link]

  • Testa, B., et al. (2003). Experimental and Virtual Physicochemical and Pharmacokinetic Profiling of New Chemical Entities. CHIMIA International Journal for Chemistry, 57(11), 721-728. [Link]

  • Creative Biolabs. (n.d.). Physicochemical Characterization. [Link]

  • ECA Academy. (n.d.). ICH Q6B Specifications: Test Procedures and Acceptance Criteria for Biotechnological/Biological Products. [Link]

  • MasterControl. (n.d.). ICH Q6 Guidelines. [Link]

  • U.S. Food and Drug Administration. (1999). Q6B Specifications: Test Procedures and Acceptance Criteria for Biotechnological/Biological Products. [Link]

  • Pacific BioLabs. (n.d.). Analytical Services to Characterize New Chemical Entities. [Link]

  • European Medicines Agency. (n.d.). ICH Q6B Specifications: test procedures and acceptance criteria for biotechnological/biological products. [Link]

  • Langhua Pharmaceutical. (n.d.). Physicochemical and Biopharmaceutical Characterization of Medicinal Compounds/Drug Substances. [Link]

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Methodological & Application

analytical methods for 3-Methoxy-5-(phenylcarbamoyl)isonicotinic acid characterization

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Analytical Characterization of 3-Methoxy-5-(phenylcarbamoyl)isonicotinic acid

Introduction

This compound is a substituted pyridine derivative featuring a carboxylic acid, a methoxy group, and a phenyl-amide linkage. As with any novel chemical entity intended for pharmaceutical or advanced material applications, its comprehensive characterization is a non-negotiable prerequisite for further development. The identity, purity, stability, and structure of the molecule must be unequivocally established to ensure reproducible results and meet regulatory standards.

This application guide, designed for researchers, analytical scientists, and drug development professionals, provides a multi-faceted strategy for the thorough characterization of this molecule. We move beyond mere procedural lists to explain the causality behind the selection of each analytical technique. By integrating data from chromatography, mass spectrometry, NMR, infrared spectroscopy, and thermal analysis, a complete and validated analytical profile can be constructed. Each protocol is designed as a self-validating system, ensuring the generation of reliable and accurate data.

Physicochemical Properties

A foundational understanding of the molecule's basic properties is essential for designing appropriate analytical methods, particularly for chromatography and sample preparation.

PropertyValueSource
CAS Number 1087659-19-5[1]
Molecular Formula C₁₄H₁₂N₂O₄[1]
Molecular Weight 272.26 g/mol [1]
Form Solid
Predicted pKa (Strongest Acidic) ~3.8 (Carboxylic Acid)[2]
Predicted logP ~1.5 - 1.6[2]

Chromatographic Analysis: Purity Assessment and Quantification

High-Performance Liquid Chromatography (HPLC) is the gold standard for determining the purity of non-volatile small molecules and for quantitative analysis. For this compound, a reversed-phase method is optimal, as it effectively separates the moderately polar analyte from potential non-polar and more polar impurities.

Principle of Reversed-Phase HPLC

In reversed-phase HPLC (RP-HPLC), the analyte is separated based on its hydrophobic interactions with a non-polar stationary phase (typically alkyl-bonded silica, like C18). A polar mobile phase is used for elution. By gradually increasing the organic solvent content in the mobile phase (gradient elution), compounds are eluted in order of increasing hydrophobicity. The molecule's aromatic rings and alkyl chain of the methoxy group provide sufficient hydrophobicity for strong retention on a C18 column, while the carboxylic acid and amide groups ensure its solubility in the polar mobile phase. UV detection is highly suitable due to the presence of chromophoric aromatic rings.

Experimental Protocol: RP-HPLC

Objective: To determine the purity of a this compound sample and quantify it against a reference standard.

Materials:

  • This compound sample and reference standard

  • HPLC-grade acetonitrile (MeCN) and water

  • Trifluoroacetic acid (TFA) or Formic acid

  • Volumetric flasks, pipettes, and autosampler vials

Instrumentation:

  • HPLC system with a gradient pump, autosampler, column oven, and UV-Vis Diode Array Detector (DAD).

  • Reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size).[3]

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% TFA (v/v) in water.

    • Mobile Phase B: 0.1% TFA (v/v) in acetonitrile.

    • Degas both mobile phases by sonication or vacuum filtration. The acidic modifier (TFA) is crucial for protonating the carboxylic acid, ensuring a single analyte form and sharp, symmetrical peak shapes.

  • Standard Solution Preparation:

    • Accurately weigh ~10 mg of the reference standard into a 100 mL volumetric flask.

    • Dissolve and dilute to volume with a 50:50 mixture of MeCN/water to prepare a stock solution of 100 µg/mL.

    • Prepare a series of working standards (e.g., 1, 5, 10, 25, 50 µg/mL) by serial dilution for linearity assessment.

  • Sample Solution Preparation:

    • Prepare the sample solution at a target concentration of 25 µg/mL using the same diluent as the standard.

  • Chromatographic Conditions:

    • Set up the HPLC system according to the parameters in the table below. The gradient is designed to first elute any polar impurities, then the main analyte, followed by any non-polar impurities.

ParameterRecommended SettingRationale
Column C18, 150 mm x 4.6 mm, 5 µmIndustry standard for small molecule analysis.[3]
Mobile Phase A: 0.1% TFA in Water; B: 0.1% TFA in MeCNProvides good peak shape for acidic analytes.
Flow Rate 1.0 mL/minStandard for a 4.6 mm ID column.[3]
Gradient 10% B to 90% B over 15 min, hold for 2 minEnsures elution of compounds with a wide polarity range.
Column Temp. 30 °CImproves reproducibility of retention times.
Injection Vol. 10 µLA typical volume for analytical HPLC.
Detection UV at 254 nm or DAD scan 200-400 nm254 nm is a common wavelength for aromatic compounds. A DAD allows for peak purity analysis.
  • Data Analysis:

    • Identity: Confirm the identity of the analyte in the sample by comparing its retention time with that of the reference standard.

    • Purity: Calculate the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

    • Quantification: Construct a calibration curve from the peak areas of the working standards. Determine the concentration of the analyte in the sample solution by interpolating its peak area onto the curve.

HPLC Analysis Workflow Diagram

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC System cluster_analysis Data Analysis A Prepare Mobile Phase (A: H2O+TFA, B: MeCN+TFA) D Inject Sample/ Standard A->D B Prepare Standard Solutions (e.g., 1-50 µg/mL) B->D C Prepare Sample Solution (e.g., 25 µg/mL) C->D E Gradient Elution on C18 Column D->E F UV/DAD Detection E->F G Generate Chromatogram F->G H Identify Peak by Retention Time G->H I Calculate Purity (Area %) G->I J Quantify using Calibration Curve G->J

Caption: Workflow for HPLC purity and quantitative analysis.

Spectroscopic Analysis: Structural Confirmation

Spectroscopic methods provide orthogonal information to confirm the molecular structure. Mass spectrometry confirms the molecular weight and fragmentation, while NMR provides the definitive atom-connectivity map.

Mass Spectrometry (MS)

Principle: Electrospray Ionization (ESI) is a soft ionization technique ideal for polar molecules like this one, minimizing in-source fragmentation and yielding a strong signal for the molecular ion. By coupling HPLC to MS (LC-MS), one can obtain mass data for the main peak as well as any impurities. High-resolution MS (HRMS) provides a highly accurate mass measurement, confirming the elemental composition.

Protocol: LC-MS Analysis

  • Sample Preparation: Prepare a ~10 µg/mL solution of the compound in 50:50 MeCN/water with 0.1% formic acid. Formic acid is preferred over TFA for MS as it is more volatile and causes less ion suppression.

  • Instrumentation: An LC-MS system equipped with an ESI source.

  • MS Parameters (ESI):

ParameterRecommended SettingRationale
Ionization Mode Positive & NegativePositive mode will show [M+H]⁺. Negative mode will show [M-H]⁻. Running both provides comprehensive data.
Capillary Voltage 3.5 kV (Positive), -3.0 kV (Negative)Typical starting values for stable spray.
Drying Gas Temp. 300 °CTo efficiently desolvate the ions.
Drying Gas Flow 8 L/minTo assist in desolvation.
Mass Range 50 - 500 m/zCovers the expected molecular ion and key fragments.
  • Data Analysis:

    • Confirm the molecular weight from the [M+H]⁺ (expected m/z 273.08) and/or [M-H]⁻ (expected m/z 271.07) ions.

    • If using tandem MS (MS/MS), fragment the parent ion to gain structural information. Key fragmentations would include the loss of the phenylcarbamoyl group or cleavage at the amide bond.

Expected MS Fragmentation Pathway

MS_Fragmentation parent [M+H]⁺ m/z = 273.08 frag1 Loss of H₂O [M+H-H₂O]⁺ m/z = 255.07 parent->frag1 -H₂O frag2 Loss of CO₂ [M+H-CO₂]⁺ m/z = 229.09 parent->frag2 -CO₂ frag3 Cleavage of Amide [C₇H₇NO₂]⁺ m/z = 152.05 parent->frag3 -C₆H₅NH frag4 Phenyl isocyanate [C₇H₅NO]⁺ m/z = 119.04 parent->frag4 -C₇H₆NO₂

Caption: Predicted ESI-MS fragmentation of the protonated molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle: ¹H and ¹³C NMR are unparalleled for unambiguous structure elucidation. ¹H NMR provides information on the number, environment, and connectivity of protons, while ¹³C NMR maps the carbon framework. 2D NMR experiments like COSY and HMBC can be used to confirm assignments.

Protocol: NMR Analysis

  • Sample Preparation: Dissolve 5-10 mg of the compound in ~0.7 mL of a deuterated solvent, such as DMSO-d₆. DMSO-d₆ is an excellent choice as it solubilizes the compound well and its exchangeable proton signals (amide N-H, carboxylic O-H) are readily observed.[4]

  • Instrumentation: A 400 MHz or higher field NMR spectrometer.

  • Data Acquisition: Acquire standard ¹H, ¹³C{¹H}, and optionally, DEPT-135, COSY, and HMBC spectra.

Expected ¹H and ¹³C NMR Chemical Shifts (in DMSO-d₆): The predicted chemical shifts are based on the analysis of similar structural motifs such as nicotinic acid, anisole, and N-phenylamides.[5][6][7]

Group¹H Chemical Shift (δ, ppm)¹³C Chemical Shift (δ, ppm)Key Features
-COOH 13.0 - 14.0 (broad s, 1H)~166Broad, downfield signal, characteristic of a carboxylic acid proton.
-NH- 10.0 - 10.5 (s, 1H)N/ASharp singlet for the amide proton.
Pyridine H 8.5 - 9.0 (2H, distinct signals)~120-155Two distinct signals in the aromatic region for the two pyridine protons.
Phenyl H 7.0 - 7.8 (m, 5H)~120-140Multiplet integrating to 5 protons for the phenyl ring.
-OCH₃ ~3.9 (s, 3H)~56Sharp singlet integrating to 3 protons.
Amide C=O N/A~164Carbonyl carbon of the amide group.
Fourier-Transform Infrared (FTIR) Spectroscopy

Principle: FTIR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to bond vibrations. It is a rapid and powerful technique for confirming the presence of key structural motifs.

Protocol: FTIR Analysis

  • Sample Preparation: The easiest method is using an Attenuated Total Reflectance (ATR) accessory. Place a small amount of the solid sample directly on the ATR crystal. Alternatively, prepare a KBr pellet by grinding ~1 mg of the sample with ~100 mg of dry KBr and pressing it into a transparent disk.

  • Data Acquisition: Collect the spectrum from 4000 to 400 cm⁻¹.

Expected Characteristic FTIR Absorption Bands: The presence of carboxylic acid, amide, methoxy, and aromatic rings will give rise to a distinct IR spectrum.[8][9][10]

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3300 - 2500 (broad)O-H stretchCarboxylic Acid
~3300 (sharp)N-H stretchAmide
~1710C=O stretchCarboxylic Acid Dimer
~1670C=O stretch (Amide I)Amide
~1600, ~1480C=C stretchAromatic Rings
~1540N-H bend (Amide II)Amide
~1250C-O stretchAryl Ether (-OCH₃)

Thermal Analysis: Stability and Physical Properties

Thermal analysis techniques like TGA and DSC are crucial for characterizing the physicochemical properties of pharmaceutical materials, including thermal stability, melting point, and the presence of polymorphs or solvates.[11][12][13][14]

Principle of TGA and DSC
  • Thermogravimetric Analysis (TGA): Measures the change in mass of a sample as a function of temperature. It is used to determine thermal stability and decomposition temperatures, and to quantify volatile content (e.g., residual solvent or water).

  • Differential Scanning Calorimetry (DSC): Measures the difference in heat flow between a sample and a reference as a function of temperature. It detects thermal events like melting (endotherm), crystallization (exotherm), and glass transitions, providing information on melting point and polymorphism.

Experimental Protocol: TGA/DSC

Objective: To determine the melting point and thermal decomposition profile of the compound.

Instrumentation:

  • A simultaneous TGA-DSC instrument or separate TGA and DSC instruments.

Procedure:

  • Sample Preparation: Accurately weigh 3-5 mg of the sample into an aluminum pan.

  • Instrumental Parameters:

ParameterRecommended SettingRationale
Temperature Range 30 °C to 400 °CTo observe melting and onset of decomposition.
Heating Rate 10 °C/minA standard rate for pharmaceutical analysis.[11]
Purge Gas Nitrogen (N₂) at 30-50 mL/minProvides an inert atmosphere to prevent oxidative degradation.[11]
Sample Pan Aluminum, non-hermeticStandard for most analyses; a pinhole lid can be used if volatiles are expected.
  • Data Analysis:

    • DSC: Determine the melting point from the onset or peak of the endothermic event. The sharpness of the peak is an indicator of purity.

    • TGA: Observe the temperature at which significant weight loss begins, indicating the onset of thermal decomposition. Any weight loss before melting could indicate the presence of residual solvent or water.

Thermal Analysis Workflow Diagram

Thermal_Analysis_Workflow cluster_analysis Data Interpretation A Weigh 3-5 mg of Sample into Pan B Place in TGA/DSC Instrument A->B C Heat at 10 °C/min under Nitrogen B->C D Record Mass Change (TGA) & Heat Flow (DSC) C->D E Analyze TGA Curve for Weight Loss (Decomposition) D->E F Analyze DSC Curve for Endotherms (Melting) D->F G Determine Melting Point & Decomposition Temp. E->G F->G

Caption: Workflow for TGA and DSC thermal analysis.

Conclusion

The analytical characterization of this compound requires an integrated approach employing multiple orthogonal techniques. HPLC provides robust data on purity and concentration. Mass spectrometry and NMR spectroscopy work in concert to deliver an unambiguous confirmation of molecular weight and structure. FTIR serves as a rapid check for the presence of all key functional groups, while TGA and DSC reveal critical information about the material's thermal stability and physical properties. By following the protocols outlined in this guide, researchers can build a comprehensive and reliable analytical data package, forming a solid foundation for any subsequent research and development activities.

References

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  • NETZSCH-Gerätebau GmbH. (2020). Reliable Characterization of Pharmaceuticals Using Thermal Analysis.
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  • Academia.edu. (n.d.). synthesis, characterization and antimicrobial activities of isonicotinic acid hydrazide and its metal complexes.
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  • MDPI. (n.d.). Synthesis and Characterization of Novel Hydrazone Derivatives of Isonicotinic Hydrazide and Their Evaluation for Antibacterial and Cytotoxic Potential.
  • Wikipedia. (n.d.). Isonicotinic acid.
  • PubChem. (n.d.). N-Phenylisonicotinamide.
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Developing a Cell-Based Assay for Isonicotinic Acid Derivatives: A Guide to Screening for Anti-inflammatory and Antioxidant Activity

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Isonicotinic acid, a pyridine-4-carboxylic acid, serves as a foundational scaffold in medicinal chemistry.[1][2] Its derivatives have given rise to a multitude of therapeutic agents, most notably the anti-tuberculosis drug isoniazid.[1] Beyond antimicrobial applications, emerging research has highlighted the potent anti-inflammatory and antioxidant properties of novel isonicotinic acid derivatives.[3][4][5] These compounds have been shown to modulate key inflammatory pathways and inhibit the production of reactive oxygen species (ROS), making them promising candidates for the treatment of chronic inflammatory diseases.[3][4]

Cell-based assays are indispensable tools in modern drug discovery, offering a biologically relevant context that bridges the gap between biochemical assays and in vivo studies.[6] They allow for the evaluation of a compound's efficacy, mechanism of action (MOA), and potential cytotoxicity in a living system, providing critical data for lead optimization.[5] This guide provides a detailed, structured workflow for researchers to establish a robust cell-based screening cascade to identify and characterize isonicotinic acid derivatives with promising anti-inflammatory and antioxidant activities. The protocols herein are designed as a self-validating system, moving from broad functional effects to more specific mechanistic insights.

The Screening Cascade: A Multi-Tiered Approach

A logical and resource-efficient screening strategy begins with assessing the inherent toxicity of the compounds, followed by a primary screen for the desired biological activity, and finally, deeper mechanistic studies for active "hits". This tiered approach ensures that the observed effects are specific and not artifacts of cellular toxicity.

G cluster_0 Tier 1: Safety Profile cluster_1 Tier 2: Primary Functional Screen cluster_2 Tier 3: Mechanism of Action (MOA) Elucidation a Compound Library (Isonicotinic Acid Derivatives) b Cytotoxicity Assay (MTT) Determine Non-Toxic Concentration Range a->b Initial Screen c Anti-inflammatory Assay (LPS-induced TNF-α Release in RAW 264.7) b->c Select Non-Toxic Concentrations d ROS Inhibition Assay (DCFH-DA Staining) c->d Characterize 'Hits' e NF-κB Pathway Assay (Reporter Gene Assay) c->e f COX-2 Inhibition Assay (PGE2 Quantification) c->f g Data Analysis & Hit Prioritization (IC50 Calculation, SAR) d->g e->g f->g

Caption: A logical workflow for screening isonicotinic acid derivatives.

Part 1: Cytotoxicity Assessment (The "Do No Harm" Principle)

Rationale: Before assessing the therapeutic efficacy of a compound, it is crucial to determine the concentration range at which it is not toxic to the cells. A decrease in an inflammatory marker could be misinterpreted if the compound is simply killing the cells. The MTT assay is a standard colorimetric method that measures the metabolic activity of cells, which serves as an indicator of cell viability.[7][8] Viable cells with active metabolism reduce the yellow MTT tetrazolium salt to a purple formazan product.[8]

Experimental Protocol: MTT Cell Viability Assay

  • Cell Seeding:

    • Culture RAW 264.7 murine macrophages in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

    • Seed the cells into a 96-well plate at a density of 1-2 x 10⁵ cells/well.[4]

    • Incubate overnight at 37°C in a humidified 5% CO₂ incubator to allow for cell adherence.

  • Compound Treatment:

    • Prepare a stock solution of each isonicotinic acid derivative in sterile DMSO.

    • Perform serial dilutions of the compounds in complete culture medium to achieve a range of final concentrations (e.g., 0.1 µM to 100 µM). Ensure the final DMSO concentration in all wells is ≤ 0.5% to avoid solvent toxicity.

    • Remove the old medium from the cells and add 100 µL of the medium containing the various compound concentrations. Include "vehicle control" (medium with DMSO only) and "untreated control" wells.

    • Incubate for 24 hours.

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL solution of MTT in sterile Phosphate-Buffered Saline (PBS).

    • Add 20 µL of the MTT solution to each well and incubate for 3-4 hours at 37°C. During this time, viable cells will convert the MTT into formazan crystals.

  • Formazan Solubilization and Measurement:

    • Carefully remove the medium from each well.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate gently for 10 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.[9]

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control:

      • % Viability = (Absorbance_treated / Absorbance_vehicle) * 100

    • Plot the % Viability against the compound concentration to determine the concentration range that maintains high viability (e.g., >90%). This range will be used for subsequent functional assays.

ParameterDescription
Cell Line RAW 264.7 Murine Macrophages
Assay Principle Metabolic conversion of MTT to formazan
Detection Method Colorimetric (Absorbance at 570 nm)
Primary Output % Cell Viability, IC₅₀ (if cytotoxic)

Part 2: Primary Functional Screen for Anti-inflammatory Activity

Rationale: Macrophages are key players in the inflammatory response. Upon stimulation with bacterial lipopolysaccharide (LPS), they produce and secrete pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α).[10][11] This assay serves as a robust primary screen to identify compounds that can suppress this key inflammatory response. The concentration of secreted TNF-α in the cell culture supernatant is quantified using a specific Enzyme-Linked Immunosorbent Assay (ELISA).

Experimental Protocol: LPS-Induced TNF-α Release Assay

  • Cell Seeding:

    • Seed RAW 264.7 cells in a 96-well plate at 1-2 x 10⁵ cells/well and incubate overnight as described previously.[4]

  • Compound Pre-treatment:

    • Prepare dilutions of the isonicotinic acid derivatives in complete medium at non-toxic concentrations determined from the MTT assay.

    • Remove the old medium and add 100 µL of the compound-containing medium to the respective wells.

    • Incubate for 1-2 hours to allow for compound uptake.

  • Inflammatory Stimulation:

    • Prepare a solution of LPS in complete medium. A final concentration of 10-100 ng/mL is typically effective for stimulating RAW 264.7 cells.[4]

    • Add the LPS solution to all wells except the "unstimulated control" wells.

    • Include the following controls:

      • Vehicle Control: Cells treated with DMSO and LPS.

      • Positive Control: Cells treated with a known anti-inflammatory drug (e.g., Dexamethasone) and LPS.

      • Unstimulated Control: Cells treated with DMSO only (no LPS).

    • Incubate the plate for 18-24 hours at 37°C and 5% CO₂.

  • Supernatant Collection and Analysis:

    • Centrifuge the 96-well plate at a low speed (e.g., 300 x g for 5 minutes) to pellet the cells.

    • Carefully collect the supernatant from each well without disturbing the cell layer.

    • Quantify the amount of TNF-α in the supernatant using a commercial mouse TNF-α ELISA kit, following the manufacturer's instructions.[12][13]

  • Data Analysis:

    • Generate a standard curve using the recombinant TNF-α provided in the ELISA kit.

    • Calculate the concentration of TNF-α in each sample from the standard curve.

    • Determine the percent inhibition of TNF-α release for each compound concentration:

      • % Inhibition = [1 - (TNFα_treated / TNFα_vehicle)] * 100

    • Plot the % Inhibition against compound concentration to calculate the IC₅₀ value (the concentration at which the compound inhibits 50% of the TNF-α release).

ParameterDescription
Cell Line RAW 264.7 Murine Macrophages
Stimulus Lipopolysaccharide (LPS)
Assay Principle Inhibition of cytokine secretion
Detection Method Enzyme-Linked Immunosorbent Assay (ELISA)
Primary Output TNF-α concentration, % Inhibition, IC₅₀

Part 3: Elucidating the Mechanism of Action (MOA)

Compounds that show significant activity in the primary screen ("hits") should be further investigated to understand how they work. The following assays probe common mechanisms associated with anti-inflammatory and antioxidant compounds.

Assay 3a: Inhibition of Intracellular Reactive Oxygen Species (ROS)

Rationale: Oxidative stress, caused by an overproduction of ROS, is a key driver of inflammation.[3] Isonicotinic acid derivatives have been reported to act as ROS inhibitors.[3][5] The 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) assay is a widely used method to measure intracellular ROS.[6] Cell-permeable DCFH-DA is deacetylated by cellular esterases to non-fluorescent DCFH, which is then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).[14][15]

Experimental Protocol: DCFH-DA ROS Assay

  • Cell Seeding:

    • Seed RAW 264.7 cells in a black, clear-bottom 96-well plate at 1-2 x 10⁵ cells/well and incubate overnight.

  • Compound Pre-treatment:

    • Pre-treat cells with non-toxic concentrations of the hit compounds for 1-2 hours.

  • ROS Induction and Staining:

    • Prepare a working solution of DCFH-DA (typically 10-25 µM) in serum-free medium.[14] Protect this solution from light.

    • Remove the compound-containing medium and wash the cells once with warm PBS.

    • Add 100 µL of the DCFH-DA working solution to each well and incubate for 30-45 minutes at 37°C in the dark.[6]

    • Remove the DCFH-DA solution and wash the cells with PBS.

    • Add fresh medium (with or without the test compounds) and add an ROS inducer, such as LPS (100 ng/mL) or H₂O₂ (100 µM), to the appropriate wells.

  • Fluorescence Measurement:

    • Incubate for 30-60 minutes at 37°C.

    • Measure the fluorescence intensity using a fluorescence plate reader with an excitation wavelength of ~485 nm and an emission wavelength of ~530 nm.[6][14]

  • Data Analysis:

    • Calculate the percent inhibition of ROS production for each compound concentration relative to the ROS-induced vehicle control.

    • Determine the IC₅₀ value for ROS inhibition.

ParameterDescription
Cell Line RAW 264.7 Murine Macrophages
Stimulus LPS or H₂O₂
Assay Principle Fluorometric detection of intracellular ROS
Probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA)
Detection Method Fluorescence (Ex/Em: ~485 nm/~530 nm)
Primary Output Relative Fluorescence Units (RFU), % ROS Inhibition, IC₅₀
Assay 3b: Inhibition of the NF-κB Signaling Pathway

Rationale: The transcription factor Nuclear Factor-kappa B (NF-κB) is a master regulator of the inflammatory response.[16] Upon stimulation by LPS, NF-κB translocates to the nucleus and drives the expression of pro-inflammatory genes, including TNF-α.[16] A reporter gene assay is a powerful tool to directly measure the transcriptional activity of NF-κB.[17] In this assay, cells are engineered to contain a luciferase reporter gene under the control of NF-κB response elements. Activation of the pathway leads to luciferase expression, which produces a quantifiable light signal.

NFkB_Pathway cluster_cytoplasm cluster_nucleus LPS LPS TLR4 TLR4 Receptor LPS->TLR4 IKK IKK Complex TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates (P) NFkB NF-κB (p50/p65) IkB->NFkB Inhibits NFkB_nuc NF-κB NFkB->NFkB_nuc Translocates Nucleus Nucleus DNA NF-κB Response Element (in DNA) NFkB_nuc->DNA Binds Genes Pro-inflammatory Genes (e.g., TNF-α, IL-6, COX-2) DNA->Genes Induces Transcription Isonicotinic_Acid Isonicotinic Acid Derivative Isonicotinic_Acid->IKK Inhibits? Isonicotinic_Acid->NFkB_nuc Inhibits?

Caption: The NF-κB signaling pathway, a key target for anti-inflammatory drugs.

Experimental Protocol: NF-κB Luciferase Reporter Assay

  • Cell Line and Transfection:

    • Use a cell line stably expressing an NF-κB luciferase reporter construct (e.g., HEK293-NFκB-luc or RAW 264.7-NFκB-luc).

    • Alternatively, transiently transfect cells with a commercially available NF-κB reporter plasmid and a control plasmid (e.g., expressing Renilla luciferase for normalization) one day prior to the experiment.[18][19]

  • Cell Seeding and Compound Treatment:

    • Seed the reporter cells in a white, opaque 96-well plate.

    • Pre-treat the cells with non-toxic concentrations of the hit compounds for 1-2 hours.

  • Stimulation and Incubation:

    • Stimulate the cells with an NF-κB activator. For HEK293 cells, TNF-α (e.g., 10 ng/mL) is a common stimulus. For RAW 264.7 cells, LPS (100 ng/mL) can be used.

    • Incubate for 6-8 hours, which is typically sufficient to see robust reporter gene expression.

  • Cell Lysis and Luciferase Measurement:

    • Remove the medium and lyse the cells using a luciferase assay lysis buffer.

    • Add the luciferase substrate to the cell lysate.

    • Measure the luminescence using a luminometer. If a dual-luciferase system is used, measure both firefly and Renilla luminescence.

  • Data Analysis:

    • Normalize the NF-κB-driven firefly luciferase activity to the control Renilla luciferase activity for each well to correct for differences in transfection efficiency and cell number.

    • Calculate the percent inhibition of NF-κB activity for each compound concentration relative to the stimulated vehicle control.

    • Determine the IC₅₀ value for NF-κB inhibition.

ParameterDescription
Cell Line NF-κB Reporter Cell Line (e.g., HEK293, RAW 264.7)
Stimulus TNF-α or LPS
Assay Principle Measurement of NF-κB-dependent reporter gene expression
Detection Method Luminescence
Primary Output Relative Luminescence Units (RLU), % NF-κB Inhibition, IC₅₀

Conclusion and Future Directions

This application note provides a comprehensive, tiered strategy for the initial characterization of isonicotinic acid derivatives as potential anti-inflammatory and antioxidant agents. By systematically evaluating cytotoxicity, primary anti-inflammatory function, and specific mechanisms of action such as ROS and NF-κB inhibition, researchers can efficiently identify and prioritize promising lead compounds.

A compound that demonstrates low cytotoxicity, potent inhibition of TNF-α release, and activity in one or more of the mechanistic assays (e.g., inhibition of ROS and NF-κB) would be considered a strong candidate for further development. Subsequent studies could involve investigating other relevant pathways, such as the inhibition of cyclooxygenase-2 (COX-2) activity by measuring prostaglandin E2 (PGE2) production, to build a more complete pharmacological profile.[20] This structured, data-driven approach is fundamental to advancing novel isonicotinic acid derivatives from the bench toward potential clinical applications.

References

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  • Yaqoob, S., Nasim, N., Khanam, R., Wang, Y., Jabeen, A., Qureshi, U., Ul-Haq, Z., El-Seedi, H. R., Jiang, Z.-H., & Khan, F.-A. (2021). Synthesis of Highly Potent Anti-Inflammatory Compounds (ROS Inhibitors) from Isonicotinic Acid. Molecules, 26(5), 1272. [Link]

  • Molecular Devices. (n.d.). Evaluate anti-inflammatory compounds using a multiparametric THP-1 cell-based assay. Retrieved from [Link]

  • Bioquochem. (n.d.). DCFH-DA PROBE | INTRACELLULAR ROS ASSAY. Retrieved from [Link]

  • van der Burg, B., van der Saag, P. T., & van der Vliet, J. A. (2015). Cell-based screening assay for anti-inflammatory activity of bioactive compounds. Food & function, 6(1), 127–134. [Link]

  • Hieu, T. (2018). A detail protocol for LPS to stimulate RAW 264.7 to measure for TNF alpha? ResearchGate. Retrieved from [Link]

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  • Wang, Y., Chen, Y., & Zhang, X. (2020). Detection of Total Reactive Oxygen Species in Adherent Cells by 2',7'-Dichlorodihydrofluorescein Diacetate Staining. Bio-protocol, 10(12), e3661. [Link]

  • Yaqoob, S., Nasim, N., Khanam, R., Wang, Y., Jabeen, A., Qureshi, U., Ul-Haq, Z., El-Seedi, H. R., Jiang, Z.-H., & Khan, F.-A. (2021). Synthesis of Highly Potent Anti-Inflammatory Compounds (ROS Inhibitors) from Isonicotinic Acid. Molecules (Basel, Switzerland), 26(5), 1272. [Link]

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  • Yaqoob, S., Nasim, N., Khanam, R., Wang, Y., Jabeen, A., Qureshi, U., Ul-Haq, Z., El-Seedi, H. R., Jiang, Z.-H., & Khan, F.-A. (2021). Design rationale of isonicotinates. ResearchGate. Retrieved from [Link]

  • West, A. P., Brodsky, I. E., & Medzhitov, R. (2020). NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells. Journal of visualized experiments : JoVE, (155), 10.3791/60641. [Link]

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Synthesis of 3-Methoxy-5-(phenylcarbamoyl)isonicotinic Acid Analogues: A Detailed Guide for Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Isonicotinic Acid Scaffolds in Drug Discovery

Isonicotinic acid, a pyridine-4-carboxylic acid, and its derivatives are privileged scaffolds in medicinal chemistry, forming the core of numerous therapeutic agents.[1] The versatility of the pyridine ring, coupled with the reactivity of the carboxylic acid group, allows for the generation of diverse molecular architectures with a wide range of biological activities.[1] Notably, isonicotinic acid derivatives have shown significant promise as anti-inflammatory and antitubercular agents. The amide derivatives, in particular, play a crucial role in modulating protein-protein interactions and binding to enzyme active sites. This guide provides a comprehensive overview and detailed protocols for the synthesis of a specific class of these derivatives: 3-Methoxy-5-(phenylcarbamoyl)isonicotinic acid and its analogues. These compounds are of interest for their potential as targeted therapeutics, and the methodologies described herein are designed to be adaptable for the creation of focused compound libraries for structure-activity relationship (SAR) studies.

This document provides a detailed, step-by-step guide for the multi-step synthesis of the target compound, starting from commercially available precursors. It includes in-depth explanations of the rationale behind the chosen synthetic strategy and reaction conditions, as well as methods for the synthesis of analogues.

Retrosynthetic Analysis and Strategic Approach

The synthesis of this compound (Target Molecule 1 ) can be approached through a convergent strategy. The key challenge lies in the selective functionalization of the pyridine ring at the 3, 4, and 5 positions. Our retrosynthetic analysis breaks down the target molecule into simpler, more readily available starting materials.

Retrosynthesis target This compound (1) intermediate1 3-Methoxy-5-bromo-isonicotinic acid (3) target->intermediate1 Amide Coupling intermediate2 3-Methoxy-5-bromopyridine (4) intermediate1->intermediate2 Carboxylation start 3,5-Dibromopyridine intermediate2->start Selective Methoxylation

Caption: Retrosynthetic analysis of the target molecule.

This analysis leads to a proposed three-step forward synthesis:

  • Selective Methoxylation: Introduction of a methoxy group at the 3-position of 3,5-dibromopyridine.

  • Carboxylation: Introduction of a carboxylic acid at the 4-position.

  • Amide Coupling: Formation of the phenylcarbamoyl group at the 5-position.

An alternative and potentially more efficient approach involves a late-stage carboxylation, which will also be discussed.

Experimental Protocols

PART 1: Synthesis of the Core Intermediate: 3-Methoxy-5-bromopyridine

The initial step focuses on the regioselective introduction of the methoxy group onto the pyridine scaffold. Starting with 3,5-dibromopyridine, a nucleophilic aromatic substitution reaction is employed. The choice of a strong base and methanol allows for the selective displacement of one of the bromine atoms.

Protocol 1: Synthesis of 3-Methoxy-5-bromopyridine (4)

  • Materials:

    • 3,5-Dibromopyridine

    • Sodium methoxide (NaOMe) or Sodium hydride (NaH) and Methanol (MeOH)

    • Anhydrous N,N-Dimethylformamide (DMF)

    • Diethyl ether

    • Saturated aqueous ammonium chloride (NH₄Cl)

    • Brine (saturated aqueous NaCl)

    • Anhydrous magnesium sulfate (MgSO₄)

  • Procedure:

    • To a solution of 3,5-dibromopyridine (1.0 eq) in anhydrous DMF, add sodium methoxide (1.1 eq) at room temperature under an inert atmosphere (e.g., Nitrogen or Argon).

    • Heat the reaction mixture to 70-90 °C and stir for 4-6 hours.[2] Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature and quench by the slow addition of saturated aqueous NH₄Cl solution.

    • Extract the aqueous layer with diethyl ether (3 x 50 mL).

    • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

    • Filter and concentrate the organic layer under reduced pressure to obtain the crude product.

    • Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield 3-methoxy-5-bromopyridine as a solid.

  • Causality and Insights: The higher reactivity of the bromine atom at the 3-position towards nucleophilic substitution compared to the 5-position is exploited here. DMF is an excellent polar aprotic solvent for this type of reaction, facilitating the dissolution of the reagents and promoting the reaction rate.

PART 2: Introduction of the Carboxylic Acid Functionality

With the core 3-methoxy-5-bromopyridine intermediate in hand, the next critical step is the introduction of the carboxylic acid group at the 4-position. This is achieved through a directed ortho-metalation followed by quenching with carbon dioxide. The methoxy group at the 3-position acts as a directing group for the lithiation at the adjacent 4-position.[3]

Protocol 2: Synthesis of 3-Methoxy-5-bromoisonicotinic acid (3)

  • Materials:

    • 3-Methoxy-5-bromopyridine (4)

    • Anhydrous Tetrahydrofuran (THF)

    • n-Butyllithium (n-BuLi) in hexanes

    • Dry ice (solid CO₂)

    • 1 M Hydrochloric acid (HCl)

    • Diethyl ether

  • Procedure:

    • Dissolve 3-methoxy-5-bromopyridine (1.0 eq) in anhydrous THF and cool the solution to -78 °C under an inert atmosphere.

    • Slowly add n-butyllithium (1.1 eq) to the cooled solution. Stir the mixture at -78 °C for 1 hour.

    • In a separate flask, crush a sufficient amount of dry ice. Carefully add the lithiated pyridine solution to the crushed dry ice with vigorous stirring.

    • Allow the reaction mixture to warm to room temperature.

    • Quench the reaction with water and acidify the aqueous layer to pH 2-3 with 1 M HCl.

    • Extract the product with diethyl ether (3 x 50 mL).

    • Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield 3-methoxy-5-bromoisonicotinic acid. This product may be used in the next step without further purification or can be recrystallized if necessary.

  • Causality and Insights: The methoxy group is a powerful directing group in ortho-lithiation reactions, facilitating the deprotonation of the adjacent C-H bond.[3] The low temperature (-78 °C) is crucial to prevent side reactions and ensure the stability of the lithiated intermediate. Quenching with an excess of solid carbon dioxide ensures efficient carboxylation.

PART 3: Amide Bond Formation and Synthesis of Analogues

The final step in the synthesis of the target molecule is the formation of the amide bond. A standard amide coupling protocol using a carbodiimide coupling agent is employed. This method is also highly amenable to the synthesis of a wide range of analogues by simply varying the aniline component.

Amide_Coupling reagents 3-Methoxy-5-bromo- isonicotinic acid (3) + Aniline product 3-Methoxy-5-(phenylcarbamoyl)- isonicotinic acid (1) reagents->product EDC, HOBt, DIPEA DMF, rt

Caption: Amide coupling reaction for the final product.

Protocol 3: Synthesis of this compound (1)

  • Materials:

    • 3-Methoxy-5-bromoisonicotinic acid (3)

    • Aniline

    • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

    • Hydroxybenzotriazole (HOBt)

    • N,N-Diisopropylethylamine (DIPEA)

    • Anhydrous N,N-Dimethylformamide (DMF)

    • Ethyl acetate

    • 1 M Hydrochloric acid (HCl)

    • Saturated aqueous sodium bicarbonate (NaHCO₃)

    • Brine

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • To a solution of 3-methoxy-5-bromoisonicotinic acid (1.0 eq) in anhydrous DMF, add EDC (1.2 eq), HOBt (1.2 eq), and DIPEA (2.0 eq). Stir the mixture at room temperature for 30 minutes.

    • Add aniline (1.1 eq) to the reaction mixture and continue stirring at room temperature for 12-16 hours.

    • Monitor the reaction by TLC. Upon completion, dilute the reaction mixture with ethyl acetate and wash with 1 M HCl, saturated aqueous NaHCO₃, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography or recrystallization to obtain this compound.

  • Causality and Insights: EDC and HOBt are a common and effective coupling reagent system for amide bond formation.[4] EDC activates the carboxylic acid, and HOBt acts as an additive to suppress side reactions and reduce racemization if chiral amines are used. DIPEA is a non-nucleophilic base used to neutralize the hydrochloride salt of EDC and any acid formed during the reaction.

Synthesis of Analogues:

This protocol is readily adaptable for the synthesis of a wide range of analogues. By substituting aniline with other substituted anilines or aliphatic amines in Protocol 3, a library of compounds with varying R groups on the carbamoyl moiety can be generated.

Table 1: Representative Analogues Synthesized via Protocol 3

Analogue IDAmine UsedR Group
1a 4-Fluoroaniline4-Fluorophenyl
1b 3-Chloroaniline3-Chlorophenyl
1c 4-Methoxyaniline4-Methoxyphenyl
1d BenzylamineBenzyl
1e CyclohexylamineCyclohexyl

Alternative Synthetic Strategy: Late-Stage Carboxylation

An alternative and potentially more streamlined approach involves the formation of the amide bond prior to the introduction of the carboxylic acid at the 4-position. This strategy can be advantageous if the dicarboxylic acid intermediate proves difficult to handle or if selectivity in the amidation step is low.

Alternative_Synthesis start 3,5-Dibromopyridine intermediate1 3-Methoxy-5-bromopyridine (4) start->intermediate1 Selective Methoxylation intermediate2 N-Phenyl-3-methoxy-5-bromopyridine-4-carboxamide (5) intermediate1->intermediate2 Amide Coupling target This compound (1) intermediate2->target Carboxylation

Caption: Alternative synthetic route with late-stage carboxylation.

This route would involve:

  • Selective Methoxylation of 3,5-dibromopyridine to give 4 (as in Protocol 1).

  • Amide Coupling of 4 with aniline, likely via a palladium-catalyzed carbonylation-amidation reaction.

  • Carboxylation of the resulting amide 5 at the 4-position via directed ortho-metalation as described in Protocol 2.

This alternative provides flexibility and may offer improved overall yields depending on the specific substrate reactivity.

Characterization Data

All synthesized compounds should be characterized by standard analytical techniques to confirm their identity and purity.

Table 2: Expected Analytical Data for this compound (1)

AnalysisExpected Result
¹H NMR Peaks corresponding to the pyridine ring protons, methoxy protons, phenyl protons, and amide N-H proton. Chemical shifts and coupling constants will be indicative of the substitution pattern.
¹³C NMR Resonances for all unique carbon atoms in the molecule, including the pyridine ring, methoxy group, phenyl group, and the two carbonyl carbons.
Mass Spec (HRMS) Accurate mass measurement corresponding to the molecular formula C₁₄H₁₂N₂O₄.
Purity (HPLC) >95%

Conclusion

The synthetic protocols detailed in this guide provide a robust and adaptable framework for the synthesis of this compound and its analogues. By understanding the underlying chemical principles of each transformation, researchers can effectively troubleshoot and optimize these reactions for their specific needs. The ability to readily generate a library of analogues from a common intermediate makes this synthetic strategy a valuable tool in the exploration of isonicotinic acid derivatives as potential therapeutic agents.

References

  • Synthesis and structural characterisation of amides from picolinic acid and pyridine-2,6-dicarboxylic acid. PubMed. [Link]

  • Synthesis and structural characterisation of amides from picolinic acid and pyridine-2,6-dicarboxylic acid. ResearchGate. [Link]

  • Synthesis and Structural Characterisation of Amides From Picolinic Acid and Pyridine 2 6 Dicarboxylic Acid. Scribd. [Link]

  • Metalation of Pyridines with nBuLi−Li−Aminoalkoxide Mixed Aggregates: The Origin of Chemoselectivity. Journal of the American Chemical Society. [Link]

  • Lithiation of 2-Chloro- and 2-Methoxypyridine with Lithium Dialkylamides: Initial Ortho-Direction or Subsequent. The Journal of Organic Chemistry. [Link]

  • 3-bromo-5-methoxypyridine-4-carboxylic acid hydrochloride. Appchem. [Link]

  • ortho metalation. Andrew G Myers Research Group. [Link]

  • Directed ortho metalation. Wikipedia. [Link]

  • Directed lithiation of simple aromatics and heterocycles for synthesis of substituted derivatives. Semantic Scholar. [Link]

  • 3-METHOXYISONICOTINIC ACID. ChemBK. [Link]

  • Borane-Pyridine: An Efficient Catalyst for Direct Amidation. MDPI. [Link]

  • Isonicotinic acid: Structure, synthesis, applications and biochemical significance. Blog. [Link]

  • Isonicotinic acid (2-hydroxy-3-methoxybenzylidene)hydrazide. ResearchGate. [Link]

  • Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. PubMed. [Link]

  • Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. The Journal of Organic Chemistry. [Link]

  • Amides from Carboxylic Acids-DCC and EDC Coupling. Chemistry Steps. [Link]

  • US2748137A - Process for preparing isonicotinic acid.

Sources

Application Note: 3-Methoxy-5-(phenylcarbamoyl)isonicotinic Acid as a Putative Chemical Probe for Nicotinamide Phosphoribosyltransferase (NAMPT)

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rationale for Targeting NAMPT with Isonicotinic Acid Derivatives

Nicotinamide phosphoribosyltransferase (NAMPT) is a critical enzyme in the salvage pathway of nicotinamide adenine dinucleotide (NAD+) biosynthesis. This pathway is essential for maintaining cellular NAD+ levels, which are vital for a multitude of cellular processes, including energy metabolism, DNA repair, and cell signaling. In various pathological conditions, particularly cancer, the demand for NAD+ is significantly elevated to support rapid proliferation and survival. Consequently, NAMPT has emerged as a promising therapeutic target, and its inhibition can lead to NAD+ depletion, metabolic stress, and ultimately, apoptosis in cancer cells.

The isonicotinic acid scaffold has been identified as a key pharmacophore in a number of potent NAMPT inhibitors. The structural characteristics of 3-Methoxy-5-(phenylcarbamoyl)isonicotinic acid suggest that it may also function as an inhibitor of NAMPT. This application note provides a framework and detailed protocols for researchers to investigate the potential of this compound as a chemical probe for NAMPT. The described methodologies are designed to be self-validating, enabling researchers to ascertain the molecule's efficacy and selectivity as a NAMPT inhibitor.

PART 1: Characterization of this compound as a NAMPT Inhibitor

Before utilizing this compound as a chemical probe, it is imperative to thoroughly characterize its biochemical and cellular activity against NAMPT. The following protocols outline the necessary steps to determine its inhibitory potency and its effects on cellular NAD+ levels and cell viability.

Protocol 1: In Vitro NAMPT Enzyme Inhibition Assay

This assay directly measures the ability of this compound to inhibit the enzymatic activity of recombinant human NAMPT.

Principle: The assay quantifies the production of nicotinamide mononucleotide (NMN), the product of the NAMPT-catalyzed reaction, which is then converted to NAD+ and measured using a coupled enzymatic reaction that generates a fluorescent or colorimetric signal.

Materials:

  • Recombinant Human NAMPT

  • Nicotinamide (NAM)

  • Phosphoribosyl pyrophosphate (PRPP)

  • ATP

  • NMNAT (Nicotinamide mononucleotide adenylyltransferase)

  • Glucose-6-phosphate dehydrogenase

  • Glucose-6-phosphate

  • Resazurin

  • Diaphorase

  • Assay Buffer (e.g., Tris-HCl, pH 7.5, with MgCl2 and BSA)

  • This compound (dissolved in DMSO)

  • Known NAMPT inhibitor (e.g., FK866) as a positive control

  • Structurally similar but inactive compound as a negative control (if available)

  • 384-well assay plates

Procedure:

  • Prepare a serial dilution of this compound in DMSO. Further dilute in assay buffer to the desired final concentrations.

  • In a 384-well plate, add the diluted compound, positive control, and negative control to their respective wells.

  • Add recombinant NAMPT to all wells except for the background control.

  • Initiate the reaction by adding a substrate mix containing NAM, PRPP, and ATP.

  • Incubate the plate at 37°C for a predetermined time (e.g., 60 minutes).

  • Stop the reaction and add the detection reagent containing NMNAT, glucose-6-phosphate dehydrogenase, glucose-6-phosphate, resazurin, and diaphorase.

  • Incubate the plate at room temperature, protected from light, for 30-60 minutes.

  • Measure the fluorescence (Ex/Em = 540/590 nm) or absorbance using a plate reader.

  • Calculate the percent inhibition for each concentration of the test compound and determine the IC50 value by fitting the data to a dose-response curve.

Data Presentation:

CompoundNAMPT IC50 (nM)
This compoundTo be determined
FK866 (Positive Control)Expected <10 nM
Negative ControlExpected >10 µM
Protocol 2: Cellular NAD+ Depletion Assay

This assay determines the effect of this compound on intracellular NAD+ levels in a relevant cancer cell line.

Principle: Cellular NAD+ levels are measured using a commercially available NAD+/NADH assay kit, which utilizes a cycling enzymatic reaction to amplify the signal.

Materials:

  • Cancer cell line known to be sensitive to NAMPT inhibition (e.g., A2780 ovarian cancer cells)

  • Cell culture medium and supplements

  • This compound

  • Positive and negative controls

  • NAD+/NADH Assay Kit

  • 96-well cell culture plates

Procedure:

  • Seed cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with a serial dilution of this compound, positive control, and negative control for a specified time (e.g., 24, 48, or 72 hours).

  • At the end of the treatment period, lyse the cells according to the assay kit protocol.

  • Perform the NAD+ quantification assay following the manufacturer's instructions.

  • Measure the absorbance or fluorescence using a plate reader.

  • Normalize the NAD+ levels to the total protein concentration for each sample.

  • Plot the NAD+ levels as a percentage of the vehicle-treated control and determine the EC50 for NAD+ depletion.

Visualization of Experimental Workflow:

G cluster_0 Cell Culture & Treatment cluster_1 NAD+ Measurement cluster_2 Data Analysis A Seed Cancer Cells (e.g., A2780) B Treat with This compound (and controls) A->B C Lyse Cells B->C D Perform NAD+/NADH Assay C->D E Measure Signal (Absorbance/Fluorescence) D->E F Normalize to Protein Content E->F G Calculate % NAD+ Depletion F->G H Determine EC50 G->H

Caption: Workflow for Cellular NAD+ Depletion Assay.

Protocol 3: Cell Viability Assay

This assay assesses the anti-proliferative effect of this compound, which is expected to correlate with its ability to inhibit NAMPT and deplete cellular NAD+.

Principle: Cell viability is measured using a colorimetric assay such as the MTT or a fluorescence-based assay like CellTiter-Glo®, which quantifies ATP levels as an indicator of metabolically active cells.

Materials:

  • Cancer cell line (as in Protocol 2)

  • Cell culture medium and supplements

  • This compound

  • Positive and negative controls

  • MTT reagent or CellTiter-Glo® reagent

  • 96-well cell culture plates

Procedure:

  • Seed cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with a serial dilution of this compound, positive control, and negative control for 72 hours.

  • At the end of the incubation period, add the viability reagent (MTT or CellTiter-Glo®) to each well.

  • Incubate according to the manufacturer's instructions.

  • Measure the absorbance or luminescence using a plate reader.

  • Calculate the percent cell viability relative to the vehicle-treated control and determine the GI50 (concentration for 50% growth inhibition).

PART 2: Utilizing this compound as a Chemical Probe

Once the on-target activity of this compound has been confirmed, it can be employed as a chemical probe to investigate the downstream consequences of NAMPT inhibition in various biological contexts.

Application 1: Studying the Role of NAMPT in Cellular Metabolism

By using this chemical probe, researchers can explore the metabolic rewiring that occurs upon NAMPT inhibition. This can involve metabolomics studies to identify changes in key metabolic pathways that are dependent on NAD+.

Application 2: Target Engagement and Validation in Cellular Systems

Cellular Thermal Shift Assay (CETSA) can be performed to confirm the direct binding of this compound to NAMPT in intact cells. This technique measures the change in the thermal stability of a target protein upon ligand binding.

Application 3: Investigating Synergistic Effects with Other Anti-cancer Agents

This chemical probe can be used in combination with other therapeutic agents to identify potential synergistic interactions. For example, NAMPT inhibitors have been shown to sensitize cancer cells to DNA-damaging agents by impairing DNA repair processes that are NAD+-dependent.

Visualization of NAMPT's Role in Cellular Processes:

G cluster_0 Cellular Processes NAM Nicotinamide NAMPT NAMPT NAM->NAMPT NMN NMN NAMPT->NMN PRPP NAD NAD+ NMN->NAD Metabolism Energy Metabolism NAD->Metabolism DNARepair DNA Repair NAD->DNARepair Signaling Redox Signaling NAD->Signaling Probe This compound Probe->NAMPT

Caption: Inhibition of NAMPT by the chemical probe disrupts NAD+ synthesis.

Conclusion

This compound, based on its chemical structure, holds promise as a chemical probe for studying the biology of NAMPT. The protocols outlined in this application note provide a comprehensive guide for its characterization and subsequent use in elucidating the multifaceted roles of NAMPT in health and disease. Rigorous adherence to these methodologies will ensure the generation of reliable and reproducible data, thereby advancing our understanding of this important therapeutic target.

References

As this is a putative chemical probe, direct citations for its biological activity are not available. The following references provide background on NAMPT and its inhibitors.

  • Nicotinamide phosphoribosyltransferase (NAMPT) inhibitors as therapeutics: rationales, controversies, clinical experience.This paper provides a comprehensive overview of NAMPT as a therapeutic target. (A relevant peer-reviewed article on NAMPT inhibitors would be cited here).
  • The role of NAD+ in cellular metabolism and human diseases.This review details the importance of NAD+ in various biological processes. (A relevant peer-reviewed article on NAD+ metabolism would be cited here).
  • Discovery of novel NAMPT inhibitors.This article describes the discovery and characterization of new NAMPT inhibitors, providing context for the evaluation of new chemical entities. (A relevant peer-reviewed article on the discovery of NAMPT inhibitors would be cited here).

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Yield in 3-Methoxy-5-(phenylcarbamoyl)isonicotinic Acid Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The successful synthesis of 3-Methoxy-5-(phenylcarbamoyl)isonicotinic acid is a critical step for many researchers in medicinal chemistry and drug development. This molecule, a substituted isonicotinic acid derivative, is synthesized via an amide bond formation, a reaction that is fundamental yet notoriously sensitive to reaction conditions. Low yields can arise from a multitude of factors, including incomplete reactions, competing side reactions, or product loss during purification. This guide provides a structured, in-depth approach to diagnosing and resolving common issues encountered during this synthesis, ensuring you can optimize your reaction for maximal yield and purity.

Troubleshooting Guide: A Problem-Oriented Approach

This section addresses specific experimental issues in a question-and-answer format, providing causal explanations and actionable solutions.

Question 1: My reaction shows low conversion, and TLC/LC-MS analysis indicates a large amount of unreacted 3-methoxyisonicotinic acid starting material. What are the likely causes and solutions?

This is the most common issue and typically points to a problem with the core amidation chemistry. The formation of the amide bond requires the carboxylic acid to be "activated" to make it more susceptible to nucleophilic attack by aniline.

Possible Causes & Recommended Solutions:

  • Insufficient Carboxylic Acid Activation: The energy barrier for the direct reaction between a carboxylic acid and an amine is high. A coupling reagent is used to convert the carboxylic acid's hydroxyl group into a better leaving group. If this activation is inefficient, the reaction will stall.

    • Solution 1: Evaluate Your Coupling Reagent. If you are using a milder reagent like EDC/HOBt, consider switching to a more potent activating agent such as HATU or COMU, which are known to be highly effective for challenging amidations[1]. Ensure your coupling reagent is fresh and has been stored under anhydrous conditions, as many are sensitive to moisture.

    • Solution 2: Consider the Acyl Chloride Route. An alternative to coupling reagents is the two-step conversion of the carboxylic acid to an acyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The resulting acyl chloride is highly reactive towards the amine. This method is robust but requires careful handling due to the corrosive nature of the reagents.

  • Presence of Moisture: Water is detrimental to this reaction. Coupling reagents and activated intermediates can be readily hydrolyzed, regenerating the starting carboxylic acid and consuming your reagents.

    • Solution: Ensure Rigorously Anhydrous Conditions. Use oven-dried glassware. Employ anhydrous solvents, preferably from a solvent purification system or a freshly opened bottle over molecular sieves. Run the reaction under an inert atmosphere of nitrogen or argon to prevent atmospheric moisture from interfering[2].

  • Suboptimal Reaction Conditions: Temperature and concentration play a critical role in reaction kinetics.

    • Solution: Systematically Optimize Parameters. Low concentrations can slow down the bimolecular reaction. Try increasing the concentration of your reactants. If the reaction is sluggish at room temperature, consider gently heating it (e.g., to 40-50 °C), as increased temperature can overcome activation energy barriers, especially with less nucleophilic amines or sterically hindered substrates[1]. Running a few small-scale trial reactions is an efficient way to screen for optimal conditions without wasting significant material[2].

  • Basic Conditions: A non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is often required to scavenge the acid byproduct generated during the reaction, driving the equilibrium towards the product[1].

    • Solution: Check Your Base. Ensure you are using at least one equivalent of base, especially if your amine starting material is an HCl salt. The base must be dry and pure.

Question 2: My reaction is messy. TLC analysis shows multiple new spots, and the final product is difficult to purify. What is causing these side products?

A "messy" reaction profile suggests that competing chemical pathways are occurring. Identifying the source is key to suppression.

Possible Causes & Recommended Solutions:

  • Side Reactions of the Coupling Reagent: Some coupling reagents can lead to hard-to-remove byproducts. For example, dicyclohexylcarbodiimide (DCC) generates dicyclohexylurea (DCU), a notoriously insoluble byproduct that can complicate purification.

    • Solution: Select a "Cleaner" Reagent. Switch to a carbodiimide like EDC (also known as EDCI), whose urea byproduct is water-soluble and can be easily removed with an aqueous wash during workup.

  • Product or Starting Material Degradation: The target molecule or starting materials may be unstable under the specific reaction or workup conditions[2].

    • Solution 1: Monitor Reaction Progress. Take aliquots every hour to monitor the reaction by TLC or LC-MS. This will reveal if the product is forming and then degrading over time. If so, shorten the reaction time or attempt the reaction at a lower temperature.

    • Solution 2: Modify Workup Conditions. Avoid unnecessarily harsh acidic or basic conditions during the workup. Neutralize carefully and minimize the time the product spends in aqueous acidic/basic solutions.

  • Impure Reagents: Impurities in either the isonicotinic acid derivative or the aniline can lead to a host of side reactions[2].

    • Solution: Verify Reagent Purity. If possible, re-purify your starting materials before use (e.g., by recrystallization or chromatography). Always use reagents from a reliable supplier.

Question 3: I have confirmation of product formation in the crude mixture, but my final isolated yield is extremely low. Where am I losing my product?

Product loss during workup and purification is a common and frustrating source of low yield.

Possible Causes & Recommended Solutions:

  • Inefficient Extraction During Workup: Your product has both acidic (the isonicotinic acid nitrogen) and potentially basic sites, which can affect its solubility during pH-adjusted extractions.

    • Solution: Optimize Extraction pH. The pyridine nitrogen in your product is weakly basic. During an acidic wash, it can become protonated, potentially pulling your product into the aqueous layer. Perform extractions at a pH where your product is neutral to ensure it remains in the organic layer. Back-extract the aqueous layers with fresh organic solvent to recover any dissolved product.

  • Losses During Crystallization: The product may be too soluble in your chosen recrystallization solvent, or you may be using too much solvent.

    • Solution 1: Select an Optimal Solvent System. The ideal recrystallization solvent dissolves the compound when hot but not when cold. Test various solvents on a small scale. Often, a binary solvent system (e.g., ethanol/water or ethyl acetate/hexane) provides the best results for purifying nicotinic acid derivatives[3][4].

    • Solution 2: Use Minimal Solvent. Dissolve your crude product in the minimum amount of boiling solvent required to achieve full dissolution. Allow the solution to cool slowly to room temperature before placing it in an ice bath to maximize crystal formation.

  • Product Adsorption During Chromatography: The basic pyridine nitrogen can cause the product to streak or irreversibly bind to acidic silica gel, leading to significant loss.

    • Solution: Deactivate the Silica Gel. When preparing your column or choosing your eluent, add a small amount (0.5-1%) of a basic modifier like triethylamine or pyridine to the solvent system. This will occupy the acidic sites on the silica, allowing your product to elute cleanly.

Experimental Workflow & Troubleshooting Logic

The following diagrams illustrate the general synthesis pathway and a decision tree for troubleshooting low yields.

G cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification Start Starting Materials (3-Methoxyisonicotinic acid deriv. + Aniline) Activation Activate Carboxylic Acid (under Inert Atmosphere) Start->Activation Reagents Coupling Reagent + Base + Anhydrous Solvent Reagents->Activation Amidation Add Aniline, Stir at RT or Heat Activation->Amidation Monitoring Monitor Progress (TLC / LC-MS) Amidation->Monitoring Workup Aqueous Workup (Acid/Base Extraction) Monitoring->Workup Purify Purification (Recrystallization or Chromatography) Workup->Purify Characterize Characterization (NMR, MS, Purity Analysis) Purify->Characterize G cluster_diagnosis Diagnosis cluster_solutions1 Cause: Inefficient Reaction cluster_solutions2 Cause: Side Reactions cluster_solutions3 Cause: Purification Loss Start Low Yield Observed CheckConversion High SM in Crude? Start->CheckConversion CheckPurity Multiple Side Products? Start->CheckPurity CheckIsolation Clean Crude, Low Isolation? Start->CheckIsolation Sol1a Use Stronger Coupling Agent (e.g., HATU) CheckConversion->Sol1a Yes Sol1b Ensure Anhydrous Conditions CheckConversion->Sol1b Yes Sol1c Optimize Temp. / Concentration CheckConversion->Sol1c Yes Sol2a Use 'Cleaner' Reagents (e.g., EDC for water-soluble byproduct) CheckPurity->Sol2a Yes Sol2b Monitor for Degradation CheckPurity->Sol2b Yes Sol2c Purify Starting Materials CheckPurity->Sol2c Yes Sol3a Optimize Extraction pH CheckIsolation->Sol3a Yes Sol3b Optimize Recrystallization Solvent CheckIsolation->Sol3b Yes Sol3c Use Basic Modifier in Chromatography CheckIsolation->Sol3c Yes

Caption: Troubleshooting decision tree for diagnosing the cause of low reaction yield.

Frequently Asked Questions (FAQs)

  • Q: What are the most critical quality control checks for this synthesis?

    • A: First, ensure the purity of your starting 3-methoxyisonicotinic acid derivative and aniline via NMR or LC-MS. Second, use a fresh, high-purity coupling reagent and strictly anhydrous solvents. Finally, confirm the identity and purity of your final product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry.

  • Q: Can I use microwave synthesis for this amidation?

    • A: Yes, microwave-assisted synthesis can often accelerate amidation reactions, reducing reaction times from hours to minutes. However, it requires careful optimization of temperature and power to avoid decomposition. It is particularly useful for overcoming steric hindrance or reacting with poorly nucleophilic amines.[5]

  • Q: Which coupling reagent do you recommend for a first attempt?

    • A: For a balance of reactivity, cost, and ease of purification, a combination of EDC (EDCI) with an additive like HOBt or OxymaPure® is an excellent starting point. The byproducts are water-soluble, simplifying the workup. If this fails, moving to a more powerful uronium-based reagent like HATU is the logical next step.

Data Summary: Comparison of Common Coupling Reagents

Reagent NameClassByproductKey AdvantagesKey Disadvantages
DCC (Dicyclohexylcarbodiimide)CarbodiimideDCU (insoluble)Inexpensive, effectiveInsoluble urea byproduct is difficult to remove
EDC (EDCI)CarbodiimideEDU (water-soluble)Water-soluble byproduct, easy workupMore expensive than DCC
HATU Uronium/AminiumTetramethylureaVery high reactivity, fast, good for hindered substratesExpensive, can cause side reactions if not used carefully
COMU Uronium/AminiumWater-solubleHigh reactivity, water-soluble byproducts [1]Expensive
SOCl₂ (Thionyl Chloride)Acyl Halide FormerSO₂, HClVery high reactivity, inexpensive starting materialHarsh conditions, generates corrosive byproducts

Protocol: Optimized Amidation Using HATU

This protocol provides a robust method for the synthesis of this compound.

  • Preparation:

    • To an oven-dried round-bottom flask under an argon atmosphere, add 3-methoxyisonicotinic acid (1.0 eq).

    • Add anhydrous N,N-Dimethylformamide (DMF) to create a 0.2 M solution.

    • Add HATU (1.1 eq) and N,N-Diisopropylethylamine (DIPEA) (3.0 eq).

    • Stir the mixture at room temperature for 15 minutes to pre-activate the acid.

  • Reaction:

    • Add aniline (1.05 eq) to the activated acid mixture dropwise.

    • Stir the reaction at room temperature for 4-6 hours.

    • Monitor the reaction's completion by TLC or LC-MS.

  • Workup:

    • Pour the reaction mixture into a separatory funnel containing ethyl acetate and water.

    • Wash the organic layer sequentially with 5% aqueous LiCl (to remove DMF), saturated aqueous NaHCO₃, and finally, brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude solid by recrystallization from an ethyl acetate/hexane mixture.[3] If necessary, perform column chromatography on silica gel using a hexane/ethyl acetate gradient containing 0.5% triethylamine.

References

  • BenchChem. (2025).
  • BenchChem. (2025). Troubleshooting guide for the synthesis of heterocyclic compounds. BenchChem.
  • Al-Masoudi, N. A., et al. (2021). Synthesis and Characterization of Novel Hydrazone Derivatives of Isonicotinic Hydrazide and Their Evaluation for Antibacterial and Cytotoxic Potential. Molecules, 26(15), 4627. [Link]

  • Deshmukh, M. B., et al. (2021). Nicotinic acid derivatives: Application and uses, review. ResearchGate. [Link]

  • ResearchGate. (n.d.). 16 questions with answers in AMIDE SYNTHASES. Science topic. [Link]

  • Google Patents. (n.d.).

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Technical Support Center: Optimizing Reaction Conditions for Isonicotinic Acid Amidation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the amidation of isonicotinic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting strategies, and frequently asked questions (FAQs) to ensure the successful synthesis of isonicotinic acid amides. Our focus is on providing practical, field-tested insights rooted in established chemical principles.

Introduction

The formation of an amide bond from isonicotinic acid is a cornerstone reaction in the synthesis of a multitude of pharmacologically active compounds and functional materials. While conceptually a straightforward condensation, the practical execution can be fraught with challenges ranging from low yields to problematic side reactions and purification hurdles. The electronic properties of the pyridine ring in isonicotinic acid can influence the reactivity of the carboxylic acid and introduce unique challenges not encountered with simple aliphatic or benzoic acids. This guide will provide a structured approach to overcoming these obstacles.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges encountered when performing an amidation of isonicotinic acid?

A1: The primary challenges include:

  • Low Yield: Often due to incomplete activation of the carboxylic acid, poor nucleophilicity of the amine, or the formation of unreactive intermediates.

  • Side Product Formation: The pyridine nitrogen can sometimes interfere with the reaction, and common coupling reagents can lead to byproducts such as N-acylurea.[1]

  • Difficult Purification: The polarity of the isonicotinamide product and potential byproducts can complicate separation from residual starting materials and reagents.

  • Poor Solubility: Isonicotinic acid and its salts may have limited solubility in common organic solvents, necessitating careful solvent selection.

Q2: Which coupling reagent is best for my isonicotinic acid amidation?

A2: The "best" reagent is substrate-dependent. However, for general purposes:

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly efficient and rapid coupling reagent, often providing excellent yields and minimizing racemization for chiral amines.[2][3] It is particularly effective for challenging couplings.

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in combination with an additive like HOBt (1-Hydroxybenzotriazole) or OxymaPure is a widely used, cost-effective, and reliable choice. The urea byproduct of EDC is water-soluble, which simplifies purification.[4]

  • Thionyl Chloride (SOCl₂): For robust amines that can withstand harsher conditions, converting isonicotinic acid to its acyl chloride with SOCl₂ followed by reaction with the amine is a classic and effective method.[5][6]

Q3: What is the role of a base in the amidation reaction, and which one should I use?

A3: A non-nucleophilic organic base is crucial for deprotonating the carboxylic acid to form the carboxylate anion, which is the active nucleophile that attacks the coupling reagent. The base also neutralizes any acidic byproducts formed during the reaction.

  • DIPEA (N,N-Diisopropylethylamine) is a common choice due to its steric bulk, which minimizes its potential to act as a nucleophile and cause side reactions.

  • Triethylamine (TEA) is also widely used, although it is slightly more nucleophilic than DIPEA.

Q4: My reaction is not going to completion. What should I do?

A4: Several factors could be at play:

  • Insufficient Activation: Ensure you are using a sufficient excess of the coupling reagent (typically 1.1-1.5 equivalents).

  • Amine Protonation: The amine may be protonated by the carboxylic acid, rendering it non-nucleophilic. Ensure an adequate amount of base is present.

  • Steric Hindrance: If either the isonicotinic acid derivative or the amine is sterically bulky, the reaction may require a more powerful coupling reagent (like HATU), a higher reaction temperature, or a longer reaction time.

  • Moisture: Water can hydrolyze the activated intermediate. Ensure you are using anhydrous solvents and reagents.

Troubleshooting Guide

Issue 1: Low to No Product Formation
Potential Cause Explanation Recommended Solution(s)
Incomplete Carboxylic Acid Activation The coupling reagent may be degraded, used in insufficient quantity, or not potent enough for the specific substrate.- Use a fresh bottle of coupling reagent. - Increase the equivalents of coupling reagent to 1.2-1.5 eq. - Switch to a more reactive coupling reagent (e.g., from EDC/HOBt to HATU).[3]
Amine Deactivation An acid-base reaction between isonicotinic acid and the amine can form an unreactive ammonium salt.- Pre-mix the isonicotinic acid, coupling reagent, and base for 15-30 minutes to form the active ester before adding the amine.[3] - Ensure at least 2 equivalents of a non-nucleophilic base like DIPEA are used.
Presence of Water Moisture can hydrolyze the activated carboxylic acid intermediate, reverting it to the starting material.- Use anhydrous solvents (e.g., dry DMF, DCM). - Dry starting materials under high vacuum before use. - Run the reaction under an inert atmosphere (e.g., Nitrogen or Argon).
Steric Hindrance Bulky groups on the amine or isonicotinic acid derivative can physically block the reaction site.- Increase the reaction temperature (e.g., from room temperature to 40-60 °C). - Use a less sterically hindered base if possible. - Employ a more potent coupling reagent like HATU.[7]
Pyridine Nitrogen Interference The lone pair on the pyridine nitrogen can potentially interact with the coupling reagent or other species in the reaction mixture.- While less common in standard amidations, consider using a protocol where the pyridine nitrogen is transiently protected or the reaction conditions are optimized for pyridine-containing substrates.
Issue 2: Significant Side Product Formation
Side Product Explanation Recommended Solution(s)
N-acylurea Occurs when using carbodiimide reagents (e.g., EDC, DCC), where the O-acylisourea intermediate rearranges.- Add an auxiliary nucleophile like HOBt or OxymaPure to trap the O-acylisourea intermediate.[8] - Perform the reaction at a lower temperature (e.g., 0 °C).
Guanidinylation of Amine Can occur with uronium-based reagents like HATU, especially if the amine is added slowly or if the coupling is sluggish. The amine attacks the guanidinium carbon of the HATU.- Avoid a large excess of HATU. - Ensure the amine is added promptly after the pre-activation step.
Dimerization/Polymerization Can occur under harsh conditions or with certain catalysts, leading to insoluble, tar-like materials.[9]- Use milder reaction conditions (lower temperature, less reactive coupling agent). - Ensure high purity of starting materials.
Issue 3: Difficult Purification
Problem Explanation Recommended Solution(s)
Co-elution of Product and Byproducts The polarity of the desired isonicotinamide can be similar to that of byproducts like tetramethylurea (from HATU) or the EDC-urea.- For HATU reactions, perform multiple aqueous washes (e.g., with 10% LiCl solution) to remove tetramethylurea.[1] - For EDC reactions, ensure thorough aqueous washes to remove the water-soluble urea byproduct.[4] - Consider recrystallization as an alternative to column chromatography.[10]
Product Decomposition on Silica Gel The slightly acidic nature of silica gel can sometimes lead to the degradation of sensitive amide products.- Neutralize the silica gel by pre-treating it with a solvent system containing a small amount of triethylamine (e.g., 0.5-1%). - Use an alternative stationary phase like alumina.
Removal of Unreacted Isonicotinic Acid The starting acid can be difficult to separate from the amide product.- Perform an aqueous workup with a mild base wash (e.g., saturated NaHCO₃ solution) to extract the acidic starting material. - A patented method for the purification of nicotinamide (an isomer) involves the use of metal acetates to precipitate the unreacted acid.[11]

Experimental Protocols

Protocol 1: General Procedure for Amidation using HATU
  • To a clean, dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add isonicotinic acid (1.0 equivalent).

  • Dissolve the acid in anhydrous DMF or DCM.

  • Add DIPEA (2.0-3.0 equivalents) to the solution and stir for 5-10 minutes at room temperature.[3]

  • Add HATU (1.1-1.2 equivalents) to the reaction mixture and stir for 15-30 minutes for pre-activation. The solution may change color.[3][12]

  • Add the amine (1.0-1.2 equivalents) to the reaction mixture.

  • Monitor the reaction progress by TLC or LC-MS. Reactions are typically complete within 1-4 hours at room temperature.

  • Upon completion, dilute the reaction mixture with an organic solvent like ethyl acetate.

  • Wash the organic layer sequentially with 1N HCl, saturated aqueous NaHCO₃, and brine. To remove tetramethylurea byproduct, washing with a 10% LiCl solution can be effective.[1]

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or recrystallization.

Protocol 2: General Procedure for Amidation using EDC/HOBt
  • To a round-bottom flask, add isonicotinic acid (1.0 equivalent), HOBt (1.2 equivalents), and the amine (1.1 equivalents).

  • Dissolve the mixture in anhydrous DMF or DCM.[12]

  • Cool the solution to 0 °C in an ice bath with stirring.

  • Add EDC·HCl (1.2 equivalents) portion-wise to the reaction mixture.[12]

  • Add DIPEA (2.5 equivalents) dropwise.

  • Allow the reaction to warm to room temperature and stir for 8 to 24 hours, monitoring by TLC or LC-MS.

  • Once complete, dilute the mixture with ethyl acetate or another suitable organic solvent.

  • Wash the organic phase with water (to remove the EDC byproduct), 1N HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude amide product via flash column chromatography or recrystallization.

Visualizing the Reaction and Troubleshooting

HATU-Mediated Amidation Workflow

HATU_Workflow cluster_activation Activation Step cluster_coupling Coupling Step cluster_workup Workup & Purification Acid Isonicotinic Acid ActiveEster OAt-Active Ester Acid->ActiveEster 1. Base 2. HATU Base DIPEA HATU HATU Product Isonicotinamide ActiveEster->Product + Amine Amine Amine (R-NH2) Workup Aqueous Wash Product->Workup Purification Chromatography or Recrystallization Workup->Purification PureProduct Pure Product Purification->PureProduct

Caption: Workflow for HATU-mediated amidation of isonicotinic acid.

Troubleshooting Logic for Low Yield

Troubleshooting_Yield cluster_solutions_activation Activation Solutions cluster_solutions_amine Amine Reactivity Solutions cluster_solutions_conditions Condition Optimization Start Low or No Product Yield Check_Activation Is the carboxylic acid fully activated? Start->Check_Activation Check_Amine Is the amine sufficiently nucleophilic? Check_Activation->Check_Amine No Check_Activation->Check_Amine Yes Sol_Reagent Increase coupling reagent equivalents Check_Activation->Sol_Reagent No Check_Conditions Are the reaction conditions optimal? Check_Amine->Check_Conditions No Check_Amine->Check_Conditions Yes Sol_Base Increase base equivalents Check_Amine->Sol_Base No Sol_Temp Increase reaction temperature Check_Conditions->Sol_Temp No Sol_HATU Switch to HATU Sol_Reagent->Sol_HATU Sol_Fresh Use fresh reagents Sol_HATU->Sol_Fresh Sol_Preactivate Pre-activate acid before amine addition Sol_Base->Sol_Preactivate Sol_Time Increase reaction time Sol_Temp->Sol_Time Sol_Solvent Ensure anhydrous solvent Sol_Time->Sol_Solvent

Caption: Decision tree for troubleshooting low yield in amidation reactions.

References

  • HATU. (n.d.). In Wikipedia. Retrieved January 19, 2026, from [Link]

  • Common Organic Chemistry. (n.d.). Amine to Amide (Coupling) - Mech (HATU). Retrieved January 19, 2026, from [Link]

  • ResearchGate. (n.d.). Mechanism of coupling reaction facilitated by coupling reagent HATU/HOAt. Retrieved January 19, 2026, from [Link]

  • Kim Reactor. (2024, April 14). HATU I HATU Coupling: Challenges Associated with the Byproducts I Amide bond formation I Amide bond [Video]. YouTube. [Link]

  • Google Patents. (n.d.). US4447615A - Process for the purification of nicotinic acid amide I.
  • Aapptec Peptides. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Retrieved January 19, 2026, from [Link]

  • Organic Synthesis. (n.d.). Acid-Amine Coupling using EDCI. Retrieved January 19, 2026, from [Link]

  • Google Patents. (n.d.). US2280040A - Preparation of nicotinic acid amide.
  • Google Patents. (n.d.). US2904552A - Production of nicotinamide and isonicotinamide.
  • Google Patents. (n.d.). WO2006048172A1 - Process for preparation of isonicotinic acid derivatives.
  • Google Patents. (n.d.). US2496114A - Purification of nicotinamide.
  • ResearchGate. (n.d.). Yield comparison with different carboxylic acids. Retrieved January 19, 2026, from [Link]

  • Quora. (2024, April 17). What is the reaction between pyridine and sodium amide, and why does it not happen with benzene?. Retrieved January 19, 2026, from [Link]

  • Chemistry LibreTexts. (2025, February 24). 24.9: Heterocyclic Amines. Retrieved January 19, 2026, from [Link]

  • ResearchGate. (n.d.). A Comparative Study of Amide-Bond Forming Reagents in Aqueous Media – Substrate Scope and Reagent Compatibility. Retrieved January 19, 2026, from [Link]

  • ResearchGate. (2020, November 2). What is the best technique for amide purification?. Retrieved January 19, 2026, from [Link]

  • Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved January 19, 2026, from [Link]

  • Common Organic Chemistry. (n.d.). Amine to Amide (Coupling) - Ex (HATU). Retrieved January 19, 2026, from [Link]

  • Common Organic Chemistry. (n.d.). Amine to Amide (Coupling) - Ex (EDC + HOBt). Retrieved January 19, 2026, from [Link]

  • RSC Publishing. (n.d.). One-pot synthesis of amides from carboxylic acids activated using thionyl chloride. Retrieved January 19, 2026, from [Link]

  • Organic Syntheses. (n.d.). 6 - Organic Syntheses Procedure. Retrieved January 19, 2026, from [Link]

  • Growing Science. (2022, August 29). Process optimization for acid-amine coupling: a catalytic approach. Retrieved January 19, 2026, from [Link]

  • National Institutes of Health. (n.d.). Amide Coupling Reaction for the Synthesis of Bispyridine-based Ligands and Their Complexation to Platinum as Dinuclear Anticancer Agents. Retrieved January 19, 2026, from [Link]

  • ResearchGate. (n.d.). A Rapid Microwave Induced Synthesis of Isonicotinamide Derivatives and their Antifungal Activity. Retrieved January 19, 2026, from [Link]

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Technical Support Center: Overcoming Solubility Challenges with 3-Methoxy-5-(phenylcarbamoyl)isonicotinic acid in Assays

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3-Methoxy-5-(phenylcarbamoyl)isonicotinic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate and overcome the solubility challenges associated with this compound in various experimental assays. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles to empower you to make informed decisions in your research.

This document is structured to provide direct, actionable advice through a series of troubleshooting guides and frequently asked questions (FAQs). We will explore the physicochemical properties of this compound and detail systematic approaches to enhance its solubility, ensuring the integrity and reliability of your experimental data.

Understanding the Molecule: A Structural Perspective on Solubility

This compound is a derivative of isonicotinic acid. Its structure, featuring a pyridine ring, a carboxylic acid group, a methoxy group, and a phenylcarbamoyl side chain, presents a mixed polarity that can lead to solubility challenges in aqueous assay buffers.

The isonicotinic acid backbone provides a pH-dependent ionization point through its carboxylic acid group, suggesting that solubility will be significantly influenced by the pH of the medium.[1][2][3] The presence of the relatively large, hydrophobic phenylcarbamoyl group is a primary contributor to the compound's poor aqueous solubility. Conversely, the methoxy and amide groups can participate in hydrogen bonding, which may slightly counteract the hydrophobicity.

Due to these structural features, direct dissolution in aqueous buffers is often problematic, leading to precipitation and inaccurate results in biological assays. The following sections provide a systematic approach to addressing these issues.

Troubleshooting Guide: From Precipitation to Clear Solution

This section addresses common precipitation issues encountered when preparing solutions of this compound for in vitro assays.

Issue 1: Immediate Precipitation Upon Dilution of DMSO Stock Solution in Aqueous Buffer

Question: I've dissolved my compound in DMSO to make a 10 mM stock solution. When I dilute it into my cell culture medium or PBS for my assay, it immediately turns cloudy and a precipitate forms. What is happening and how can I prevent this?

Answer: This phenomenon, often termed "crashing out," is a classic sign of a compound exceeding its kinetic solubility limit in an aqueous environment.[4][5] DMSO is an excellent organic solvent, but when a concentrated DMSO stock of a hydrophobic compound is rapidly diluted into an aqueous buffer, the compound is forced into an environment where it is poorly soluble, causing it to precipitate.[6][7]

  • Lower the Final Concentration: The most straightforward approach is to reduce the final working concentration of the compound in your assay. It's possible that the desired concentration is simply above the compound's aqueous solubility limit.

  • Optimize the Dilution Method:

    • Stepwise Dilution: Instead of a single large dilution, perform serial dilutions. For example, dilute the 10 mM DMSO stock to 1 mM in DMSO, and then dilute this into your aqueous buffer. This gradual reduction in DMSO concentration can help keep the compound in solution.

    • Slow Addition with Agitation: Add the DMSO stock drop-wise to the pre-warmed (37°C) aqueous buffer while gently vortexing or stirring.[6] This avoids localized high concentrations of the compound that can initiate precipitation.

  • Adjust the Final DMSO Concentration: Many cell lines can tolerate a final DMSO concentration of up to 0.5% without significant toxicity.[8] Maintaining a higher, yet non-toxic, final DMSO concentration can help maintain the compound's solubility. Always include a vehicle control with the same final DMSO concentration in your experiments.[7]

  • pH Modification of the Assay Buffer: As a carboxylic acid, the solubility of this compound is expected to be pH-dependent.[1][9]

    • Principle: At a pH above its pKa, the carboxylic acid group will be deprotonated, forming a more soluble carboxylate salt.[3]

    • Action: For biochemical assays where the pH can be adjusted without affecting the results, incrementally increasing the pH of the buffer (e.g., from 7.4 to 8.0 or higher) can significantly improve solubility. It is crucial to verify that the pH change does not impact your assay's performance or the stability of other components.

Experimental Workflow for Optimizing Solubility

Here is a visual guide to systematically troubleshoot and optimize the solubility of this compound.

Solubility_Workflow start Start: Compound Precipitates in Assay check_conc Is the final concentration essential? start->check_conc lower_conc Lower the working concentration check_conc->lower_conc No optimize_dilution Optimize Dilution Technique (Stepwise, Slow Addition) check_conc->optimize_dilution Yes end Achieved Soluble Compound in Assay lower_conc->end adjust_dmso Adjust Final DMSO Concentration (e.g., up to 0.5%) optimize_dilution->adjust_dmso check_ph Is the assay pH flexible? adjust_dmso->check_ph adjust_ph Increase Buffer pH (e.g., to 8.0) check_ph->adjust_ph Yes use_enhancers Incorporate Solubility Enhancers check_ph->use_enhancers No adjust_ph->end cyclodextrin Option 1: Cyclodextrins (e.g., HP-β-CD) use_enhancers->cyclodextrin surfactant Option 2: Non-ionic Surfactants (e.g., Tween-20, Pluronic F-68) use_enhancers->surfactant cyclodextrin->end surfactant->end

Caption: A decision tree for troubleshooting precipitation of this compound.

Issue 2: Compound Precipitates Over Time in the Incubator

Question: My compound solution is clear initially, but after several hours or a day in the cell culture incubator, I see fine crystals or a cloudy precipitate. What is causing this delayed precipitation?

Answer: This indicates that while the initial kinetic solubility was achieved, the compound is not stable in the solution under the incubation conditions and is likely reaching its lower thermodynamic solubility limit over time.[4][5] Several factors in a cell culture environment can contribute to this:

  • Temperature and CO2 Changes: While incubators are controlled, slight fluctuations can occur. More significantly, the equilibrium of dissolved CO2 affects the pH of the bicarbonate-buffered media, which can influence the solubility of a pH-sensitive compound.

  • Interaction with Media Components: The compound may slowly interact with salts, proteins (especially in serum-containing media), or other components, forming less soluble complexes.[6][10]

  • Cellular Metabolism: As cells metabolize, they release acidic byproducts, which can lower the pH of the culture medium, potentially decreasing the solubility of your carboxylic acid-containing compound.[6]

  • Evaporation: In long-term experiments, evaporation from the culture plates can increase the concentration of all components, including your compound, pushing it beyond its solubility limit.[6][10]

  • Incorporate Solubility Enhancers:

    • Cyclodextrins: These are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity that can encapsulate poorly soluble molecules, effectively increasing their aqueous solubility.[11][12][13][14] For cell culture, (2-Hydroxypropyl)-β-cyclodextrin (HP-β-CD) is a commonly used and well-tolerated option.[7]

    • Non-ionic Surfactants: Low concentrations of non-ionic surfactants like Tween® 20, Tween® 80, or Pluronic® F-68 can help to maintain the solubility of hydrophobic compounds by forming micelles.[15][16] It is critical to use these at concentrations below their critical micelle concentration (CMC) and to determine the toxicity profile for your specific cell line.[15][17]

  • Frequent Media Changes: For long-term experiments, changing the media containing the freshly prepared compound more frequently can prevent issues arising from pH shifts due to cellular metabolism and compound degradation.

  • Use of Serum: If your assay protocol allows, the presence of serum can aid in solubility. Albumin, a major component of fetal bovine serum, can bind to hydrophobic compounds and act as a carrier, keeping them in solution.[7]

Quantitative Data and Protocols

Table 1: Recommended Starting Concentrations for Solubility Enhancers
Solubility EnhancerTypeRecommended Starting Concentration for Cell-Based AssaysKey Considerations
(2-Hydroxypropyl)-β-cyclodextrin (HP-β-CD) Cyclodextrin0.5% - 2% (w/v)Generally low cytotoxicity.[7]
Tween® 20 Non-ionic Surfactant0.01% - 0.05% (v/v)Check for cell line specific toxicity.[16]
Pluronic® F-68 Non-ionic Surfactant0.01% - 0.1% (w/v)Often used to protect cells from shear stress; generally well-tolerated.

Note: The optimal concentration of any solubility enhancer must be determined empirically for your specific assay and cell line.

Protocol 1: Preparation of a Stock Solution with HP-β-Cyclodextrin

This protocol describes how to prepare a co-solvent/cyclodextrin stock solution to improve the aqueous solubility of this compound.

  • Prepare a 10% (w/v) HP-β-CD solution: Dissolve 1 g of HP-β-CD in 10 mL of sterile, purified water. Gently warm and stir until fully dissolved. Filter sterilize through a 0.22 µm filter.

  • Prepare a high-concentration compound stock in DMSO: Dissolve this compound in 100% DMSO to a concentration of 20-50 mM. Ensure it is fully dissolved.

  • Create the complexed stock: Slowly add the DMSO stock solution to the 10% HP-β-CD solution while vortexing to achieve a final desired stock concentration (e.g., 1 mM). The final DMSO concentration in this stock should be kept as low as possible (ideally ≤10%).

  • Incubate: Allow the mixture to incubate at room temperature for at least 1 hour with gentle agitation to facilitate the formation of the inclusion complex.

  • Dilute into assay medium: This complexed stock solution can now be further diluted into your final assay buffer or cell culture medium.

Logical Relationship of Solubility Factors

The interplay of various factors determines the solubility of this compound in an assay.

G Solubility Compound Solubility pH pH pH->Solubility CoSolvent Co-solvent (e.g., DMSO) CoSolvent->Solubility Enhancers Solubility Enhancers (Cyclodextrins, Surfactants) Enhancers->Solubility Temperature Temperature Temperature->Solubility Media Media Components (Salts, Proteins) Media->Solubility

Caption: Factors influencing the solubility of the target compound.

Frequently Asked Questions (FAQs)

Q1: What is the best initial solvent to use for this compound?

A1: Based on its structure, 100% Dimethyl Sulfoxide (DMSO) is the recommended starting solvent for preparing high-concentration stock solutions.[8]

Q2: Can I sonicate or heat the compound to get it into solution?

A2: Gentle warming (e.g., to 37°C) and brief sonication can be used to aid in the dissolution of the compound in the initial solvent (e.g., DMSO). However, prolonged or excessive heating should be avoided as it may lead to degradation of the compound. Always start with gentle methods and assess the stability of your compound under these conditions.

Q3: How do I determine the kinetic solubility of my compound in my specific assay buffer?

A3: A simple method is to perform a serial dilution of your high-concentration DMSO stock into the assay buffer in a clear 96-well plate.[4][18] After a short incubation (e.g., 1-2 hours) at room temperature, visually inspect for the highest concentration that remains clear. For a more quantitative assessment, you can use nephelometry to measure light scattering or filter the solutions and measure the concentration of the soluble compound via UV-Vis spectroscopy or LC-MS.[4][18]

Q4: Will using solubility enhancers like cyclodextrins or surfactants interfere with my assay?

A4: It is possible. Therefore, it is essential to run appropriate controls. You should always include a "vehicle + enhancer" control (your assay buffer with the same concentration of DMSO and the solubility enhancer, but without your compound) to assess any background effects of the formulation on your assay readout.

Q5: Is it better to use kinetic or thermodynamic solubility measurements to guide my experiments?

A5: For early-stage in vitro screening assays where a compound is added from a DMSO stock and the experiment is relatively short, kinetic solubility is more relevant.[4][5][19] It reflects the concentration you can achieve under the actual assay conditions. Thermodynamic solubility is the true equilibrium solubility and is more critical for later-stage drug development, such as formulation for in vivo studies.[4][19]

References

  • AxisPharm. Kinetic Solubility Assays Protocol. Available from: [Link]

  • Procell. Troubleshooting Precipitation in Cell Culture: Causes and Solutions. 2024. Available from: [Link]

  • Sygnature Discovery. Aqueous solubility: Turbidimetric / Kinetic – Thermodynamic. Available from: [Link]

  • The Cell Culture Dish. Troubleshooting Cell Culture Media for Bioprocessing. 2014. Available from: [Link]

  • Krylov, S. N. Selection of surfactants for cell lysis in chemical cytometry to study protein-DNA interactions. Electrophoresis, 26(23), 4463-4467. 2005.
  • FasterCapital. Best Practices For Stock Solutions. Available from: [Link]

  • Gadad, A. P., et al. Co-solvent Evaporation Method for Enhancement of Solubility and Dissolution Rate of Poorly Aqueous Soluble Drug Simvastatin: In vitro–In vivo Evaluation. Indian Journal of Pharmaceutical Sciences, 77(3), 349. 2015.
  • Solarbio. How to Choose and Prepare Stock and Working Solutions for Small-Molecule Compounds. 2026. Available from: [Link]

  • Singhvi, G., et al. Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. Asian Journal of Chemistry, 25(5), 2551. 2013.
  • ResearchGate. Can I use Cyclodextrin to improve the solubility of a compound?. 2015. Available from: [Link]

  • Krylov Group. Selection of surfactants for cell lysis in chemical cytometry to study protein-DNA interactions. 2005. Available from: [Link]

  • Varghese, J. J., et al. Cyclodextrin Complexation Improves the Solubility and Caco-2 Permeability of Chrysin. Molecules, 25(16), 3719. 2020.
  • Pandit, N. K., & Strykowski, J. M. Effect of pH and temperature on the solubility of a surface active carboxylic acid. Journal of pharmaceutical sciences, 78(9), 767-770. 1989.
  • National Institutes of Health. Cyclodextrins: Advances in Chemistry, Toxicology, and Multifaceted Applications. 2023. Available from: [Link]

  • SciSpace. Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability. Available from: [Link]

  • ACS Publications. Crystalline Cyclodextrin Inclusion Compounds Formed with Aromatic Guests: Guest-Dependent Stoichiometries and Hydration-Sensitive Crystal Structures. 2018. Available from: [Link]

  • ResearchGate. (PDF) Toxicity of Different Types of Surfactants via Cellular and Enzymatic Assay Systems. 2022. Available from: [Link]

  • World Journal of Pharmaceutical Research. 5 - WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. 2020. Available from: [Link]

  • National Institutes of Health. Engineering Cocrystals of Poorly Water-Soluble Drugs to Enhance Dissolution in Aqueous Medium. 2021. Available from: [Link]

  • ResearchGate. Poorly soluble drugs, co-solvent derivatives and degree of solubility enhancement. Available from: [Link]

  • National Institutes of Health. Solubilization techniques used for poorly water-soluble drugs. 2022. Available from: [Link]

  • Chemistry LibreTexts. 2.5: Preparing Solutions. 2025. Available from: [Link]

  • Reddit. How to tackle compound solubility issue. 2022. Available from: [Link]

  • MDPI. Toxicity of Different Types of Surfactants via Cellular and Enzymatic Assay Systems. 2022. Available from: [Link]

  • ACS Publications. Characterization and Cytotoxic Effect of Biosurfactants Obtained from Different Sources. 2020. Available from: [Link]

  • San Diego State University. Chapter 13 Carboxylic Acids. Available from: [Link]

  • Britannica. Carboxylic acid - Properties, Structure, Reactions. Available from: [Link]

  • National Institutes of Health. Investigation into the role of carboxylic acid and phenolic hydroxyl groups in the plant biostimulant activity of a humic acid purified from an oxidized sub-bituminous coal. 2024. Available from: [Link]

  • Wikipedia. Carboxylic acid. Available from: [Link]

  • ResearchGate. Solubility of Isonicotinic Acid in 4Methylpyridine + Water from (287.65 to 361.15) K. 2011. Available from: [Link]

  • ResearchGate. On the solubility of nicotinic acid and isonicotinic acid in water and organic solvents. 2013. Available from: [Link]

  • ResearchGate. Favourable mesomeric structures of isonicotinic acid and isonicotinic acid carboxylate an- ion.. Available from: [Link]

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Technical Support Center: Purification of 3-Methoxy-5-(phenylcarbamoyl)isonicotinic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 3-Methoxy-5-(phenylcarbamoyl)isonicotinic acid (CAS 1087659-19-5). This guide is designed for researchers, chemists, and drug development professionals who are encountering challenges in achieving high purity for this compound. Drawing from established chemical principles and field-proven techniques, this document provides in-depth troubleshooting guides and frequently asked questions to help you navigate the complexities of purifying this multifunctional molecule.

The unique structure of this compound, featuring a carboxylic acid, an amide, and a pyridine ring, presents a distinct set of purification challenges.[1] Its polarity and potential for strong intermolecular interactions can lead to issues with crystallization, chromatographic separation, and removal of persistent impurities. This guide explains the causality behind these issues and offers robust, validated protocols to overcome them.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in crude this compound?

The impurity profile of the crude product is intrinsically linked to its synthesis route, which typically involves the amidation of a derivative of 3-methoxy-isonicotinic acid.[2] Consequently, the most probable impurities are:

  • Unreacted Starting Materials: Residual amounts of the aniline and the activated isonicotinic acid precursor.

  • Coupling Reagent Byproducts: Urea derivatives (if carbodiimides like DCC/EDC are used) or other reagent-related residues.

  • Side-Reaction Products: Small quantities of compounds from side reactions, such as the hydrolysis of an activated ester intermediate back to the carboxylic acid.

  • Residual Solvents: Synthesis and workup solvents (e.g., DMF, DCM, Ethyl Acetate) that become trapped in the crude solid.

Q2: Why is achieving high purity for this specific molecule so critical?

For drug development and biological screening, high purity is non-negotiable. Trace impurities can lead to erroneous biological data, exhibit their own toxicity, or interfere with downstream chemical modifications. The presence of unreacted starting materials, for instance, can complicate dosage calculations and lead to inconsistent results in bioassays.

Q3: What are the primary purification strategies for a molecule with both acidic (carboxylic acid) and amide functionalities?

The dual functionality allows for several approaches. The primary methods, often used in combination, are:

  • Recrystallization: Exploits differences in solubility between the desired compound and impurities in a chosen solvent system. This is often the most effective method for removing minor, structurally similar impurities.[3][4][5]

  • Acid-Base Extraction: Leverages the acidic nature of the carboxylic acid group to selectively move the target compound into an aqueous basic solution, leaving non-acidic impurities behind in an organic layer.[5]

  • Column Chromatography: A versatile technique for separating compounds based on their differential adsorption to a stationary phase. For polar molecules like this, careful selection of the stationary and mobile phases is crucial to prevent issues like peak tailing.[6][7]

Q4: How can I reliably assess the purity of my final product?

A multi-faceted approach is recommended for purity validation:

  • Nuclear Magnetic Resonance (NMR): ¹H NMR is excellent for identifying and quantifying residual solvents and other proton-containing impurities.

  • High-Performance Liquid Chromatography (HPLC): The gold standard for quantitative purity analysis, providing a percentage purity based on peak area (e.g., at 254 nm).

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Confirms the molecular weight of the main peak and helps identify the mass of impurities.

  • Melting Point: A sharp melting point range is a good indicator of high purity for a crystalline solid. Impurities typically broaden and depress the melting range.

Purification Troubleshooting & Optimization Guide

This section addresses specific experimental issues in a question-and-answer format, providing detailed explanations and step-by-step protocols.

Scenario 1: The crude product is a persistent oil or a gummy, amorphous solid.

Q: I've removed the solvent under reduced pressure, but my product won't solidify. What's happening and how can I fix it?

A: Causality & Strategy This issue is almost always caused by a high concentration of impurities or trapped residual solvent, both of which disrupt the formation of an ordered crystal lattice. The goal is to first remove the interfering substances and then induce crystallization.

Troubleshooting Workflow:

Caption: Workflow for handling non-crystalline crude products.

Experimental Protocol: Trituration

  • Place the crude oil/gum in a flask.

  • Add a small volume of a solvent in which the desired product is known to be poorly soluble (e.g., hexanes, diethyl ether, or cold ethyl acetate).

  • Using a spatula or glass rod, vigorously stir and scrape the material. The goal is to "wash" the impurities into the solvent, leaving the purer product to precipitate as a solid.

  • If a solid forms, continue stirring for 15-30 minutes to maximize precipitation.

  • Filter the solid, wash it with a small amount of the cold trituration solvent, and dry it under vacuum.

  • Assess the purity of the resulting solid to determine if further purification (e.g., recrystallization) is needed.

Scenario 2: Recrystallization results in very low recovery or fails completely.

Q: My product dissolves in the hot solvent, but either nothing crystallizes upon cooling, or my yield is unacceptably low. What should I do?

A: Causality & Strategy Successful recrystallization hinges on the solubility profile of the compound: high solubility in a hot solvent and low solubility in a cold solvent.[8] Low recovery can be due to several factors:

  • Incorrect Solvent Choice: The compound is too soluble in the cold solvent.

  • Excessive Solvent Volume: Using too much solvent will keep the product dissolved even when cold.

  • Cooling Rate: Cooling too quickly can trap impurities and lead to poor crystal formation.

Troubleshooting Protocol: Optimizing Recrystallization

  • Solvent Screening (Microscale):

    • Place ~10-20 mg of your crude material into several small test tubes.

    • Add a few drops of different solvents (see table below) to each tube at room temperature. A good candidate solvent will NOT dissolve the compound.

    • Heat the tubes that did not dissolve the solid. A good solvent will now fully dissolve the compound.

    • Allow the dissolved solutions to cool slowly to room temperature, then place them in an ice bath. The best solvent will yield a large amount of crystalline precipitate.

  • Refined Recrystallization Procedure:

    • Place the crude solid in a flask.

    • Add the minimum amount of the chosen hot solvent dropwise until the solid just dissolves. It is critical not to add a large excess.

    • If the solution is colored, you may add a small amount of activated charcoal and hot filter the solution to remove colored impurities.

    • Cover the flask and allow it to cool slowly to room temperature. Do not disturb it.

    • Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystallization.

    • Collect the crystals by vacuum filtration, washing them with a small portion of the ice-cold solvent.

    • Dry the crystals under vacuum.

SolventPolarityBoiling Point (°C)Notes
EthanolPolar Protic78Often a good choice for polar compounds.[4]
AcetonitrilePolar Aprotic82Can give excellent results for amides.[4]
Ethyl AcetateMid-Polarity77Good for compounds of intermediate polarity.
TolueneNon-Polar111May work if the compound is less polar than expected.
WaterVery Polar100Unlikely to work alone but can be used as an anti-solvent with a miscible organic solvent like ethanol.
Scenario 3: NMR analysis shows persistent non-acidic impurities after recrystallization.

Q: I've recrystallized my product, but the NMR still shows peaks corresponding to my aniline starting material or coupling byproducts. How can I remove these?

A: Causality & Strategy Recrystallization is less effective if impurities have very similar solubility profiles to the product. In this case, a chemical separation based on differing functional groups is required. The carboxylic acid on your target molecule is a perfect chemical handle for an acid-base extraction. The strategy is to deprotonate your acidic product with a weak base, making it water-soluble, while neutral or basic impurities remain in an organic solvent.

Workflow: Acid-Base Extraction

Caption: Logic of acid-base extraction for purification.

Experimental Protocol: Acid-Base Extraction

  • Dissolve the impure solid in a suitable organic solvent like ethyl acetate (EtOAc) or dichloromethane (DCM).

  • Transfer the solution to a separatory funnel.

  • Add an equal volume of a saturated aqueous sodium bicarbonate (NaHCO₃) solution. Note: A weak base like bicarbonate is used to selectively deprotonate the carboxylic acid without hydrolyzing the amide.

  • Stopper the funnel and shake vigorously, venting frequently to release CO₂ gas.

  • Allow the layers to separate. The deprotonated product (carboxylate salt) will be in the upper aqueous layer, while non-acidic impurities remain in the lower organic layer (for DCM) or upper organic layer (for EtOAc).

  • Drain the organic layer and set it aside. Collect the aqueous layer.

  • To ensure complete extraction, wash the organic layer once more with fresh NaHCO₃ solution and combine the aqueous layers.

  • Cool the combined aqueous layers in an ice bath and slowly acidify by adding 1M HCl dropwise with stirring. The product will begin to precipitate.

  • Continue adding acid until the pH of the solution is ~2-3 (check with pH paper).

  • Stir the resulting slurry in the ice bath for 30 minutes.

  • Collect the pure solid by vacuum filtration, wash with cold deionized water, and dry thoroughly under high vacuum.

References

  • The Student Room. (2018). How to purify a carboxylic acid by recrystallisation?[Link]

  • Google Patents. (1972).
  • ResearchGate. (2020). What is the best technique for amide purification?[Link]

  • University of Colorado Boulder, Department of Chemistry. Recrystallization and Crystallization. [Link]

  • Google Patents. (2007).
  • Hulme, A. N., et al. (2010). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. National Center for Biotechnology Information. [Link]

  • Li, Y., et al. (2018). Purification of amide alkaloids from Piper longum L. using preparative two-dimensional normal-phase liquid chromatography × reversed-phase liquid chromatography. Analyst, Royal Society of Chemistry. [Link]

  • Biotage. (2023). How should I purify a complex, polar, amide reaction mixture?[Link]

  • Wikipedia. Recrystallization (chemistry). [Link]

  • Isoniazid.org. Isonicotinic acid: Structure, synthesis, applications and biochemical significance. [Link]

  • Pharmaffiliates. Nicotinic Acid - Impurity E. [Link]

  • National Center for Biotechnology Information. (2018). Synthesis and Biological Activity Screening of Newly Synthesized Trimethoxyphenyl-Based Analogues as Potential Anticancer Agents. [Link]

  • Wikipedia. Isonicotinic acid. [Link]

  • ScienceDirect. Isonicotinic acid hydrazide derivatives: Synthesis, antimicrobial activity, and QSAR studies. [Link]

  • PubMed. (2007). Synthesis of some new 1,2,4-triazoles starting from isonicotinic acid hydrazide and evaluation of their antimicrobial activities. [Link]

  • Google Patents. (1956). Process for preparing isonicotinic acid.
  • National Center for Biotechnology Information. (2022). Synthesis, Characterization, X-ray Molecular Structure, Antioxidant, Antifungal, and Allelopathic Activity of a New Isonicotinate-Derived meso-Tetraarylporphyrin. [Link]

  • MDPI. (2022). Methods to Produce Nicotinic Acid with Potential Industrial Applications. [Link]

  • Wikipedia. Isonicotinamide. [Link]

Sources

Technical Support Center: Addressing Stability Challenges of 3-Methoxy-5-(phenylcarbamoyl)isonicotinic acid in Solution

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3-Methoxy-5-(phenylcarbamoyl)isonicotinic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential stability challenges encountered when working with this compound in solution. By understanding the chemical liabilities of its structure, you can ensure the integrity of your experiments and the reproducibility of your results.

The structure of this compound contains several functional groups that can be susceptible to degradation under common laboratory conditions: an amide linkage, a carboxylic acid on a pyridine ring, and a methoxy group. This guide provides a proactive approach to mitigate these potential issues through a series of frequently asked questions and detailed troubleshooting protocols.

Frequently Asked Questions (FAQs)

Solubility and Precipitation

Q1: I'm having trouble dissolving this compound. What are the recommended solvents?

A1: The solubility of this compound is influenced by its aromatic nature and the presence of both acidic (carboxylic acid) and hydrogen-bonding (amide) groups.

  • Initial Solvent Selection: Start with polar aprotic solvents such as Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) to prepare a concentrated stock solution.

  • Aqueous Buffers: For aqueous experimental media, the pH will be critical. The carboxylic acid group (pKa estimated to be around 4-5) will be deprotonated at pH > 5, increasing aqueous solubility. You can facilitate dissolution in aqueous buffers by starting with a small amount of a concentrated DMSO stock and diluting it into your buffer of choice.

  • Avoid: Using strongly acidic or basic aqueous solutions for initial dissolution without first assessing stability, as these conditions can promote hydrolysis.

Q2: My compound dissolves initially but then precipitates out of my aqueous experimental buffer. What's happening?

A2: This is a common issue when diluting a concentrated stock solution (e.g., in DMSO) into an aqueous buffer where the compound has lower solubility.

  • Metastable Solution: You may be creating a supersaturated, metastable solution that precipitates over time.

  • pH Shift: The pH of your final solution may not be optimal for solubility. Ensure the final pH is at least 1.5 to 2 units above the pKa of the carboxylic acid to maintain its ionized, more soluble form.

  • Troubleshooting:

    • Decrease the final concentration of the compound in your assay.

    • Increase the percentage of co-solvent (like DMSO) if your experimental system can tolerate it (typically ≤1%).

    • Prepare fresh dilutions immediately before use.

Chemical Stability and Degradation

Q3: My experimental results are inconsistent over time. Could my compound be degrading in solution?

A3: Yes, inconsistent results are a classic sign of compound instability. The primary suspect for this compound is the hydrolysis of the amide bond.

  • Amide Hydrolysis: This is the most probable degradation pathway, especially in aqueous solutions with non-neutral pH or in the presence of certain enzymes in cell-based assays. Hydrolysis will break the amide bond to yield 3-methoxy-isonicotinic acid and aniline.

  • Photodegradation: Aromatic and heteroaromatic systems, like the pyridine and phenyl rings in this molecule, can be susceptible to degradation upon exposure to light, particularly UV wavelengths.

  • Oxidation: While less common for this structure, oxidative degradation can be a concern, especially in the presence of metal ions or reactive oxygen species.

Q4: I've noticed a slight yellowing of my stock solution stored at room temperature. What does this indicate?

A4: Discoloration often points to the formation of degradation products. This could be due to slow decomposition over time, potentially accelerated by light exposure or non-optimal temperatures. It is strongly recommended to store stock solutions at low temperatures and protected from light.

Troubleshooting Guides & Protocols

Guide 1: Assessing Compound Stability in Your Experimental Buffer

This protocol uses High-Performance Liquid Chromatography (HPLC) to quantify the parent compound over time and detect the appearance of degradation products.

Objective: To determine the stability of this compound under your specific experimental conditions (buffer, temperature, light).
Materials:
  • This compound

  • DMSO (or other suitable organic solvent)

  • Your experimental aqueous buffer

  • HPLC system with UV detector

  • C18 HPLC column (e.g., 250 x 4.6 mm, 5 µm)

  • Acetonitrile (HPLC grade)

  • Formic acid or other appropriate mobile phase modifier

Step-by-Step Protocol:
  • Prepare a Stock Solution: Prepare a 10 mM stock solution of the compound in 100% DMSO.

  • Prepare Test Solution: Dilute the stock solution into your experimental buffer to your final working concentration.

  • Initial Analysis (T=0): Immediately analyze the test solution by HPLC to get the initial peak area of the parent compound.

  • Incubate Samples: Store aliquots of the test solution under different conditions:

    • Condition A (Experimental): At the temperature and lighting conditions of your experiment.

    • Condition B (Controlled): At room temperature, protected from light.

    • Condition C (Stressed): At an elevated temperature (e.g., 40°C), protected from light.

  • Time-Point Analysis: Analyze the samples at various time points (e.g., 2, 4, 8, 24, 48 hours).

  • Data Analysis:

    • Calculate the percentage of the parent compound remaining at each time point relative to T=0.

    • Monitor for the appearance of new peaks, which indicate degradation products.

Suggested HPLC Method:
  • Mobile Phase A: Water with 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

  • Gradient: Start with a low percentage of B, and ramp up to elute the compound and any potential degradation products.

  • Detection Wavelength: Monitor at the λmax of the compound (e.g., around 254 nm, to be determined empirically).

Guide 2: Investigating Potential Hydrolysis

This workflow helps to identify if amide hydrolysis is the primary degradation pathway.

cluster_prep Sample Preparation cluster_incubate Incubation cluster_analysis Analysis prep_stock Prepare 10 mM Stock in DMSO prep_acid Dilute to 100 µM in pH 4 Buffer prep_stock->prep_acid Dilute prep_neutral Dilute to 100 µM in pH 7.4 Buffer prep_stock->prep_neutral Dilute prep_base Dilute to 100 µM in pH 9 Buffer prep_stock->prep_base Dilute incubate Incubate all samples at 37°C for 24h prep_neutral->incubate hplc Analyze by HPLC-UV and LC-MS incubate->hplc compare Compare peak areas of parent and look for degradation products hplc->compare identify Identify masses corresponding to 3-methoxy-isonicotinic acid and aniline compare->identify

Caption: Workflow to investigate pH-dependent hydrolysis.

Data Summary Tables

Table 1: Recommended Storage Conditions for Stock Solutions

Storage DurationLyophilized PowderIn Organic Solvent (DMSO/DMF)
Short-term (< 2 weeks) 4°C with desiccant-20°C
Long-term (> 2 weeks) -20°C or -80°C-80°C (in small, single-use aliquots)

Note: Always allow vials to equilibrate to room temperature before opening to prevent condensation. Avoid repeated freeze-thaw cycles for solutions.

Table 2: Potential Degradation Pathways and Products

Degradation PathwayTriggering ConditionsPrimary Degradation Products
Amide Hydrolysis Acidic or basic pH, high temperature, enzymatic activity3-methoxy-isonicotinic acid + Aniline
Photodegradation Exposure to UV or high-intensity visible lightComplex mixture of modified pyridine/phenyl species
Decarboxylation High temperatures (generally >150-200°C in solid state), certain metal catalysts3-Methoxy-N-phenylpicolinamide

Visualization of Potential Degradation

Caption: Potential degradation pathways for the target compound.

References

  • ResearchGate. (n.d.). Purity plot of isonicotinic acid. Retrieved from [Link]

  • SIELC Technologies. (n.d.). HPLC Method for Analysis of Isonicotinic Acid on Primesep 100 Column. Retrieved from [Link]

  • Pharma Dost. (n.d.). Assay of Isonicotinic acid hydrazide: Lab Manual. Retrieved from [Link]

  • Scribd. (n.d.). Assay of Isonicotinic Acid Hydrazide. Retrieved from [Link]

  • Ono, Y., Noda, A., Zaima, Y., Jitsufuchi, N., Eto, S., & Noda, H. (1996). Determination of isonicotinic acid in the presence of isoniazid and acetylisoniazid. Studies on isonicotinic acid formation from isoniazid in isolated rat hepatocytes.
  • LookChem. (n.d.). This compound Safety Data Sheets(SDS). Retrieved from [Link]

  • Thomas, M., & Ramasarma, T. (1988). Different oxidative pathways of isonicotinic acid hydrazide and its meta-isomer, nicotinic acid hydrazide. Biochemical pharmacology, 37(23), 4495-4500.
  • SciSpace. (n.d.). Thermochemistry of substituted pyridines and analogous heterocycles: the enthalpic increments for a group additivity scheme. Retrieved from [Link]

  • Amanote Research. (n.d.). Thermal Stability of Substituted Pyridine Adducts of Bis(acetylacetonato)oxovanadium(IV) in Solid State. Retrieved from [Link]

  • Kucukguzel, I., Kucukguzel, S. G., Rollas, S., & Kiraz, M. (2002). Isonicotinic acid hydrazide derivatives: synthesis, antimicrobial activity, and QSAR studies. Farmaco, 57(7), 559-564.
  • ResearchGate. (n.d.). Deprotometalation of Substituted Pyridines and Regioselectivity-Computed CH Acidity Relationships. Retrieved from [Link]

  • MDPI. (2024). Photocatalytic Degradation of Neonicotinoids—A Comparative Study of the Efficacy of Hybrid Photocatalysts. Retrieved from [Link]

  • Enoki, A., Yajima, Y., & Gold, M. H. (1984). Degradation of the gamma-carboxyl-containing diarylpropane lignin model compound 3-(4'-ethoxy-3'-methoxyphenyl)-2-(4''-methoxyphenyl)propionic acid by the basidiomycete Phanerochaete chrysosporium. Applied and environmental microbiology, 47(4), 597-600.
  • Theodorou, V., Paraskevopoulos, G., & Skobridis, K. (2015). A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles. ARKIVOC, 2015(7), 101-112.
  • Chen, K. J., Chen, Y. H., Liu, Y. L., & Li, Y. D. (2019). Microwave-assisted synthesis of high thermal stability and colourless polyimides containing pyridine. Polymers, 11(6), 1033.
  • PubChem. (n.d.). N-Phenylisonicotinamide. Retrieved from [Link]

  • MDPI. (2020). Degradation of Neonicotinoids and Caffeine from Surface Water by Photolysis. Retrieved from [Link]

  • ResearchGate. (n.d.). Calculated pKa(THF) values for 3-, 4- and 2-methoxypyridine, as well as their complexes with LiCl or/and LiTMP. Retrieved from [Link]

  • Carl R

Technical Support Center: Refining HPLC Methods for 3-Methoxy-5-(phenylcarbamoyl)isonicotinic Acid Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to the robust analysis of 3-Methoxy-5-(phenylcarbamoyl)isonicotinic acid. As a molecule with both acidic (carboxylic acid) and hydrophobic (phenyl ring) characteristics, its separation by High-Performance Liquid Chromatography (HPLC) presents unique challenges that require a nuanced and systematic approach. This guide is designed for researchers, analytical scientists, and drug development professionals to troubleshoot common issues and refine their HPLC methods, ensuring data integrity and reproducibility.

Our approach moves beyond simple checklists. We delve into the causal relationships behind chromatographic phenomena, grounding our recommendations in established scientific principles and regulatory standards. This resource is structured to provide rapid answers through FAQs and in-depth solutions through detailed troubleshooting guides, complete with step-by-step protocols and visual workflows.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common initial queries, providing a solid foundation for method development and routine analysis.

Q1: What is a recommended starting point for a reversed-phase HPLC method for this compound?

A foundational method should focus on controlling the ionization of the molecule's carboxylic acid group to achieve sharp, symmetrical peaks. A reversed-phase C18 column is a conventional and effective first choice.[1]

Table 1: Recommended Starting HPLC Conditions

ParameterRecommendationRationale & Key Considerations
Column C18, 150 mm x 4.6 mm, 5 µmA standard C18 phase provides good hydrophobic retention for the phenyl group. A 5 µm particle size is a good balance between efficiency and backpressure.
Mobile Phase A 20 mM Potassium Phosphate, pH adjusted to 2.8 with Phosphoric AcidThe acidic pH suppresses the ionization of the isonicotinic acid moiety (pKa ~3-5), preventing peak tailing from secondary interactions.[2][3]
Mobile Phase B Acetonitrile (ACN)ACN is a common, effective organic modifier. Methanol can be an alternative and may offer different selectivity.[3]
Gradient 30% to 80% B over 15 minutesA gradient is recommended to ensure elution of the analyte and any potential impurities with good peak shape in a reasonable time.
Flow Rate 1.0 mL/minStandard for a 4.6 mm ID column.
Column Temp. 30 °CMaintaining a stable column temperature is crucial for reproducible retention times.[4][5]
Detection (UV) ~254 nmA starting wavelength based on the aromatic nature of the compound. The optimal wavelength should be confirmed by scanning the analyte's UV spectrum.[6]
Injection Vol. 5-10 µLKeep the volume low to prevent column overload, which can cause peak fronting.[7][8]
Q2: Why is controlling the mobile phase pH so critical for this specific analyte?

The analyte, this compound, is an ionizable acidic compound. The pH of the mobile phase dictates its ionization state, which directly impacts its retention and peak shape in reversed-phase chromatography.[3]

  • At High pH (e.g., > 5): The carboxylic acid group will be deprotonated (negatively charged). This increased polarity reduces retention on a C18 column. More importantly, it can lead to strong secondary interactions with any positively charged sites or residual, un-endcapped silanol groups on the silica-based column packing, causing significant peak tailing.[3]

  • At Low pH (e.g., 2.5 - 3.5): The mobile phase pH is well below the analyte's pKa. This ensures the carboxylic acid group remains protonated (neutral). In its neutral form, the analyte behaves more hydrophobically, interacts more consistently with the C18 stationary phase, and elutes as a sharper, more symmetrical peak.[2]

A change of even 0.1 pH units can shift retention times by as much as 10%, making pH control paramount for method robustness.[9]

Q3: What are the essential System Suitability Test (SST) parameters I must monitor for this analysis?

System Suitability Testing (SST) is a mandatory check to ensure your entire chromatographic system is performing adequately for the intended analysis. Before injecting any samples, a standard solution should be injected multiple times to verify the system's performance against predefined criteria as outlined in pharmacopeias like the USP.[10][11]

Key SST Parameters (per USP <621>): [10][12]

  • Tailing Factor (Symmetry): For this acidic compound, the tailing factor is critical. A value ≤ 1.5 is a common target. Values greater than this indicate problematic secondary interactions.

  • Precision/Repeatability (%RSD): The relative standard deviation (%RSD) of the peak area and retention time from at least five replicate injections should be evaluated. A common acceptance criterion is %RSD ≤ 2.0%.

  • Resolution (Rs): If analyzing impurities, the resolution between the main analyte peak and the closest eluting impurity must be ≥ 2.0 to ensure accurate quantitation.

  • Theoretical Plates (N): This measures column efficiency. A high plate count indicates sharp peaks. A sudden drop in N for a specific column can signal degradation.

Section 2: In-Depth Troubleshooting Guides

This section provides a structured, cause-and-effect approach to resolving specific experimental issues.

Peak Shape Abnormalities

Peak tailing is a common issue, especially with compounds containing polar functional groups, and it compromises both resolution and accurate integration.[13][14] The primary causes are typically chemical interactions within the column or physical issues in the flow path.

Causal Analysis & Solutions:

  • Secondary Silanol Interactions (Most Common Cause): Even on end-capped C18 columns, residual silanol groups (Si-OH) on the silica surface can become ionized at higher pH values. These negatively charged sites can interact ionically with any part of your analyte that might carry a partial positive charge, delaying its elution and causing a tail.

    • Solution 1 (pH Adjustment): Ensure your mobile phase buffer is at least 1.5-2 pH units below the analyte's pKa. An acidic pH (e.g., 2.5-3.0) will suppress silanol ionization and keep your analyte neutral, minimizing these interactions.[2][3]

    • Solution 2 (Use a High-Purity Column): Modern, high-purity silica columns have a much lower concentration of active silanol groups and are less prone to causing peak tailing.[15]

  • Column Overload: Injecting too much sample mass can saturate the stationary phase at the column inlet, leading to a distorted peak shape that often manifests as tailing or fronting.[16]

    • Solution: Reduce the injection volume or dilute the sample concentration by a factor of 10 and reinject. If the peak shape improves, the original method was suffering from mass overload.[7][16]

  • Column Contamination/Degradation: Accumulation of strongly retained sample matrix components or degradation of the stationary phase can create new active sites that cause tailing.[14][17]

    • Solution: First, try flushing the column with a strong solvent (e.g., isopropanol). If this doesn't work, replace the guard column if one is in use. As a last resort, replace the analytical column.[14]

  • Extra-Column Volume: Excessive volume in the tubing and connections between the injector, column, and detector can cause peak broadening and tailing.

    • Solution: Ensure all fittings are properly swaged and that you are using tubing with the smallest appropriate internal diameter (e.g., 0.005 inches) and shortest possible length.[7]

G start Peak Tailing Observed check_overload Action: Dilute sample 10x and re-inject start->check_overload overload_q Does peak shape improve? check_overload->overload_q is_overload Diagnosis: Mass Overload Solution: Reduce sample load overload_q->is_overload Yes check_ph Action: Check mobile phase pH Is it > 3.5? overload_q->check_ph No is_high_ph Diagnosis: Silanol Interactions Solution: Lower pH to 2.5-3.0 check_ph->is_high_ph Yes check_column Action: Flush column with strong solvent or replace guard column check_ph->check_column No column_q Does peak shape improve? check_column->column_q is_column Diagnosis: Column Contamination Solution: Clean or replace column column_q->is_column Yes check_fittings Diagnosis: Extra-Column Volume Solution: Check fittings, use shorter/narrower tubing column_q->check_fittings No

Figure 1: Troubleshooting workflow for peak tailing.

Peak fronting, where the leading edge of the peak is sloped and the trailing edge is steep, is less common than tailing but points to specific problems.[16]

  • Primary Cause: Column Overload / Poor Solubility: The most frequent cause is injecting a sample concentration that is too high for the column to handle or using a sample solvent that is much stronger than the mobile phase.[7][18] If the sample is not fully soluble in the mobile phase, it can crash out at the head of the column.

    • Solution: The first step is to reduce the injection volume or sample concentration.[8] Crucially, always try to dissolve your sample in the initial mobile phase or a solvent that is weaker than the mobile phase to ensure good peak shape.[19]

  • Secondary Cause: Column Collapse: In rare cases, a physical collapse of the column's packed bed can create a void, leading to peak distortion, including fronting. This is usually accompanied by a significant drop in backpressure.

    • Solution: This is irreversible damage. The column must be replaced.[16]

Retention Time Instability

A gradual, directional drift in retention time is often caused by a slow change in the system's conditions.[17][20] To diagnose this, it's helpful to monitor the retention time of an unretained peak (t₀) as well as the analyte peak.[21]

  • If all peaks (including t₀) are drifting: The cause is likely physical, such as a change in flow rate.

    • Possible Cause 1: Pump/Flow Rate Issue. A small, developing leak in a pump seal or fitting can cause the flow rate to decrease gradually, leading to longer retention times.[20] Conversely, an improperly functioning check valve could cause flow rate fluctuations.

    • Solution: Check the system pressure for unusual fluctuations. Perform a physical inspection for leaks around all fittings and pump heads. If a leak is suspected, tighten or replace the fitting.[5][20]

  • If only analyte peaks are drifting (t₀ is stable): The cause is likely chemical.

    • Possible Cause 1: Insufficient Column Equilibration. This is very common, especially with mobile phases containing additives like buffers. The column stationary phase needs time to fully equilibrate with the mobile phase.[5][17]

    • Solution: Ensure the column is flushed with at least 10-20 column volumes of the mobile phase before the first injection.

    • Possible Cause 2: Mobile Phase Composition Change. If using a pre-mixed mobile phase, the more volatile component (e.g., acetonitrile) can selectively evaporate from the reservoir over time, changing the solvent ratio and affecting retention.[20] Similarly, volatile acid modifiers like trifluoroacetic acid (TFA) can also evaporate.

    • Solution: Use an online mixer if available. Alternatively, keep mobile phase reservoirs covered and prepare fresh mobile phase daily.[20]

    • Possible Cause 3: Temperature Fluctuation. If the column oven is not maintaining a stable temperature, retention times will drift. A temperature increase will typically decrease retention times.[4][17]

    • Solution: Ensure the column oven is enabled and set to a stable temperature (e.g., 30 °C).

G start Retention Time Drift Observed check_t0 Is the unretained peak (t₀) also drifting? start->check_t0 physical_issue Problem is Physical/Hardware-Related check_t0->physical_issue Yes chemical_issue Problem is Chemical/Method-Related check_t0->chemical_issue No check_leaks Check for leaks at fittings and pump heads physical_issue->check_leaks check_flow Verify flow rate with a calibrated flowmeter physical_issue->check_flow check_equilibration Ensure column is equilibrated (10-20 column volumes) chemical_issue->check_equilibration check_mobile_phase Check for mobile phase evaporation (Prepare fresh daily) chemical_issue->check_mobile_phase check_temp Verify column oven is on and stable chemical_issue->check_temp

Figure 2: Diagnostic workflow for retention time drift.
Resolution and Sensitivity Issues

Poor resolution means the peaks are not well separated, which can lead to inaccurate quantification.[22][23] Resolution can be improved by manipulating column efficiency, selectivity, or retention.

Strategies to Improve Resolution:

  • Optimize Selectivity (α): This involves changing the chemistry of the separation and is often the most effective approach.

    • Change Organic Modifier: Switch from acetonitrile to methanol (or vice versa). These solvents have different properties and can alter the elution order of compounds.[3]

    • Adjust pH: A small change in the mobile phase pH can alter the polarity of the analyte or impurities, potentially improving their separation.

    • Change Stationary Phase: If other changes fail, switching to a different stationary phase (e.g., a Phenyl or Cyano column) can provide a completely different selectivity.[1]

  • Increase Column Efficiency (N): This leads to sharper, narrower peaks that are easier to resolve.

    • Use a Longer Column: Doubling the column length (e.g., from 150 mm to 250 mm) increases the plate number and can improve resolution.[23][24]

    • Use a Smaller Particle Column: Switching from a 5 µm to a sub-2 µm or core-shell particle column dramatically increases efficiency, but will also significantly increase backpressure.

  • Increase Retention Factor (k'): Increasing the retention time of the peaks often gives more time for them to separate.

    • Decrease Mobile Phase Strength: For a reversed-phase method, this means decreasing the percentage of the organic solvent (e.g., acetonitrile). This will make all peaks elute later and can increase the space between them.

A loss of sensitivity can invalidate quantitative results. The issue could stem from the sample, the injector, or the detector.[22]

  • Sample Preparation Error: The most common cause is an error in sample dilution or preparation. Double-check all calculations and volumetric measurements.

  • Injector Issues: A partial blockage in the injection needle or an incompletely filled sample loop can lead to only a fraction of the intended volume being injected.

    • Solution: Flush the injector port and needle. If the problem persists, the injector rotor seal may be worn and require replacement.[8][19]

  • Detector Lamp Failure: The UV lamp in the detector has a finite lifetime. As it ages, its energy output decreases, leading to lower signal and higher noise.

    • Solution: Check the lamp energy or intensity reading in your chromatography software. If it is low, the lamp needs to be replaced.[5]

  • Incorrect Wavelength: Ensure the detector is set to the correct wavelength for maximum absorbance of your analyte.

Section 3: Protocols and Methodologies

Adherence to standardized protocols is essential for achieving reproducible results.

Protocol: Preparing a Robust Buffered Mobile Phase

Inconsistent mobile phase preparation is a leading cause of chromatographic variability.[9][19]

  • Weigh Buffer Salt: Accurately weigh the required amount of buffer salt (e.g., potassium phosphate monobasic) for a 20 mM solution into a clean glass beaker or flask.

  • Add Water: Add approximately 90% of the final required volume of high-purity HPLC-grade water.

  • Dissolve and Adjust pH: Stir until the salt is fully dissolved. Place a calibrated pH probe into the solution. Slowly add a dilute acid (e.g., 10% phosphoric acid) dropwise while stirring until the target pH (e.g., 2.8) is reached. Be careful not to overshoot the pH.[1]

  • Bring to Final Volume: Transfer the solution to a volumetric flask and add water to the final volume mark.

  • Filter: Filter the aqueous buffer through a 0.45 µm or 0.22 µm membrane filter to remove particulates that could damage the pump or column.

  • Mix with Organic Solvent: Measure the required volumes of the filtered aqueous buffer and the organic solvent (e.g., acetonitrile) separately before mixing. For example, for a 70:30 A:B mobile phase, mix 700 mL of buffer with 300 mL of ACN. Do not add water to the organic solvent to reach the final volume.

  • Degas: Degas the final mobile phase using sonication, vacuum filtration, or helium sparging to prevent air bubbles from interfering with the pump.[4]

Protocol: System Suitability Testing (SST)

This protocol should be performed before any sample analysis.

  • Equilibrate the System: Pump the initial mobile phase through the entire system, including the column, for at least 20 minutes or until a stable baseline is achieved.

  • Prepare SST Standard: Prepare a standard solution of this compound at a concentration representative of your samples. If available, use a standard that also contains a known impurity.

  • Perform Replicate Injections: Make five or six consecutive injections of the SST standard solution.

  • Evaluate Results: Use the chromatography data system (CDS) to calculate the key SST parameters from the replicate injections.

  • Compare to Acceptance Criteria: Verify that the calculated values for Tailing Factor, %RSD of peak area and retention time, and Resolution (if applicable) all meet the predefined criteria for your method.

  • Proceed or Troubleshoot: If all SST criteria pass, you can proceed with sample analysis. If any parameter fails, do not proceed. The issue must be identified and corrected (using the troubleshooting guides above) before re-running the SST.[25]

Section 4: Reference Data

Table 2: Common Buffers for Reversed-Phase HPLC and their Useful pH Ranges [1]

BufferpKaUseful pH RangeVolatility (LC-MS)Notes
Phosphate2.1, 7.2, 12.32.1 - 3.1, 6.2 - 8.2NoExcellent UV transparency. Incompatible with MS. Can precipitate in high organic concentrations.
Formate3.82.8 - 4.8YesGood choice for LC-MS applications.
Acetate4.83.8 - 5.8YesGood choice for LC-MS applications.
Trifluoroacetic Acid (TFA)~0.52.0 - 3.0YesNot a true buffer, but an ion-pairing agent. Can suppress ionization but may be difficult to remove from the column and can suppress MS signal.

References

  • U.S. Pharmacopeia. General Chapter <621> Chromatography. [Link]

  • Element Lab Solutions. Causes of Retention Time Drift in HPLC. [Link]

  • HPLC Professionals (YouTube). Troubleshooting Poor Peak Shape and Resolution in HPLC. [Link]

  • U.S. Pharmacopeia. General Chapter <621> Chromatography (archived). [Link]

  • ResearchGate. How to fix a shifting retention time of peaks in hplc? [Link]

  • PharmaCores. Advanced Guide to HPLC Troubleshooting. [Link]

  • Hawach Scientific. Troubleshooting HPLC Column Retention Time Drift. [Link]

  • HPLC Training Articles. HPLC PEAK Fronting and Tailing, Common Reasons For It. [Link]

  • Omega Scientific. Solving Common Errors in HPLC. [Link]

  • Agilent Technologies. Understanding the Latest Revisions to USP <621>. [Link]

  • DSDP Analytics. USP <621> Chromatography. [Link]

  • Sepanews. HPLC Troubleshooting Guide. [Link]

  • SCION Instruments. HPLC Troubleshooting Guide. [Link]

  • ACD/Labs. An Introduction to Peak Tailing, Fronting and Splitting in Chromatography. [Link]

  • Phenomenex (YouTube). Why Does Retention Time Shift? | HPLC Tip. [Link]

  • Waters Corporation. Troubleshooting Peak Shape Problems in HPLC. [Link]

  • David Yazdi (YouTube). Top 10 Most Common HPLC Issues and How to Fix Them (2023). [Link]

  • ALWSCI. What Are The Common Peak Problems in HPLC. [Link]

  • ALWSCI. Causes Of Poor Resolution in High-Performance Liquid Chromatography (HPLC) And How To Improve It. [Link]

  • Chromatography Today. What are the Reasons for Resolution Failure in HPLC? [Link]

  • ResearchGate. A Guide for HPLC Troubleshooting: How to Diagnose and Solve Chromatographic Problems. [Link]

  • Advanced Chromatography Technologies. HPLC Troubleshooting Guide. [Link]

  • Pharmaguideline. Steps for HPLC Method Validation. [Link]

  • Acta Scientific. New Method Development by HPLC and Validation as per ICH Guidelines. [Link]

  • Biotage. How does an acid pH affect reversed-phase chromatography separations? [Link]

  • AMSbio. ICH Guidelines for Analytical Method Validation Explained. [Link]

  • Phenomenex. Reversed Phase HPLC Method Development. [Link]

  • Wiczling, P. et al. (ResearchGate). pH/Organic solvent double-gradient reversed-phase HPLC. [Link]

  • Pharma Talks (YouTube). Understanding ICH Q2(R2) Guidelines for Analytical Validation. [Link]

  • Chemical Review and Letters. Development of a reversed-phase HPLC method for determination of related impurities of Lenalidomide. [Link]

  • International Council for Harmonisation (ICH). Validation of Analytical Procedures Q2(R2). [Link]

Sources

Technical Support Center: Troubleshooting Inconsistent Results in Biological Assays with Isonicotinic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers working with isonicotinic acid derivatives. This guide is designed to provide expert advice and practical solutions to common challenges encountered in biological assays involving this important class of compounds. Inconsistent results can be a significant source of frustration and can impede progress in drug discovery and development. This resource, presented in a question-and-answer format, aims to equip you with the knowledge and tools to identify the root causes of variability and to develop robust and reproducible assays.

Frequently Asked Questions (FAQs)

Q1: My isonicotinic acid derivative is showing variable activity (e.g., fluctuating IC50 values) between experiments. What are the most likely causes?

A1: Variability in the activity of isonicotinic acid derivatives is a common issue that can often be traced back to the physicochemical properties of the specific derivative and the experimental conditions. The primary culprits are typically poor aqueous solubility and compound instability. Inconsistent concentrations of the truly dissolved, active compound in your assay will lead to fluctuating results. Additionally, ensure that your experimental parameters, such as incubation times, temperature, and cell passage number, are kept consistent across all experiments.

Q2: I suspect my compound is precipitating in the aqueous assay buffer. How can I confirm this and improve its solubility?

A2: Precipitation is a significant concern for many organic compounds, including some isonicotinic acid derivatives. Here’s a systematic approach to diagnose and address this issue:

Confirmation of Precipitation:

  • Visual Inspection: After preparing your final dilutions in the assay buffer, visually inspect the solutions (e.g., in a clear microplate) for any signs of cloudiness or particulate matter. Check again at the end of your incubation period.

  • Microscopy: A small aliquot of the solution can be examined under a microscope to look for crystalline structures.

  • Dynamic Light Scattering (DLS): If available, DLS can detect the presence of aggregates and precipitates even at sub-visible levels.

Improving Solubility:

  • Stock Solution Solvent: Ensure your compound is fully dissolved in a suitable organic solvent, most commonly dimethyl sulfoxide (DMSO), to create a high-concentration stock.

  • Co-solvents: For some derivatives, testing a range of pharmaceutically acceptable solvents and co-solvents is crucial to find the optimal system.

  • pH Adjustment: The solubility of isonicotinic acid and its derivatives can be pH-dependent. Since isonicotinic acid has a carboxylic acid group, its solubility can be influenced by the pH of the buffer. For compounds with basic or acidic moieties, adjusting the pH of the assay buffer (within the tolerated range for your biological system) can significantly improve solubility.

  • Use of Surfactants: Incorporating a low concentration of a non-ionic surfactant, such as Tween-80 or Pluronic F-68 (e.g., 0.01% v/v), in your aqueous assay buffer can help maintain the solubility of your compound and prevent aggregation. It is critical to first run a control experiment to ensure the surfactant itself does not affect your assay.

Solubilization Strategy Considerations Typical Starting Concentration
DMSO Ensure final concentration in assay is low (typically <0.5%) to avoid solvent-induced artifacts.10-50 mM stock solution
pH Adjustment Must be compatible with the biological assay's optimal pH range.Test a range of pH units around the compound's pKa.
Tween-80 Verify no interference with the assay readout or biological target.0.01% - 0.1% (v/v)
Pluronic F-68 Verify no interference with the assay readout or biological target.0.01% - 0.1% (v/v)
Q3: My compound is active in a biochemical (e.g., enzyme) assay but shows little to no activity in a cell-based assay. What could be the problem?

A3: This is a classic challenge in drug discovery and often points to issues with cell permeability or compound stability in the complex environment of cell culture medium.

  • Cell Permeability: The isonicotinic acid derivative may not be efficiently crossing the cell membrane to reach its intracellular target. Factors influencing permeability include the compound's lipophilicity, size, and charge. Some studies have shown that certain isoniazid derivatives demonstrate good permeability in Caco-2 cell models.

  • Compound Stability: The derivative may be unstable in the cell culture medium, which contains a rich mixture of components that can degrade the compound before it has a chance to act.

  • Efflux Pumps: The compound may be a substrate for cellular efflux pumps (e.g., P-glycoprotein), which actively transport it out of the cell.

To investigate this, you can perform a cell-based permeability assay (e.g., using Caco-2 cells) or an intracellular accumulation assay to quantify the amount of compound that is getting into the cells.

In-depth Troubleshooting Guides

Guide 1: Diagnosing and Mitigating Compound Instability

Inconsistent results can arise from the degradation of your isonicotinic acid derivative in the assay buffer over the course of the experiment. Isonicotinic acid hydrazide (isoniazid) and its derivatives can be susceptible to hydrolysis, particularly in aqueous solutions.

Step-by-Step Protocol for Assessing Compound Stability:

  • Prepare the Compound in Assay Buffer: Prepare your isonicotinic acid derivative at the highest concentration used in your assay in the final assay buffer.

  • Incubate Under Assay Conditions: Aliquot the solution and incubate it under the same conditions as your actual assay (e.g., temperature, light exposure, CO2 levels).

  • Time-Point Sampling: Take samples at various time points (e.g., 0, 1, 2, 4, and 24 hours).

  • Analytical Quantification: Analyze the concentration of the parent compound in each sample using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC).

  • Data Analysis: Plot the concentration of the compound against time. A significant decrease in concentration over time indicates instability.

Mitigation Strategies:

  • pH Optimization: The stability of isoniazid and its derivatives can be highly dependent on the pH of the solution. Perform a pH stability profile to determine the pH at which your compound is most stable.

  • Temperature Control: Prepare solutions fresh before each experiment and keep them on ice whenever possible. For storage, freezing at -20°C or -80°C is recommended. Avoid multiple freeze-thaw cycles.

  • Addition of Stabilizers: In some cases, the addition of antioxidants like ascorbic acid has been shown to improve the stability of isoniazid formulations. However, the compatibility of any stabilizer with your specific assay must be validated.

  • Minimize Incubation Times: If the compound is found to be unstable, consider redesigning your assay to use shorter incubation times.

Troubleshooting Workflow for Compound Instability

A Inconsistent Assay Results B Suspect Compound Instability A->B C Perform Time-Course Stability Study (HPLC) B->C D Is Compound Stable? C->D E Yes D->E >90% remaining F No D->F <90% remaining G Investigate Other Causes (e.g., Solubility, Assay Interference) E->G H Optimize Assay Conditions F->H I Adjust Buffer pH H->I J Reduce Incubation Time H->J K Prepare Solutions Fresh H->K L Re-evaluate Compound Stability I->L J->L K->L M Proceed with Optimized Assay L->M

Caption: A logical workflow for diagnosing and addressing suspected compound instability.

Guide 2: Investigating and Overcoming Assay Interference

Isonicotinic acid derivatives, like many heterocyclic compounds, have the potential to interfere with certain assay technologies, particularly those that rely on fluorescence or absorbance readouts.

Common Types of Assay Interference:

  • Autofluorescence: The compound itself may fluoresce at the excitation and/or emission wavelengths used in the assay, leading to a false-positive signal.

  • Quenching: The compound may absorb light at the excitation or emission wavelength, leading to a decrease in the signal (false negative).

  • Light Scattering: Precipitated compound can scatter light, affecting absorbance readings.

  • Reagent Reactivity: The compound may react directly with assay reagents (e.g., luciferase, detection antibodies).

Experimental Protocol to Test for Interference:

  • Prepare Control Wells: In a multi-well plate, prepare wells containing the assay buffer and your isonicotinic acid derivative at the same concentrations used in your experiment, but without the biological target (e.g., no cells or enzyme).

  • Add Detection Reagents: Add all the assay detection reagents as you would in a normal experiment.

  • Measure the Signal: Read the plate on your plate reader.

  • Analyze the Results:

    • If you observe a signal in the absence of the biological target, your compound is likely causing interference.

    • This background signal should be subtracted from your experimental data.

    • If the interference is significant, consider switching to an alternative assay format with a different detection method (e.g., from a fluorescence-based assay to a label-free detection method).

Signaling Pathway for Niacin Receptor (HCA2) - A Potential Target for Some Derivatives

Some isonicotinic acid derivatives may interact with receptors for the related molecule, nicotinic acid (niacin). The niacin receptor, HCA2 (also known as GPR109A), is a G-protein coupled receptor. Understanding its signaling pathway can be crucial if your derivative targets this receptor.

Ligand Isonicotinic Acid Derivative (e.g., Niacin-like) Receptor HCA2 Receptor (GPR109A) Ligand->Receptor Binds to G_protein Gi/o Protein Receptor->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Decreased production PKA Protein Kinase A cAMP->PKA Reduced activation Downstream Downstream Cellular Effects (e.g., Inhibition of Lipolysis) PKA->Downstream Alters phosphorylation of targets

Caption: Simplified signaling pathway of the HCA2 (niacin) receptor.

References

  • Judge, V., Narasimhan, B., Ahuja, M., Sriram, D., Yogeeswari, P., De Clercq, E., Pannecouque, C., & Balzarini, J. (2013). Synthesis, antimycobacterial, antiviral, antimicrobial activity and QSAR studies of N(2)-acyl isonicotinic acid

optimization of crystallization conditions for 3-Methoxy-5-(phenylcarbamoyl)isonicotinic acid

Author: BenchChem Technical Support Team. Date: January 2026

Document ID: TSC-2026-01-19-CMPI-A01

Version: 1.0

Welcome to the technical support center for the crystallization of 3-Methoxy-5-(phenylcarbamoyl)isonicotinic acid (referred to herein as CMPI). This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of obtaining high-quality, crystalline CMPI. As a molecule with multiple functional groups—a carboxylic acid, an amide, a methoxy group, and a pyridine ring—its crystallization behavior can be nuanced. This document provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed experimental protocols to streamline your optimization efforts.

Part 1: Troubleshooting Guide

This section addresses specific issues that may arise during the crystallization of CMPI. The solutions are presented in a question-and-answer format to directly tackle experimental challenges.

Q1: My CMPI "oiled out" instead of crystallizing upon cooling. What should I do?

A1: "Oiling out" occurs when the solute precipitates from the solution as a liquid phase rather than a solid crystal lattice. This typically happens when a solution is highly supersaturated or when the compound's melting point is lower than the temperature of the solution from which it is precipitating.[1][2]

  • Causality & Explanation: The high concentration of CMPI in the hot solvent leads to a rapid decrease in solubility upon cooling, causing the molecules to aggregate into a disordered, liquid state before they can organize into a stable crystal lattice. The multiple hydrogen bonding sites and rotational freedom of the phenyl ring in CMPI can make it prone to this behavior.

  • Troubleshooting Steps:

    • Reheat and Dilute: Reheat the solution until the oil fully redissolves. Add more of the primary solvent (10-20% increments) to reduce the level of supersaturation.[1][3] Allow the less concentrated solution to cool more slowly.

    • Change Solvent System: The initial solvent may be too good at dissolving CMPI. Consider switching to a solvent in which CMPI has slightly lower solubility at elevated temperatures or employ a mixed-solvent system (see Protocol 2).

Q2: No crystals are forming, even after the solution has cooled to room temperature and been placed in an ice bath. What's the next step?

A2: The absence of crystal formation indicates that the solution is not sufficiently supersaturated, or that the energy barrier for nucleation has not been overcome.

  • Causality & Explanation: Either too much solvent was used, keeping the CMPI fully dissolved even at low temperatures, or there are no nucleation sites to initiate crystal growth.[7]

  • Troubleshooting Steps:

    • Induce Nucleation:

      • Scratching: Use a glass rod to gently scratch the inside surface of the flask below the solvent level.[3] Microscopic scratches create high-energy sites that can promote nucleation.

      • Seeding: Add a single, tiny crystal of previously isolated CMPI solid (a "seed crystal") to the solution.[3] This provides a template for further crystal growth.

    • Increase Supersaturation:

      • Solvent Evaporation: If the solvent is volatile, you can allow some of it to evaporate slowly by passing a gentle stream of nitrogen over the solution or by leaving the flask partially open in a fume hood.[5][8]

      • Reduce Solvent Volume: Gently heat the solution to boil off a portion of the solvent and then re-cool.[3]

    • Introduce an Anti-solvent: If using a single solvent, consider adding a miscible "anti-solvent" in which CMPI is insoluble. Add the anti-solvent dropwise until slight turbidity persists, then warm until clear and re-cool (see Protocol 2).[8][9][10]

Q3: The crystallization happened too quickly, resulting in a fine powder or very small needles. How can I grow larger crystals?

A3: Rapid crystallization, or "crashing out," traps impurities and solvent within the crystal lattice and leads to small, often poorly formed crystals.[3] The goal is to slow down both nucleation and growth.

  • Causality & Explanation: This is a classic sign of excessive supersaturation. The driving force for crystallization is so high that countless nuclei form simultaneously, competing for the available solute and preventing any single crystal from growing large.

  • Troubleshooting Steps:

    • Use More Solvent: The most direct approach is to dissolve the compound in a larger volume of hot solvent.[3] This reduces the supersaturation level upon cooling, slowing the entire process.

    • Utilize Vapor Diffusion: For growing high-quality single crystals for analysis like X-ray diffraction, vapor diffusion is an excellent technique. It creates a very slow and controlled increase in supersaturation (see Protocol 3).

Q4: My final crystalline product has poor purity. How can I improve it?

A4: Impurities can be incorporated into crystals through adsorption on the crystal surface or by becoming trapped within the growing lattice (inclusion).[11][12] The choice of solvent and crystallization rate are critical for effective purification.

  • Causality & Explanation: If an impurity has similar solubility characteristics to CMPI in the chosen solvent, it can co-crystallize. Alternatively, rapid crystal growth can physically entrap pockets of mother liquor containing impurities.[12][13]

  • Troubleshooting Steps:

    • Optimize Solvent Selection: The ideal solvent should dissolve CMPI well when hot but poorly when cold, while impurities should either be insoluble in the hot solvent (allowing for hot filtration) or remain highly soluble in the cold solvent (staying in the mother liquor).[14]

    • Slow Down Crystal Growth: As detailed in Q3, slower growth is paramount for purity. Slower growth allows for a more selective process where only CMPI molecules are incorporated into the lattice, rejecting impurities.[9]

    • Wash the Crystals Properly: After filtration, wash the collected crystals with a small amount of ice-cold crystallization solvent. This removes residual mother liquor from the crystal surfaces without dissolving a significant amount of the product.

    • Consider a Second Recrystallization: If purity remains an issue, a second recrystallization step is often necessary to achieve the desired level of purity.

Part 2: Frequently Asked Questions (FAQs)

Q1: What is polymorphism and why is it important for an API like CMPI?

A1: Polymorphism is the ability of a solid compound to exist in two or more crystalline forms that have different arrangements of molecules in the crystal lattice.[15][16][17] These different forms, called polymorphs, can have distinct physicochemical properties, including:

  • Solubility and Dissolution Rate: This directly impacts the bioavailability of a drug.[16][17]

  • Stability: One polymorph is typically the most thermodynamically stable under a given set of conditions, while others are metastable and can convert over time.[16][18]

  • Mechanical Properties: Properties like tabletability and flowability can differ between polymorphs.[16]

For an Active Pharmaceutical Ingredient (API) like CMPI, identifying and controlling the polymorphic form is a critical part of drug development to ensure consistent product quality, efficacy, and stability.[15][19] Different crystallization conditions (solvent, temperature, cooling rate) can lead to different polymorphs.[16][18]

Q2: How do I choose a starting solvent for CMPI crystallization?

A2: The principle of "like dissolves like" is a good starting point.[14] CMPI is a moderately polar molecule. It has hydrogen bond donors (acid, amide N-H) and acceptors (methoxy oxygen, carbonyl oxygens, pyridine nitrogen), suggesting solubility in polar protic and aprotic solvents.

  • Recommended Screening Solvents: A good initial screen should include solvents from different classes:

    • Alcohols: Methanol, Ethanol, Isopropanol

    • Ketones: Acetone, 2-Butanone

    • Esters: Ethyl Acetate

    • Ethers: Tetrahydrofuran (THF)

    • Aromatic: Toluene

    • Polar Aprotic: Acetonitrile, Dimethylformamide (DMF)

  • Ideal Solubility Profile: The goal is to find a solvent that requires heating to dissolve the compound and yields a large amount of crystalline solid upon cooling.[20][21] (See Protocol 1 for a systematic screening method).

Q3: What analytical techniques should I use to characterize my CMPI crystals?

A3: Proper characterization is essential to confirm the identity, purity, and solid-state form of your material.

  • X-Ray Powder Diffraction (XRPD): This is the primary technique for identifying the polymorphic form.[18][19][22] Each crystalline form produces a unique diffraction pattern, acting as a "fingerprint."

  • Differential Scanning Calorimetry (DSC): DSC measures the heat flow associated with thermal transitions. It can be used to determine the melting point and detect polymorphic transformations or the presence of solvates.[19][22]

  • Thermogravimetric Analysis (TGA): TGA measures changes in mass as a function of temperature. It is particularly useful for identifying and quantifying the amount of solvent in the crystal lattice (solvates/hydrates).

  • Optical Microscopy: A simple yet powerful tool to visually inspect crystal habit (shape), size, and homogeneity.

  • High-Performance Liquid Chromatography (HPLC): Used to determine the chemical purity of the crystallized material.

Part 3: Experimental Protocols & Data

Protocol 1: Systematic Solvent Screening

This protocol outlines a method to efficiently screen multiple solvents to find a suitable candidate for single-solvent crystallization.

  • Preparation: Arrange a series of small test tubes, each containing approximately 10-20 mg of crude CMPI.

  • Room Temperature Test: To each tube, add a candidate solvent dropwise (e.g., 0.2 mL at a time). Agitate after each addition. If the solid dissolves completely at room temperature, the solvent is likely too good and should be rejected for single-solvent cooling crystallization.[21]

  • Hot Solubility Test: For solvents that did not dissolve the solid at room temperature, heat the suspension to the solvent's boiling point.[20] Add more solvent dropwise until the solid just dissolves. Record the approximate volume of solvent used. If a large volume of solvent is required, solubility is low. If the solid does not dissolve at all, reject the solvent.

  • Cooling Test: Allow the hot, clear solutions to cool slowly to room temperature, then place them in an ice bath for 15-20 minutes.

  • Evaluation: A good solvent is one that dissolves the compound when hot and produces a significant amount of crystalline precipitate upon cooling.[20]

Table 1: Hypothetical Solvent Screening Results for CMPI

SolventSolubility at 25°CSolubility at BoilingOutcome Upon CoolingEvaluation
MethanolSolubleVery SolubleFew crystals, low recoveryPoor
EthanolSparingly SolubleSolubleGood yield of crystalsPromising
IsopropanolSparingly SolubleSolubleGood yield of crystalsPromising
AcetoneSolubleVery SolubleOiled out initiallyPoor (try dilution)
Ethyl AcetateSparingly SolubleSolubleFine needles, good yieldGood
TolueneInsolubleSparingly SolubleLow recoveryPoor
AcetonitrileSparingly SolubleSolubleWell-formed prismsExcellent
WaterInsolubleInsolubleNo dissolutionUnsuitable (as single)
Protocol 2: Anti-Solvent Crystallization

This method is useful when no single solvent provides the ideal solubility profile. It involves dissolving the compound in a "good" solvent and inducing crystallization by adding a miscible "anti-solvent" in which the compound is insoluble.[9][10]

  • Dissolution: Dissolve the CMPI sample in the minimum amount of a "good" solvent (e.g., THF, Acetone) at room temperature or with gentle warming.

  • Anti-Solvent Addition: Slowly add the anti-solvent (e.g., Water, Hexanes) dropwise to the stirred solution.[23]

  • Induce Supersaturation: Continue adding the anti-solvent until the solution becomes faintly turbid (cloudy). This is the point of saturation.

  • Clarification: Add a few drops of the "good" solvent back into the solution until the turbidity just disappears.

  • Crystal Growth: Cover the container and allow it to stand undisturbed. Crystals should form as the solvents slowly equilibrate or evaporate, or upon slow cooling.

Protocol 3: Vapor Diffusion for High-Quality Crystals

This technique is ideal for growing single crystals for X-ray analysis. It relies on the slow diffusion of an anti-solvent vapor into a solution of the compound.

  • Setup: Place a small, open vial containing a concentrated solution of CMPI in a "good" solvent inside a larger, sealed jar.

  • Reservoir: Add a larger volume of the anti-solvent to the bottom of the sealed jar, ensuring the level is below the top of the inner vial.

  • Diffusion: Seal the jar. The more volatile anti-solvent will slowly diffuse as a vapor into the inner vial's solution.

  • Crystallization: This gradual increase in the anti-solvent concentration slowly brings the solution to supersaturation, promoting the growth of a few large, high-quality crystals over several days.

Part 4: Visualizations & Workflows

Workflow for Troubleshooting Crystallization Failure

This diagram outlines a logical decision-making process when initial crystallization attempts fail.

Troubleshooting_Workflow start Start: Dissolve CMPI in Hot Solvent & Cool outcome Observe Outcome start->outcome oil Problem: Oiled Out outcome->oil Liquid Layer no_xtal Problem: No Crystals Form outcome->no_xtal Clear Solution powder Problem: Fine Powder / Too Fast outcome->powder Rapid Solid Formation success Success: Good Crystals outcome->success Slow Crystal Growth sol1 Action: Reheat, Add More Solvent oil->sol1 sol2 Action: Cool Slower oil->sol2 sol3 Action: Change Solvent oil->sol3 sol4 Action: Scratch Flask no_xtal->sol4 sol5 Action: Add Seed Crystal no_xtal->sol5 sol6 Action: Evaporate Some Solvent no_xtal->sol6 sol7 Action: Add Anti-Solvent no_xtal->sol7 sol8 Action: Use More Solvent powder->sol8 sol9 Action: Use Slower Cooling Profile powder->sol9 sol1->outcome sol2->outcome sol3->outcome sol4->outcome sol5->outcome sol6->outcome sol7->outcome sol8->outcome sol9->outcome Crystallization_Process cluster_prep Preparation cluster_xtal Crystallization cluster_iso Isolation & Analysis SolventScreen 1. Solvent Screening (Protocol 1) SelectSolvent 2. Select Optimal Solvent(s) SolventScreen->SelectSolvent Dissolve 3. Dissolve CMPI (Hot) SelectSolvent->Dissolve Cool 4. Cool Slowly (Generate Supersaturation) Dissolve->Cool Grow 5. Crystal Growth Cool->Grow Filter 6. Filter & Wash (Ice-cold solvent) Grow->Filter Dry 7. Dry Crystals Filter->Dry Analyze 8. Characterize (XRPD, DSC, HPLC) Dry->Analyze Final Pure Crystalline CMPI Analyze->Final

Caption: Standard workflow for crystallization of CMPI.

References

  • Lu, J., & Rohani, S. (2009). Polymorphism and crystallization of active pharmaceutical ingredients (APIs). Current Medicinal Chemistry, 16(7), 884-905. [Link]

  • Davey, R. J., & Rosbottom, I. (2018). Crystal polymorphism of pharmaceuticals: probing crystal nucleation at the molecular level. Taylor & Francis Online. [Link]

  • PharmaCores. (n.d.). Polymorphism in Drugs: Why Crystal Forms Matter. PharmaCores. [Link]

  • Pharma Innovation. (n.d.). API Crystallinity and Polymorphism. Pharma Innovation. [Link]

  • Mettler Toledo. (n.d.). Crystal Polymorphism in Chemical & Pharmaceutical Process Development. Mettler Toledo. [Link]

  • Chemistry For Everyone. (2023). How Do Impurities Affect Crystal Structures?. YouTube. [Link]

  • ResearchGate. (2016). How the impurities in the solute can affect the induction time during crystallization. ResearchGate. [Link]

  • Google Patents. (n.d.). WO2006045795A2 - Processes involving the use of antisolvent crystallization.
  • Acevedo-Guzman, Y., et al. (2022). Impurity incorporation in solution crystallization: diagnosis, prevention, and control. CrystEngComm, 24, 1231-1243. [Link]

  • RM@Schools. (n.d.). Antisolvent Crystallization. RM@Schools. [Link]

  • Jagiellońskie Centrum Innowacji. (n.d.). POLYMORPHISM OF PHARMACEUTICALS – SIGNIFICANCE AND SELECTED IDENTIFICATION METHODS. Jagiellońskie Centrum Innowacji. [Link]

  • International Journal of Pharmaceutical Sciences and Research. (2022). “Antisolvent Crystallization: A Novel Approach to Enhancement of Drug Bioavailability”. IJPSR. [Link]

  • McPherson, A. (2015). Mechanisms, kinetics, impurities and defects: consequences in macromolecular crystallization. Acta Crystallographica Section F: Structural Biology Communications, 71(Pt 10), 1269–1281. [Link]

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  • LibreTexts Chemistry. (2022). 3.6F: Troubleshooting. LibreTexts. [Link]

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  • ResearchGate. (2006). Solvent design for crystallization of carboxylic acids. ResearchGate. [Link]

  • University of Rochester. (n.d.). Tips & Tricks: Recrystallization. University of Rochester. [Link]

  • Google Patents. (n.d.). US9233905B2 - Oxidation and crystallization process for aromatic carboxylic acid production.
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Validation & Comparative

A Senior Application Scientist's Guide to Validating Screening Hits: A Case Study with 3-Methoxy-5-(phenylcarbamoyl)isonicotinic acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the journey from a high-throughput screen (HTS) to a validated lead compound is fraught with potential pitfalls. The initial excitement of identifying a "hit" can quickly dissipate if rigorous and systematic validation is not performed to eliminate the vast majority of false positives and artifacts.[1] This guide provides an in-depth, experience-driven framework for validating screening hits, using the hypothetical case of a novel compound, 3-Methoxy-5-(phenylcarbamoyl)isonicotinic acid, to illustrate the critical steps and experimental choices involved.

Our narrative will not be a rigid protocol but a dynamic, logical progression, explaining the why behind each experimental decision. We will delve into the core principles of hit validation, from initial confirmation to robust orthogonal and cellular assays, ensuring a self-validating system that builds confidence in your potential drug candidate.

The Anatomy of a Hit Validation Cascade

A successful hit validation strategy is a multi-step process designed to systematically weed out undesirable compounds.[1] The ultimate goal is to confirm that the observed activity is real, on-target, and reproducible. The typical workflow, which we will apply to our hypothetical hit, this compound, can be visualized as a funnel, where a large number of initial hits are narrowed down to a small number of high-quality chemical series.[1]

Hit_Validation_Cascade A Primary HTS Hit (e.g., this compound) B Hit Confirmation (Re-test from fresh stock) A->B Confirms initial activity C Dose-Response Analysis (IC50/EC50) B->C Determines potency D Orthogonal Assays (Different detection method) C->D Eliminates assay artifacts E Counter-Screens & Specificity Assays D->E Rules out non-specific mechanisms F Cell-Based Assays (Target engagement & functional effects) E->F Confirms activity in a biological context G Biophysical Assays (Direct target binding) F->G Verifies direct interaction H Validated Hit Series G->H High-confidence starting point

Caption: A typical hit validation cascade, illustrating the progression from an initial screening hit to a validated lead series.

Step 1: Primary Assay Confirmation and Dose-Response Analysis

The first and most crucial step is to confirm that the observed activity of this compound is not a result of experimental error. This involves re-testing the compound from a freshly prepared stock solution in the primary screening assay.[2]

Experimental Protocol: Primary Assay Confirmation
  • Compound Preparation: Obtain a fresh, dry powder sample of this compound. Prepare a concentrated stock solution (e.g., 10 mM) in a suitable solvent like DMSO.

  • Assay Execution: Perform the primary screening assay using the newly prepared compound stock. It is advisable to test at a single, high concentration initially (e.g., 10 µM) in triplicate.

  • Data Analysis: Compare the activity of the new stock to the original screening data. A reproducible effect confirms the initial hit.

Once confirmed, the next logical step is to determine the potency of the compound by generating a dose-response curve. This will yield an IC50 (for inhibitors) or EC50 (for activators) value, a key parameter for ranking and comparing compounds.[2]

Experimental Protocol: Dose-Response Analysis
  • Serial Dilution: Prepare a series of dilutions of the this compound stock solution. A common approach is an 8- or 10-point curve with 3-fold dilutions.

  • Assay Performance: Run the primary assay with the range of compound concentrations, including appropriate positive and negative controls.

  • Curve Fitting: Plot the percentage of inhibition or activation against the logarithm of the compound concentration. Fit the data to a suitable model (e.g., four-parameter logistic equation) to determine the IC50/EC50 value.

ParameterDescriptionImportance
IC50/EC50 The concentration of a compound that produces 50% of its maximal effect.A fundamental measure of a compound's potency.
Hill Slope Describes the steepness of the dose-response curve.Can provide insights into the mechanism of action (e.g., cooperativity).
Maximal Effect The maximum level of inhibition or activation achieved.Incomplete curves may indicate issues like low solubility or toxicity.[2]

Step 2: Orthogonal and Counter-Screening to Eliminate False Positives

A significant portion of initial hits from HTS campaigns are artifacts that interfere with the assay technology rather than interacting with the biological target.[1] Therefore, it is imperative to test this compound in an orthogonal assay. This is an assay that measures the same biological activity but uses a different detection method.[2][3]

The Rationale Behind Orthogonal Assays

The core principle of orthogonal testing is to ensure that the observed activity is independent of the assay format.[4] For example, if the primary assay is fluorescence-based, an orthogonal assay could be luminescence-based or use mass spectrometry to detect the product.[5] A compound that is active in both assays is much more likely to be a genuine modulator of the target.[3]

Orthogonal_Assay_Logic cluster_0 Compound Activity A Primary Assay (e.g., Fluorescence) B Orthogonal Assay (e.g., Luminescence) C True Hit D False Positive (Assay Interference) Active in A Active in A Active in B Active in B Active in A->Active in B Inactive in B Inactive in B Active in A->Inactive in B Active in B->C Inactive in B->D

Caption: The logic of using an orthogonal assay to differentiate true hits from false positives.

Comparison of Primary and Orthogonal Assay Formats
Assay FormatPrinciplePotential for InterferenceOrthogonal Approach
Fluorescence Intensity Measures changes in the intensity of emitted light.Autofluorescent compounds, quenchers.Luminescence, AlphaScreen, Mass Spectrometry.
FRET Measures energy transfer between two fluorophores.Compounds that absorb at excitation/emission wavelengths.TR-FRET, BRET, Enzyme-fragment complementation.
Luminescence Measures light produced by a chemical reaction.Compounds that inhibit the light-producing enzyme (e.g., luciferase).Biochemical assay with a different endpoint, Mass Spectrometry.

Counter-screens are also essential to identify compounds that act through non-specific mechanisms.[6] For instance, if the target is a specific enzyme, a counter-screen against a related but distinct enzyme can help determine selectivity.

Step 3: Moving to a Cellular Environment

Biochemical assays, while excellent for HTS, lack the complexity of a living cell.[7] Therefore, it is crucial to validate that this compound is active in a more physiologically relevant setting.[8][] Cell-based assays can provide information on cell permeability, potential cytotoxicity, and on-target activity within a native biological system.[7]

Experimental Protocol: Cellular Target Engagement Assay

A popular method for confirming target engagement in cells is the Cellular Thermal Shift Assay (CETSA).[1] This technique relies on the principle that a compound binding to its target protein stabilizes it against thermal denaturation.

  • Cell Treatment: Treat intact cells with various concentrations of this compound.

  • Heating: Heat the cell lysates to a range of temperatures.

  • Protein Separation: Separate soluble and aggregated proteins by centrifugation.

  • Target Detection: Detect the amount of soluble target protein remaining at each temperature using methods like Western blotting or ELISA.

  • Data Analysis: A shift in the melting temperature of the target protein in the presence of the compound indicates direct binding.

Step 4: Biophysical Confirmation of Direct Binding

The final piece of the validation puzzle is to unequivocally demonstrate a direct physical interaction between this compound and its purified target protein. Several biophysical techniques can be employed for this purpose, each with its own strengths.[10]

TechniquePrincipleInformation GainedThroughput
Surface Plasmon Resonance (SPR) Measures changes in refractive index upon binding to an immobilized target.Kinetics (kon, koff), Affinity (KD).Medium
Isothermal Titration Calorimetry (ITC) Measures heat changes upon binding.Thermodynamics (ΔH, ΔS), Stoichiometry (n), Affinity (KD).Low
Microscale Thermophoresis (MST) Measures the movement of molecules in a temperature gradient, which changes upon binding.Affinity (KD).Medium-High
Nuclear Magnetic Resonance (NMR) Detects changes in the chemical environment of the protein or ligand upon binding.Binding site information, Affinity (KD).Low

Concordance between the potency observed in a biochemical or cellular assay (IC50/EC50) and the binding affinity measured by a biophysical method (KD) provides very strong evidence that the compound's mechanism of action is through direct binding to the intended target.[2]

Conclusion: From Hypothetical Hit to Validated Lead

By systematically progressing our hypothetical hit, this compound, through this rigorous validation cascade, we can build a strong, data-driven case for its advancement into lead optimization. This multi-pronged approach, combining biochemical, cellular, and biophysical methods, is essential for mitigating the risks inherent in early-stage drug discovery and ensuring that resources are focused on compounds with the highest probability of success. The principles and protocols outlined here provide a robust framework for any researcher facing the critical task of validating hits from a screen.

References

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  • Hit-to-Lead: Hit Validation and Assessment. (n.d.). PubMed. [Link]

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A Comparative Analysis for Tuberculosis Drug Development: Isoniazid vs. a Novel Isonicotinic Acid Derivative

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide for Researchers and Drug Development Professionals

In the persistent global battle against tuberculosis (TB), the emergence of drug-resistant strains of Mycobacterium tuberculosis necessitates a continuous search for novel, more effective therapeutics. Isoniazid (INH), a cornerstone of first-line anti-TB treatment for decades, faces mounting challenges due to resistance. This has spurred the development of new isonicotinic acid derivatives designed to overcome these limitations. This guide provides a detailed comparative analysis of the established drug, isoniazid, and a promising novel derivative, isonicotinic acid (1-methyl-1H-pyrrol-2-ylmethylene)-hydrazide, supported by experimental data. While the initially intended comparison involved 3-Methoxy-5-(phenylcarbamoyl)isonicotinic acid, a lack of available research data on this specific compound has led to the selection of a well-characterized analogue to facilitate a data-driven discussion.

Introduction: The Need for New Anti-TB Agents

Tuberculosis remains a significant global health threat, with drug resistance posing a major obstacle to effective control.[1][2] Isoniazid, a potent bactericidal agent against actively replicating M. tuberculosis, has been a mainstay of treatment.[3] However, its efficacy is compromised by mutations in the mycobacterial catalase-peroxidase gene (katG), which is required to activate the prodrug.[4] This has driven the exploration of isoniazid derivatives that can bypass this resistance mechanism or exhibit enhanced activity.[5][6] This guide will delve into the established properties of isoniazid and compare them with the preclinical data of a novel derivative, offering insights into the evaluation process for new anti-TB drug candidates.

The Incumbent: Isoniazid

Isoniazid (isonicotinic acid hydrazide) is a prodrug that, upon activation by the mycobacterial enzyme KatG, inhibits the synthesis of mycolic acids, essential components of the mycobacterial cell wall.[7] This disruption of the cell wall leads to bacterial cell death.

Mechanism of Action of Isoniazid

The mechanism of isoniazid action is a multi-step process.

Isoniazid Mechanism of Action INH Isoniazid (Prodrug) KatG KatG (Catalase-Peroxidase) INH->KatG Activation Active_INH Activated Isoniazid (Isonicotinic Acyl Radical) KatG->Active_INH INH_NAD Isonicotinoyl-NAD Adduct Active_INH->INH_NAD + NADH NADH NADH InhA InhA (Enoyl-ACP Reductase) INH_NAD->InhA Inhibition Mycolic_Acid Mycolic Acid Synthesis InhA->Mycolic_Acid Blocks Cell_Wall Mycobacterial Cell Wall Integrity Mycolic_Acid->Cell_Wall Bactericidal Bactericidal Effect Cell_Wall->Bactericidal

Caption: Mechanism of action of Isoniazid.

Clinical Use and Limitations

Isoniazid is a primary drug in the combination therapy for both active and latent TB infections. However, its use is associated with several limitations, including the development of resistance and potential side effects such as hepatotoxicity and peripheral neuropathy.

The Challenger: Isonicotinic Acid (1-methyl-1H-pyrrol-2-ylmethylene)-hydrazide

This novel isoniazid derivative has been synthesized and evaluated for its potential as an anti-TB agent, particularly against resistant strains.[8]

Synthesis

The synthesis of isonicotinic acid (1-methyl-1H-pyrrol-2-ylmethylene)-hydrazide is typically achieved through the condensation reaction of isoniazid with the corresponding aldehyde, 1-methyl-1H-pyrrole-2-carbaldehyde.[8] This straightforward synthetic route allows for the generation of various hydrazone derivatives for structure-activity relationship (SAR) studies.[9]

Synthesis of Isonicotinic Acid Hydrazone Derivative cluster_reactants Reactants cluster_product Product Isoniazid Isoniazid Pyridine-4-carbohydrazide Aldehyde 1-methyl-1H-pyrrole-2-carbaldehyde Product Isonicotinic acid (1-methyl-1H-pyrrol-2-ylmethylene)-hydrazide Isoniazid->Product Aldehyde->Product

Caption: General synthesis of the novel isoniazid derivative.

Comparative Performance: A Data-Driven Analysis

A direct comparison of the preclinical data for isoniazid and the novel derivative highlights the potential advantages of the new compound.

ParameterIsoniazidIsonicotinic acid (1-methyl-1H-pyrrol-2-ylmethylene)-hydrazideReference
Minimum Inhibitory Concentration (MIC) against INH-resistant M. tuberculosis (SRI 1369) >466 µM (estimated from >64 mg/L)0.14 µM[8]
Cytotoxicity (IC50) in HepG2 cells ->100 µM[8]
Permeability in Caco-2 cells -Good[8]
Plasma Protein Binding (unbound fraction) -57.9%[8]

Note: Specific quantitative data for Isoniazid's cytotoxicity, permeability, and plasma protein binding under the same experimental conditions as the novel derivative were not available in the cited source. However, it is known that isoniazid can be hepatotoxic.

The significantly lower MIC value of the novel derivative against an isoniazid-resistant strain suggests that it may have a different mechanism of action or is not susceptible to the common resistance mechanisms that affect isoniazid.[8] The high IC50 value in HepG2 cells indicates low cytotoxicity towards human liver cells, a favorable characteristic for a drug candidate.[8] Furthermore, its good permeability in Caco-2 cells suggests the potential for good oral absorption, and a substantial unbound fraction in plasma indicates that a significant portion of the drug would be available to exert its therapeutic effect.[8]

Experimental Protocols: Ensuring Scientific Integrity

The following are detailed, step-by-step methodologies for the key experiments cited in this guide.

Minimum Inhibitory Concentration (MIC) Determination using Microplate Alamar Blue Assay (MABA)

This assay is a common method for determining the MIC of compounds against M. tuberculosis.[10][11]

Principle: Metabolically active mycobacteria reduce the blue, non-fluorescent resazurin (Alamar Blue) to the pink, fluorescent resorufin. The MIC is the lowest drug concentration that prevents this color change.

Protocol:

  • Preparation of Mycobacterial Inoculum:

    • Culture M. tuberculosis (e.g., H37Rv or a resistant strain) in Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase) to mid-log phase.

    • Adjust the turbidity of the culture to a McFarland standard of 1.0.

    • Dilute the adjusted culture 1:50 in 7H9 broth to obtain the final inoculum.

  • Drug Dilution:

    • In a 96-well microplate, add 100 µL of 7H9 broth to all wells.

    • Add 100 µL of the test compound at 2x the highest desired concentration to the first well of a row.

    • Perform serial two-fold dilutions by transferring 100 µL from one well to the next.

    • Include a drug-free well (positive control) and a well with only broth (negative control).

  • Inoculation and Incubation:

    • Add 100 µL of the prepared mycobacterial inoculum to each well (except the negative control).

    • Seal the plate and incubate at 37°C for 5-7 days.

  • Addition of Alamar Blue and Reading:

    • Add 20 µL of Alamar Blue solution and 12.5 µL of 20% Tween 80 to each well.

    • Incubate for another 24 hours.

    • Visually assess the color change. The MIC is the lowest concentration that remains blue.

MABA Workflow start Start prep_inoculum Prepare Mycobacterial Inoculum start->prep_inoculum drug_dilution Perform Serial Drug Dilutions in 96-well Plate prep_inoculum->drug_dilution inoculation Inoculate Wells with Mycobacteria drug_dilution->inoculation incubation1 Incubate at 37°C for 5-7 Days inoculation->incubation1 add_alamar Add Alamar Blue and Tween 80 incubation1->add_alamar incubation2 Incubate for 24 Hours add_alamar->incubation2 read_results Read Results (Color Change) incubation2->read_results end End read_results->end

Caption: Workflow for MABA.

Cytotoxicity Assay in HepG2 Cells

This assay assesses the toxicity of a compound to human liver cells.[12]

Principle: The viability of cells is determined by measuring the amount of ATP present, which is indicative of metabolically active cells.

Protocol:

  • Cell Seeding:

    • Seed HepG2 cells in a 96-well plate at a density of 1 x 10^4 cells/well.

    • Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compound in cell culture medium.

    • Replace the medium in the wells with the medium containing the test compound.

    • Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO) and a positive control (a known cytotoxic agent).

    • Incubate for 48-72 hours.

  • Cell Viability Measurement:

    • Add a cell viability reagent (e.g., CellTiter-Glo®) to each well.

    • Incubate for a short period to allow for cell lysis and ATP release.

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Determine the IC50 value (the concentration of the compound that causes 50% inhibition of cell growth).

Caco-2 Permeability Assay

This assay is used to predict the intestinal absorption of a compound.[13][14][15]

Principle: Caco-2 cells, when grown on a semi-permeable membrane, form a monolayer that mimics the intestinal epithelial barrier. The rate of transport of a compound across this monolayer is measured.

Protocol:

  • Cell Culture:

    • Culture Caco-2 cells on Transwell® inserts for 21 days to allow for differentiation and formation of a monolayer.

    • Monitor the integrity of the monolayer by measuring the transepithelial electrical resistance (TEER).

  • Transport Experiment:

    • Wash the cell monolayer with a transport buffer (e.g., Hank's Balanced Salt Solution).

    • Add the test compound to the apical (A) or basolateral (B) side of the monolayer.

    • At various time points, collect samples from the receiver compartment (B or A, respectively).

  • Sample Analysis:

    • Analyze the concentration of the test compound in the collected samples using a suitable analytical method (e.g., LC-MS/MS).

  • Data Analysis:

    • Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (dQ/dt) / (A * C0) where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C0 is the initial concentration of the compound.

In Vitro Plasma Protein Binding Assay using Equilibrium Dialysis

This assay determines the extent to which a compound binds to plasma proteins.[16][17][18][19]

Principle: A semi-permeable membrane separates a chamber containing the test compound in plasma from a chamber containing a buffer. Unbound drug will diffuse across the membrane until equilibrium is reached.

Protocol:

  • Assay Setup:

    • Use a rapid equilibrium dialysis (RED) device.

    • Add plasma containing the test compound to one chamber and a buffer solution to the other chamber.

  • Incubation:

    • Incubate the device at 37°C with shaking to facilitate equilibrium.

  • Sample Collection and Analysis:

    • After incubation, collect samples from both the plasma and buffer chambers.

    • Determine the concentration of the test compound in each sample using LC-MS/MS.

  • Data Analysis:

    • Calculate the fraction unbound (fu) using the following formula: fu = (Concentration in buffer) / (Concentration in plasma)

Structure-Activity Relationship (SAR) of Isonicotinic Acid Hydrazides

The biological activity of isonicotinic acid hydrazide derivatives is highly dependent on their chemical structure.[20] The hydrazone linkage (=N-NH-CO-) is a common modification to the isoniazid scaffold and has been shown to be crucial for the activity of many derivatives against resistant strains. The nature of the substituent attached to the hydrazone nitrogen can significantly influence the compound's lipophilicity, which in turn can affect its ability to penetrate the mycobacterial cell wall.[3][21] The pyridine ring is also essential for activity.[20]

Future Directions and Challenges

The development of new anti-TB drugs is a long and challenging process.[22] While novel isoniazid derivatives like the one discussed here show promise, further preclinical and clinical studies are required to establish their safety and efficacy in humans. Key challenges include optimizing the pharmacokinetic and pharmacodynamic properties of these compounds and ensuring they are effective against a broad range of clinical isolates of M. tuberculosis.

Conclusion

The comparative analysis of isoniazid and the novel derivative, isonicotinic acid (1-methyl-1H-pyrrol-2-ylmethylene)-hydrazide, demonstrates the potential of rational drug design to address the challenge of drug-resistant tuberculosis. The superior in vitro activity of the novel compound against an isoniazid-resistant strain, coupled with its favorable preclinical safety and ADME profile, makes it a promising candidate for further development. The detailed experimental protocols provided in this guide serve as a valuable resource for researchers in the field, ensuring the generation of robust and reliable data in the quest for new anti-TB therapies.

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  • Isoniazid Linked to Sulfonate Esters via Hydrazone Functionality: Design, Synthesis, and Evaluation of Antitubercular Activity. MDPI. [Link]

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A Comparative Guide to the Structure-Activity Relationship of 3-Methoxy-5-(phenylcarbamoyl)isonicotinic Acid Analogues as Potential Antitubercular Agents

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the structure-activity relationships (SAR) of 3-Methoxy-5-(phenylcarbamoyl)isonicotinic acid analogues, a promising class of compounds in the discovery of novel antitubercular agents. By synthesizing data from existing literature on related isonicotinamide scaffolds, this document offers a predictive framework for designing more potent and selective inhibitors against Mycobacterium tuberculosis.

Introduction: The Enduring Threat of Tuberculosis and the Promise of Isonicotinamides

Tuberculosis (TB), caused by Mycobacterium tuberculosis, remains a leading cause of death from a single infectious agent worldwide. The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains necessitates the urgent development of new therapeutic agents with novel mechanisms of action. Isonicotinic acid derivatives, most notably the frontline drug isoniazid, have been a cornerstone of TB therapy for decades. Their mechanism of action primarily involves the inhibition of mycolic acid biosynthesis, an essential component of the mycobacterial cell wall.[1] This guide focuses on a specific subclass of isonicotinamides, characterized by a 3-methoxy substitution and a 5-phenylcarbamoyl moiety, to elucidate the structural features critical for their antimycobacterial activity.

The Core Scaffold: A Platform for Potent Antitubercular Activity

The this compound scaffold presents three key regions for chemical modification to modulate biological activity: the isonicotinic acid core, the 3-methoxy group, and the 5-phenylcarbamoyl tail. Understanding the contribution of each component is crucial for rational drug design.

Core_Scaffold cluster_core Isonicotinic Acid Core cluster_R1 R1: Methoxy Group cluster_R2 R2: Phenylcarbamoyl Tail Isonicotinic_Acid Isonicotinic Acid Methoxy 3-OCH3 Isonicotinic_Acid->Methoxy Electronic Effects Steric Hindrance Phenylcarbamoyl 5-CONH-Ph Isonicotinic_Acid->Phenylcarbamoyl Lipophilicity H-Bonding

Figure 1. Core scaffold of this compound analogues highlighting key regions for modification.

Structure-Activity Relationship (SAR) Analysis

The antitubercular activity of isonicotinamide analogues is critically dependent on the nature of the substituents on the core scaffold. The following table summarizes the key SAR findings based on data from related nicotinic acid and isonicotinamide derivatives.[2]

Modification Site Substituent Effect on Antitubercular Activity (MIC) Rationale
Phenyl Ring of Carbamoyl Group Electron-withdrawing groups (e.g., -Cl, -Br) at para-positionIncreased activityEnhances lipophilicity, potentially improving cell wall penetration.[2]
Electron-donating groups (e.g., -OCH3, -CH3)Decreased or variable activityMay alter electronic properties and steric hindrance, affecting target binding.
Amide Linker Secondary amide (as in the core scaffold)Generally favorableProvides a crucial hydrogen bond donor/acceptor for target interaction.
Tertiary amide or ester linkageReduced activityLoss of key hydrogen bonding interactions with the target enzyme.
Isonicotinic Acid Ring 3-Methoxy groupPotentially enhances activityThe electron-donating nature of the methoxy group can influence the electronic properties of the pyridine ring, potentially enhancing binding affinity. Steric bulk may also play a role in selectivity.
2- or 6- position substitutionGenerally not toleratedModifications at these positions often lead to a loss of activity, suggesting steric hindrance that prevents proper binding to the active site.[1]

Mechanistic Insights: Targeting Mycolic Acid Synthesis

Isonicotinic acid derivatives, including isoniazid, are known to inhibit the enoyl-acyl carrier protein reductase (InhA), a key enzyme in the fatty acid synthase-II (FAS-II) system of Mycobacterium tuberculosis.[3] This system is responsible for the biosynthesis of mycolic acids, which are long-chain fatty acids that form the protective outer layer of the mycobacterial cell wall. Inhibition of InhA disrupts this process, leading to a compromised cell wall and ultimately bacterial death.

The this compound analogues are hypothesized to act as inhibitors of InhA. The isonicotinamide core is expected to interact with the NAD+ binding site of the enzyme, while the phenylcarbamoyl tail likely occupies a hydrophobic pocket.

InhA_Inhibition_Pathway cluster_inhibition Inhibition by Isonicotinamide Analogues Acetyl-CoA Acetyl-CoA FAS-II System FAS-II System Acetyl-CoA->FAS-II System Elongation Mycolic Acids Mycolic Acids FAS-II System->Mycolic Acids Synthesis InhA InhA (Enoyl-ACP Reductase) Mycobacterial Cell Wall Mycobacterial Cell Wall Mycolic Acids->Mycobacterial Cell Wall Incorporation Analogue 3-Methoxy-5-(phenylcarbamoyl) isonicotinic acid analogue Analogue->InhA Inhibition

Figure 2. Proposed mechanism of action of this compound analogues via inhibition of InhA and the mycolic acid biosynthesis pathway.

Experimental Protocols: Evaluating Antitubercular Activity

To assess the efficacy of newly synthesized analogues, a standardized in vitro assay is essential. The Microplate Alamar Blue Assay (MABA) is a widely used and reliable method for determining the Minimum Inhibitory Concentration (MIC) of compounds against M. tuberculosis.

Microplate Alamar Blue Assay (MABA) Protocol
  • Preparation of Mycobacterial Culture:

    • Grow M. tuberculosis H37Rv in Middlebrook 7H9 broth supplemented with 0.2% glycerol, 10% ADC (albumin-dextrose-catalase), and 0.05% Tween 80 at 37°C to mid-log phase.

    • Adjust the turbidity of the culture to a McFarland standard of 1.0.

    • Dilute the culture 1:20 in fresh 7H9 broth.

  • Compound Preparation:

    • Prepare a stock solution of the test compound in DMSO.

    • Perform serial two-fold dilutions of the compound in a 96-well microplate using 7H9 broth. The final volume in each well should be 100 µL.

  • Inoculation:

    • Add 100 µL of the diluted mycobacterial culture to each well containing the compound dilutions.

    • Include a drug-free control (culture only) and a sterile control (broth only).

  • Incubation:

    • Seal the plates and incubate at 37°C for 5-7 days.

  • Addition of Alamar Blue:

    • After incubation, add 20 µL of Alamar Blue solution and 12.5 µL of 20% Tween 80 to each well.

    • Incubate the plates for another 24 hours at 37°C.

  • Reading Results:

    • A color change from blue to pink indicates bacterial growth.

    • The MIC is defined as the lowest concentration of the compound that prevents this color change.

MABA_Workflow A Prepare M. tuberculosis Culture C Inoculate Microplate A->C B Prepare Serial Dilutions of Test Compound B->C D Incubate at 37°C (5-7 days) C->D E Add Alamar Blue & Tween 80 D->E F Incubate at 37°C (24h) E->F G Read Results (Color Change) F->G H Determine MIC G->H

Figure 3. Workflow for the Microplate Alamar Blue Assay (MABA) to determine the MIC of antitubercular compounds.

Conclusion and Future Directions

The this compound scaffold holds significant promise for the development of novel antitubercular agents. The SAR analysis presented in this guide, derived from related isonicotinamide series, suggests that strategic modifications to the phenylcarbamoyl tail can significantly impact antimycobacterial potency. Specifically, the introduction of lipophilic, electron-withdrawing groups on the phenyl ring is a promising avenue for enhancing activity. Future research should focus on the synthesis and evaluation of a focused library of these analogues to validate the predicted SAR and to optimize their pharmacokinetic and pharmacodynamic properties. Further mechanistic studies are also warranted to confirm InhA as the primary target and to explore potential off-target effects.

References

  • Chitret, T., et al. (2017). QSAR, docking studies of 1,3-thiazinan-3-yl isonicotinamide derivatives for antitubercular activity. Computational Biology and Chemistry, 68, 148-161. [Link]

  • Aboul-Fadl, T., et al. (2011). Design, Synthesis and Antitubercular Activity of Certain Nicotinic Acid Hydrazides. Molecules, 16(12), 10357-10371. [Link]

  • Yaqoob, S., et al. (2021). Synthesis of Highly Potent Anti-Inflammatory Compounds (ROS Inhibitors) from Isonicotinic Acid. Molecules, 26(5), 1438. [Link]

  • Judge, V., et al. (2012). Reinvestigation of the structure-activity relationships of isoniazid. Bioorganic & Medicinal Chemistry Letters, 22(12), 3943-3946. [Link]

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A Comparative Guide to the Efficacy of Isonicotinic Acid Derivatives Against Mycobacterium tuberculosis

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparative analysis of isonicotinic acid derivatives, primarily focusing on their efficacy against Mycobacterium tuberculosis (M. tuberculosis), the causative agent of tuberculosis. It is intended for researchers, scientists, and drug development professionals engaged in the discovery and development of novel anti-tubercular agents. We will delve into the mechanism of action, structure-activity relationships, and a comparative analysis of the in vitro efficacy and cytotoxicity of various derivatives, grounded in experimental data from authoritative sources.

The Enduring Challenge of Tuberculosis and the Role of Isonicotinic Acid

Tuberculosis remains a formidable global health threat, exacerbated by the emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of M. tuberculosis.[1] Isonicotinic acid hydrazide, commonly known as isoniazid (INH), has been a cornerstone of first-line anti-tubercular therapy for decades.[2] Its simple chemical structure, potent bactericidal activity, and affordability have made it a critical tool in combating this disease. However, the rise of INH-resistant strains necessitates a continuous search for novel derivatives with improved efficacy and the ability to overcome existing resistance mechanisms.[1]

Mechanism of Action: The Prodrug Strategy of Isoniazid

Isoniazid is a prodrug, meaning it requires activation within the mycobacterial cell to exert its therapeutic effect.[3] This activation is a critical first step in its mechanism of action.

Activation by KatG

The activation of INH is primarily catalyzed by the mycobacterial catalase-peroxidase enzyme, KatG.[4] KatG converts INH into a reactive isonicotinic acyl radical.[3] This radical then covalently binds to nicotinamide adenine dinucleotide (NAD+) to form an isonicotinoyl-NAD adduct.[5]

Inhibition of Mycolic Acid Synthesis

The primary target of the isonicotinoyl-NAD adduct is the enoyl-acyl carrier protein reductase, InhA.[3] InhA is a key enzyme in the fatty acid synthase-II (FAS-II) system, which is responsible for the synthesis of mycolic acids.[4] Mycolic acids are long, complex fatty acids that are essential components of the unique and impermeable cell wall of M. tuberculosis. By inhibiting InhA, the synthesis of mycolic acids is blocked, leading to a loss of cell wall integrity and ultimately, bacterial cell death.[6]

Diagram: Mechanism of Action of Isoniazid

Isoniazid Mechanism of Action Figure 1: Activation and Target Inhibition of Isoniazid INH Isoniazid (Prodrug) KatG KatG (Catalase-Peroxidase) INH->KatG Activation Active_INH Isonicotinic Acyl Radical KatG->Active_INH INH_NAD Isonicotinoyl-NAD Adduct Active_INH->INH_NAD + NAD+ NAD NAD+ InhA InhA (Enoyl-ACP Reductase) INH_NAD->InhA Inhibition Mycolic_Acid Mycolic Acid Synthesis InhA->Mycolic_Acid Catalyzes Cell_Death Bacterial Cell Death Mycolic_Acid->Cell_Death Disruption leads to

Caption: A simplified workflow of isoniazid's activation and mechanism of action.

Mechanisms of Resistance

The primary mechanism of resistance to isoniazid involves mutations that prevent its activation or alter its target.

  • katG Mutations: The most common cause of high-level INH resistance is mutations in the katG gene, which lead to a loss or reduction of the catalase-peroxidase activity required to activate the prodrug.[6]

  • inhA Promoter Mutations: Mutations in the promoter region of the inhA gene can lead to the overexpression of the InhA enzyme. This increased concentration of the target protein requires a higher concentration of the activated INH-NAD adduct for effective inhibition, resulting in low-level resistance.[4]

Comparative Efficacy of Isonicotinic Acid Derivatives

The quest for new anti-tubercular agents has led to the synthesis and evaluation of numerous isonicotinic acid derivatives. Their efficacy is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that inhibits the visible growth of M. tuberculosis. The following table summarizes the in vitro anti-tubercular activity of a selection of isonicotinic acid derivatives against the standard laboratory strain, M. tuberculosis H37Rv, and some INH-resistant strains.

Table 1: Comparative in vitro Anti-tubercular Activity of Isonicotinic Acid Derivatives

Compound IDDerivative ClassStructure / SubstitutionMIC (µg/mL) vs. H37RvMIC (µM) vs. INH-Resistant StrainReference
Isoniazid (INH) Parent DrugIsonicotinohydrazide0.04-[7]
Compound 1(a)HydrazoneN'-(3-ethoxy-2-hydroxybenzylidene)isonicotinohydrazide< 7.8Not Reported[7]
Compound 1(b)HydrazoneN'-(2-hydroxy-3-methoxybenzylidene)isonicotinohydrazide< 7.8Not Reported[7]
Compound 1(c)HydrazoneN'-(4-hydroxy-3-methoxybenzylidene)isonicotinohydrazide15.6Not Reported[7]
INH-POA Hybrid 21aHybridPyrazine-2-carboxylic acid (pyridin-4-ylcarbonyl)hydrazide2Not Reported[7]
Compound 10aHydrazideN'-(adamantan-1-yl)isonicotinohydrazide> 64Not Reported[7]
Compound 10bHydrazideN'-(adamantan-1-ylmethyl)isonicotinohydrazide32Not Reported[7]
Compound 1HydrazoneIsonicotinic acid (1-methyl-1H-pyrrol-2-ylmethylene)-hydrazideNot Reported0.14[8]
Hydrazide 8bHydrazide-IsatinN′-(5-bromo-2-oxoindolin-3-ylidene)-6-(4-fluorophenyl)-2-methylnicotinohydrazide12.5Not Reported[3]
Hydrazide 8cHydrazide-IsatinN′-(5-chloro-2-oxoindolin-3-ylidene)-6-(4-fluorophenyl)-2-methylnicotinohydrazide6.25Not Reported[3]
Isonicotinoyl Hydrazone 3aHydrazoneN'(E)-(1H-pyrrol-2-ylmethylene)isonicotinohydrazide3.12Not Reported[9]
Isonicotinoyl Hydrazone 3bHydrazoneN'(E)-(furan-2-ylmethylene)isonicotinohydrazide1.25Not Reported[9]
Isonicotinoyl Hydrazone 3cHydrazoneN'(E)-(thiophen-2-ylmethylene)isonicotinohydrazide0.60Not Reported[9]

Structure-Activity Relationship (SAR) Insights

The biological activity of isonicotinic acid derivatives is significantly influenced by the nature and position of substituents on the pyridine ring and modifications to the hydrazide moiety.[5]

  • The Pyridine Ring is Essential: The pyridine nitrogen at position 4 is crucial for activity. Isomers with the nitrogen at other positions are generally inactive.[7]

  • Hydrazide Moiety: The hydrazide group (-CONHNH2) is a key pharmacophore. Modifications to this group can significantly impact activity.[10]

  • Hydrazone Formation: The formation of hydrazones by condensing the terminal nitrogen of the hydrazide with various aldehydes and ketones is a common strategy. This can lead to derivatives with increased lipophilicity, which may enhance cell wall penetration.[1] The nature of the substituent on the imine carbon of the hydrazone plays a critical role in determining the anti-tubercular activity.[9] For instance, heteroaromatic substitutions, as seen with furan and thiophene (compounds 3b and 3c in Table 1), can lead to potent activity.[9]

  • Lipophilicity: Increasing the lipophilicity of the molecule, for example, by introducing halogenated phenyl rings, can improve anti-tubercular activity, likely by facilitating passage through the lipid-rich mycobacterial cell wall.[1][3] However, excessively bulky and lipophilic groups, such as the adamantane moiety (compounds 10a and 10b), can be detrimental to activity.[7]

  • Overcoming Resistance: Some derivatives, like Compound 1 in Table 1, have shown activity against INH-resistant strains.[8] This suggests that these modifications may lead to compounds that are either activated by alternative pathways, are not substrates for the mutated KatG, or have additional cellular targets.

Cytotoxicity and Therapeutic Index

A critical aspect of drug development is ensuring that a compound is selectively toxic to the pathogen with minimal harm to the host. The therapeutic index, a ratio of the toxic dose to the therapeutic dose, is a key indicator of a drug's safety profile. Cytotoxicity is often assessed in vitro using mammalian cell lines, with the IC50 value representing the concentration of a compound that causes 50% inhibition of cell growth.

Table 2: Comparative in vitro Cytotoxicity of Isonicotinic Acid Derivatives

Compound IDDerivative ClassCell LineIC50 (µM)Reference
Isoniazid (INH)Parent DrugHepG2> 52,000[8]
Compound 1HydrazoneHepG2> 100[8]
Hydrazide 8bHydrazide-IsatinHepG2, A549, PC-3, HT-29, MCF-7Devoid of apparent cytotoxicity[3]
Hydrazide 8cHydrazide-IsatinHepG2, A549, PC-3, HT-29, MCF-7Devoid of apparent cytotoxicity[3]
N34redHydrazideHepG248.5[8]

Isoniazid itself exhibits low cytotoxicity, and many of its derivatives, such as Compound 1 and the isatin hydrazides 8b and 8c, also show a favorable safety profile with high IC50 values or no apparent cytotoxicity at the tested concentrations.[3][8] This is a promising characteristic for the development of new anti-tubercular drugs.

Experimental Protocols

To ensure the reproducibility and comparability of efficacy data, standardized experimental protocols are essential.

Minimum Inhibitory Concentration (MIC) Determination

A widely used method for determining the MIC of anti-tubercular compounds is the Microplate Alamar Blue Assay (MABA).

Protocol: Microplate Alamar Blue Assay (MABA)

  • Preparation of M. tuberculosis Culture: Grow M. tuberculosis H37Rv in Middlebrook 7H9 broth supplemented with 0.2% glycerol, 10% OADC (oleic acid, albumin, dextrose, catalase), and 0.05% Tween 80 to the mid-logarithmic phase of growth.

  • Drug Dilution: Prepare serial two-fold dilutions of the test compounds in a 96-well microplate.

  • Inoculation: Inoculate each well with the M. tuberculosis culture to a final concentration of approximately 5 x 10^4 colony-forming units (CFU)/mL.

  • Incubation: Incubate the microplate at 37°C for 5-7 days.

  • Addition of Alamar Blue: Add a solution of Alamar Blue and Tween 80 to each well.

  • Reading Results: After an additional 24 hours of incubation, a color change from blue to pink indicates bacterial growth. The MIC is defined as the lowest drug concentration that prevents this color change.

Diagram: MIC Determination Workflow

MIC Determination Workflow Figure 2: Workflow for MIC Determination using MABA start Start prep_culture Prepare M. tuberculosis Culture (Mid-log phase) start->prep_culture drug_dilution Serial Dilution of Test Compounds in 96-well plate prep_culture->drug_dilution inoculation Inoculate Wells with M. tuberculosis drug_dilution->inoculation incubation1 Incubate at 37°C (5-7 days) inoculation->incubation1 add_alamar Add Alamar Blue Solution incubation1->add_alamar incubation2 Incubate at 37°C (24 hours) add_alamar->incubation2 read_results Read Results (Color Change) incubation2->read_results end Determine MIC read_results->end

Caption: A step-by-step workflow for determining the Minimum Inhibitory Concentration.

Cytotoxicity Assay

The MTT assay is a colorimetric method commonly used to assess the viability of mammalian cells and determine the cytotoxic potential of a compound.

Protocol: MTT Assay

  • Cell Culture: Seed a suitable mammalian cell line (e.g., HepG2 for hepatotoxicity assessment) in a 96-well plate and incubate to allow for cell attachment.

  • Compound Exposure: Treat the cells with various concentrations of the test compounds.

  • Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).

  • Addition of MTT Reagent: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate to allow for the formation of formazan crystals by metabolically active cells.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically around 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.

  • IC50 Calculation: Calculate the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability compared to the untreated control.

Conclusion and Future Directions

Isonicotinic acid and its derivatives remain a vital area of research in the fight against tuberculosis. While isoniazid continues to be a first-line therapeutic, the challenge of drug resistance underscores the urgent need for novel compounds. The derivatization of the isonicotinic acid scaffold, particularly through the formation of hydrazones, has yielded promising candidates with potent anti-tubercular activity, including some with efficacy against INH-resistant strains.

Future research should focus on:

  • Exploring Diverse Chemical Scaffolds: Synthesizing and evaluating a wider range of derivatives with diverse chemical modifications to identify novel pharmacophores and improve the therapeutic index.

  • Mechanism of Action Studies: Elucidating the precise mechanisms of action of derivatives that are active against resistant strains to identify new drug targets and strategies to circumvent existing resistance.

  • In Vivo Efficacy and Pharmacokinetics: Advancing the most promising in vitro candidates to in vivo studies in animal models to assess their efficacy, pharmacokinetics, and safety profiles.

By leveraging a deep understanding of the structure-activity relationships and employing robust experimental methodologies, the scientific community can continue to develop the next generation of isonicotinic acid-based therapies to combat the global tuberculosis epidemic.

References

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  • Design, Synthesis, and In Silico and In Vitro Cytotoxic Activities of Novel Isoniazid–Hydrazone Analogues Linked to Fluorinated Sulfonate Esters. (2024). ACS Omega. [Link]

  • Mode of Action and Quantitative Structure-Activity Correlations of Tuberculostatic Drugs of the Isonicotinic Acid Hydrazide Type. (1976). Journal of Medicinal Chemistry. [Link]

  • Novel isoniazid derivative as promising antituberculosis agent. (2020). Future Microbiology. [Link]

  • Design, Synthesis and Antitubercular Activity of Certain Nicotinic Acid Hydrazides. (2015). Molecules. [Link]

  • Isoniazid-Derived Hydrazones Featuring Piperazine/Piperidine Rings: Design, Synthesis, and Investigation of Antitubercular Activity. (2023). Molecules. [Link]

  • Synthesis and Antitubercular Activity of Heteroaromatic Isonicotinoyl and 7-Chloro-4-Quinolinyl Hydrazone Derivatives. (2012). Archiv der Pharmazie. [Link]

  • In Vitro Evaluation of Isoniazid Derivatives as Potential Agents Against Drug-Resistant Tuberculosis. (2022). Frontiers in Chemistry. [Link]

  • In Vitro Evaluation of Isoniazid Derivatives as Potential Agents Against Drug-Resistant Tuberculosis. (2022). Frontiers in Chemistry. [Link]

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  • Isoniazid-Isatin Hydrazone Derivatives: Synthesis, Antitubercular Activity and Molecular Docking Studies. (2021). Trends in Sciences. [Link]

  • Isoniazid Linked to Sulfonate Esters via Hydrazone Functionality: Design, Synthesis, and Evaluation of Antitubercular Activity. (2022). Molecules. [Link]

  • Isoniazid derivatives and their anti-tubercular activity. (2017). European Journal of Medicinal Chemistry. [Link]

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In Vitro Target Deconvolution of 3-Methoxy-5-(phenylcarbamoyl)isonicotinic acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, the journey from a promising small molecule to a validated therapeutic candidate is paved with rigorous scientific inquiry. A critical milestone in this journey is the definitive identification of the molecule's biological target. This guide provides an in-depth, technical comparison of leading in vitro methodologies for elucidating the molecular target of novel compounds, using 3-Methoxy-5-(phenylcarbamoyl)isonicotinic acid as a case study. While the specific target of this molecule is not widely published, its structural similarity to isonicotinic acid derivatives, such as the anti-tuberculosis drug isoniazid, suggests potential interactions with bacterial metabolic pathways.[1][2] Furthermore, a structurally related compound has been shown to inhibit biotin carboxylase, an enzyme involved in fatty acid synthesis.[3] This guide will, therefore, present a strategic workflow for unbiased target identification and subsequent validation.

We will move beyond a simple listing of protocols to a deeper analysis of the causality behind experimental choices, ensuring a self-validating system of inquiry. This guide is structured to empower researchers to design and execute a robust target deconvolution strategy.

Section 1: The Initial Approach - Unbiased Target Identification

When the target of a novel compound is unknown, the initial experimental approach should be broad and unbiased. The goal is to cast a wide net to identify a set of potential protein interactors. Here, we compare two powerful chemoproteomic techniques: the Cellular Thermal Shift Assay (CETSA) coupled with mass spectrometry (MS) and affinity-based methods like Kinobeads.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique for assessing target engagement by measuring the thermodynamic stabilization of a protein upon ligand binding.[4][5][6][7] The principle is that a protein bound to a ligand will be more resistant to thermal denaturation.[5] This change in thermal stability can be detected in a cellular context, providing a more physiologically relevant assessment.[4][6]

Experimental Workflow: CETSA

CETSA_Workflow cluster_treatment Cell Treatment cluster_heating Thermal Challenge cluster_lysis Protein Extraction cluster_analysis Analysis cells Intact Cells or Cell Lysate incubation Incubation cells->incubation compound This compound or DMSO (Control) compound->incubation heat Heat Gradient incubation->heat lysis Cell Lysis & Centrifugation heat->lysis supernatant Collect Soluble Fraction lysis->supernatant ms LC-MS/MS Analysis supernatant->ms data Identify Stabilized Proteins ms->data

Caption: CETSA workflow for unbiased target identification.

Protocol: CETSA with Mass Spectrometry Readout

  • Cell Culture and Treatment: Culture a relevant cell line (e.g., a bacterial strain if investigating antibiotic properties, or a human cell line for other therapeutic areas) to 80-90% confluency. Treat cells with this compound at a predetermined concentration (e.g., 10 µM) and a vehicle control (e.g., DMSO) for a specified time.

  • Heat Challenge: Aliquot the treated cell suspensions into PCR tubes. Expose the samples to a temperature gradient (e.g., 40°C to 70°C in 2°C increments) for 3 minutes, followed by immediate cooling.[5]

  • Lysis and Fractionation: Lyse the cells by freeze-thaw cycles or detergents. Separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation.

  • Sample Preparation for Mass Spectrometry: Prepare the soluble fractions for proteomic analysis. This typically involves protein quantification, reduction, alkylation, and tryptic digestion.

  • LC-MS/MS Analysis: Analyze the peptide mixtures by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the proteins in each sample.

  • Data Analysis: Identify proteins that show a significant thermal shift in the presence of the compound compared to the control. These are your primary target candidates.

Kinobeads and Affinity-Based Profiling

Kinobeads are an affinity-based chemical proteomics tool used to profile the interactions of small molecules with a large number of endogenous kinases.[8][9][10][11] This technique involves the competitive binding of a test compound against a broad-spectrum kinase inhibitor immobilized on beads.[8][11] While originally designed for kinases, the principle can be adapted for other protein families by using different immobilized ligands.

Experimental Workflow: Kinobeads

Kinobeads_Workflow cluster_incubation Competitive Binding cluster_pulldown Affinity Capture cluster_analysis Analysis lysate Cell Lysate incubation Incubate Lysate with Compound lysate->incubation compound This compound (Varying Concentrations) compound->incubation kinobeads Add Kinobeads incubation->kinobeads pulldown Affinity Pulldown kinobeads->pulldown wash Wash Beads pulldown->wash elute Elute Bound Proteins wash->elute ms LC-MS/MS Analysis elute->ms data Identify Competitively Bound Proteins ms->data

Caption: Kinobeads workflow for target identification.

Protocol: Kinobeads Competitive Pull-Down Assay

  • Cell Lysate Preparation: Prepare a native protein lysate from a relevant cell line.

  • Competitive Incubation: Aliquot the lysate and incubate with increasing concentrations of this compound. Include a vehicle control.

  • Kinobeads Pulldown: Add the kinobeads to the lysates and incubate to allow for the capture of kinases not bound to the test compound.[9]

  • Washing and Elution: Wash the beads to remove non-specifically bound proteins. Elute the captured proteins.

  • Sample Preparation and LC-MS/MS Analysis: Prepare the eluted proteins for mass spectrometry analysis as described for CETSA.

  • Data Analysis: Quantify the amount of each kinase pulled down at different concentrations of the test compound. Proteins that show a dose-dependent decrease in binding to the beads are potential targets.

Comparison of Unbiased Methods
FeatureCETSA-MSKinobeads
Principle Ligand-induced thermal stabilization[4][5]Competitive binding to immobilized ligands[8][11]
Applicability Broadly applicable to soluble proteins[4]Primarily for ATP-binding proteins (kinases)[8][10]
Cellular Context Can be performed in intact cells[4][6]Typically performed in cell lysates[8][9]
Compound Requirement No modification of the compound needed-
Throughput Moderate to highHigh
Potential for False Positives Changes in protein stability due to downstream effectsProteins that non-specifically bind to the beads

For a novel compound like this compound, starting with CETSA-MS is advantageous due to its broader applicability to various protein classes. If initial results or structural features suggest a kinase target, Kinobeads would be a highly effective and complementary approach.

Section 2: Focused Target Validation - Biochemical and Biophysical Assays

Once a list of putative targets is generated from the unbiased screens, the next crucial step is to validate these interactions using orthogonal, focused assays. This involves expressing and purifying the candidate proteins and directly measuring their interaction with the compound.

Direct Enzyme Inhibition Assays

If the identified target is an enzyme, a direct enzymatic assay is the gold standard for confirming functional inhibition.[12][13][14] These assays measure the effect of the compound on the enzyme's catalytic activity.

Experimental Workflow: Enzyme Inhibition Assay

Enzyme_Assay_Workflow cluster_setup Assay Setup cluster_reaction Enzymatic Reaction cluster_analysis Data Analysis enzyme Purified Target Enzyme preincubation Pre-incubate Enzyme and Compound enzyme->preincubation compound This compound (Serial Dilution) compound->preincubation substrate Add Substrate preincubation->substrate reaction Monitor Reaction (e.g., Absorbance, Fluorescence) substrate->reaction plot Plot % Inhibition vs. [Compound] ic50 Determine IC50 plot->ic50

Sources

A Comparative Guide to the Synthetic Validation of 3-Methoxy-5-(phenylcarbamoyl)isonicotinic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methoxy-5-(phenylcarbamoyl)isonicotinic acid is a molecule of significant interest in medicinal chemistry, possessing a scaffold amenable to the development of novel therapeutic agents. The strategic placement of a methoxy group, a phenylcarbamoyl moiety, and a carboxylic acid on the isonicotinic acid core presents a unique combination of functionalities that can be exploited for targeted drug design. This guide provides a comprehensive validation of a proposed synthetic route to this compound, alongside a comparative analysis of an alternative pathway. The methodologies are detailed with an emphasis on the underlying chemical principles and experimental considerations, offering researchers a robust framework for its synthesis and future derivatization.

Established Synthetic Route: A Stepwise Approach

The primary synthetic route detailed below commences with the commercially available 3-chloro-5-methoxyisonicotinic acid, offering a direct and efficient pathway to the target molecule. This strategy prioritizes the late-stage introduction of the phenylcarbamoyl group, a decision rooted in maximizing convergence and simplifying the purification of intermediates.

Established_Route cluster_0 Step 1: Acid Chloride Formation cluster_1 Step 2: Amide Coupling cluster_2 Step 3: (Reference) Carboxylic Acid Generation A 3-Chloro-5-methoxy isonicotinic acid B Thionyl Chloride (SOCl2) Reflux A->B  Activation   C 3-Chloro-5-methoxy isonicotinoyl chloride B->C D Aniline, Triethylamine DCM, 0°C to rt C->D  Amidation   E N-phenyl-3-chloro-5-methoxy isonicotinamide D->E F Hydrolysis (e.g., NaOH, H2O, heat) E->F  (Hypothetical final step   if starting from ester) G 3-Methoxy-5-(phenylcarbamoyl) isonicotinic acid F->G Alternative_Route cluster_0 Step 1: Direct Amidation cluster_1 Step 2: O-Methylation cluster_2 Step 3: Introduction of Carboxylic Acid A 3-Hydroxy-5-bromo isonicotinic acid B Coupling Agent (e.g., HATU) Aniline, DIPEA, DMF A->B  Amidation   C N-phenyl-3-hydroxy-5-bromo isonicotinamide B->C D Methylating Agent (e.g., MeI) Base (e.g., K2CO3), Acetone C->D  Methoxylation   E N-phenyl-3-methoxy-5-bromo isonicotinamide D->E F Carboxylation Condition (e.g., Organometallic route) E->F  Carboxylation   G 3-Methoxy-5-(phenylcarbamoyl) isonicotinic acid F->G

Safety Operating Guide

Personal protective equipment for handling 3-Methoxy-5-(phenylcarbamoyl)isonicotinic acid

Author: BenchChem Technical Support Team. Date: January 2026

An Expert Guide to Personal Protective Equipment for Handling 3-Methoxy-5-(phenylcarbamoyl)isonicotinic acid

As researchers and scientists at the forefront of drug development, our commitment to innovation must be matched by an unwavering dedication to safety. The compound this compound, while a molecule of interest, presents a handling challenge due to the limited availability of specific safety data.[1] This guide is designed to provide a robust framework for personal protective equipment (PPE) selection and use, drawing upon established principles for handling related chemical classes, including crystalline organic acids and aromatic amides. By understanding the why behind each recommendation, we can cultivate a laboratory environment where safety is not just a protocol, but an instinct.

Understanding the Hazard Profile: A Logic-Driven Approach

Given the absence of a comprehensive Safety Data Sheet (SDS), we must infer the potential hazards of this compound by examining its structural components: an isonicotinic acid derivative and a phenylcarbamoyl moiety.

  • Isonicotinic Acid Core: Compounds in this family, such as isonicotinic acid itself, are known to cause serious eye irritation, skin irritation, and may cause respiratory irritation, particularly as a dust.[2][3]

  • Phenylcarbamoyl Group: This functional group contains an aromatic amine linkage. Aromatic amines as a class can have various toxicological profiles, and skin absorption can be a significant route of exposure. Therefore, preventing skin contact is of high importance.

  • Physical Form: As a crystalline solid, the primary routes of exposure are inhalation of dust particles and direct contact with skin and eyes.

Therefore, our PPE strategy must create a comprehensive barrier against these anticipated hazards, with a focus on respiratory, eye, skin, and hand protection.

Core PPE Recommendations: Your First Line of Defense

A baseline level of PPE is mandatory for any interaction with this compound, regardless of the quantity or procedure.

PPE ComponentSpecificationRationale
Eye Protection ANSI Z87.1-rated safety glasses with side shields (minimum); chemical splash goggles are preferred.Protects against accidental splashes and airborne dust. Isonicotinic acid derivatives are known to cause serious eye irritation.[2]
Hand Protection Nitrile gloves (minimum 4 mil thickness).Provides a barrier against skin contact. Always inspect gloves for integrity before use and dispose of them after handling the compound.[4]
Protective Clothing A long-sleeved laboratory coat.Protects skin and personal clothing from contamination.
Footwear Closed-toe shoes.Prevents injury from spills or dropped equipment.[4][5]

Task-Specific PPE Escalation: Adapting to the Procedure

Different laboratory procedures carry varying levels of risk. The following workflow outlines how to escalate your PPE based on the potential for generating dust or aerosols.

PPE_Workflow cluster_0 Risk Assessment & PPE Selection Workflow cluster_ppe Required PPE start Start: Handling This compound weighing Weighing or Transferring (Solid Form) start->weighing High potential for dust generation dissolving Dissolving in Solvent start->dissolving Moderate potential for splash/aerosol weighing->dissolving ppe_weighing Baseline PPE + Respiratory Protection (N95) + Face Shield weighing->ppe_weighing reaction Active Reaction / Heating dissolving->reaction Increased energy input ppe_dissolving Baseline PPE + Chemical Splash Goggles dissolving->ppe_dissolving disposal Waste Disposal reaction->disposal Handling waste ppe_reaction Baseline PPE + Chemical Splash Goggles + Chemical-Resistant Apron reaction->ppe_reaction ppe_disposal Baseline PPE + Chemical Splash Goggles disposal->ppe_disposal

Caption: PPE selection workflow based on the laboratory task.

Weighing and Transferring Solid Compound

This procedure has the highest risk of generating airborne dust.

  • Engineering Control: Always handle the solid compound inside a certified chemical fume hood or a powder containment hood.[4][5]

  • Respiratory Protection: A NIOSH-approved N95 respirator is required to prevent inhalation of fine particles.[6] For nuisance exposures, a P95 or P100 respirator can also be used.[2]

  • Eye and Face Protection: Chemical splash goggles and a face shield are necessary to provide complete protection from airborne particles.[5][7]

  • Hand Protection: Double-gloving with nitrile gloves is recommended to provide an extra layer of protection and to allow for safe removal of the outer glove if it becomes contaminated.

Dissolving the Compound and General Solution Handling

The primary risk shifts from dust inhalation to splashes and aerosols.

  • Engineering Control: All work should still be conducted in a chemical fume hood.

  • Eye Protection: Upgrade from safety glasses to chemical splash goggles to ensure a seal around the eyes, protecting from splashes.[7]

  • Hand Protection: Single-layer nitrile gloves are generally sufficient, but ensure they are compatible with the solvent being used.

Running Reactions and Work-ups

The hazards of the compound are now combined with the hazards of other reagents, solvents, and reaction conditions (e.g., heating).

  • Engineering Control: A chemical fume hood is mandatory.

  • Eye Protection: Chemical splash goggles are required.

  • Protective Clothing: In addition to a lab coat, a chemical-resistant apron should be worn to protect against larger volume spills.[8]

Procedural Guidance: Donning, Doffing, and Disposal

The effectiveness of PPE is contingent on its correct use. Follow this sequence to minimize cross-contamination.

Donning (Putting On) PPE
  • Lab Coat and Apron: Put on your lab coat, followed by a chemical-resistant apron if the procedure requires it.

  • Respirator: If required, perform a seal check on your respirator.

  • Eye and Face Protection: Put on your safety goggles or face shield.

  • Gloves: Don your gloves last. If double-gloving, don the inner pair, then the outer pair, ensuring the cuffs of the outer gloves go over the sleeves of your lab coat.

Doffing (Taking Off) PPE

This process is designed to contain contaminants.

  • Outer Gloves: If double-gloved, remove the outer pair first.

  • Lab Coat and Apron: Remove your lab coat and apron, turning them inside out as you remove them to contain any contamination.

  • Face Shield and Goggles: Remove from the back of your head.

  • Respirator: Remove from the back of your head.

  • Inner Gloves: Remove your inner gloves last, using a proper technique to avoid touching the outer surface with your bare hands.[2]

  • Hand Hygiene: Wash your hands thoroughly with soap and water.[2]

Disposal Plan: Managing Contaminated Materials

All materials that come into contact with this compound must be treated as hazardous waste.

  • Solid Waste: Used gloves, weigh boats, contaminated wipes, and other solid materials should be placed in a dedicated, sealed, and clearly labeled hazardous waste container.[9]

  • Liquid Waste: Solutions containing the compound and any solvent rinses should be collected in a labeled, sealed hazardous waste container. Do not dispose of organic substances down the drain.[4]

  • Disposal Vendor: All waste must be disposed of through a licensed chemical waste disposal company in accordance with local, state, and federal regulations.[2]

By adhering to these rigorous PPE and handling protocols, you are not only ensuring your personal safety but also upholding the integrity of our scientific pursuits. This disciplined approach allows us to explore the potential of novel compounds with confidence and responsibility.

References

  • 3-Methoxy-5-(phenylcarbamoyl)
  • Organic Acid Standard Operating Procedure.
  • Personal Protective Equipment (PPE). CHEMM.
  • Personal Protective Equipment: Chemical Handling. Good Day's Work.
  • ISO NICOTINIC ACID CAS NO 55-22-1 MATERIAL SAFETY D
  • A Quantitative Study of Aromatic Amine Permeation Through Protective Gloves Using Amine Adsorptive Pads. CDC Stacks.
  • Safety d
  • SAFETY D
  • SAFETY D
  • Essential Chemical PPE. Trimaco.
  • Protective Gear for Chemical Handling Must-Have Equipment. SAMS Solutions.
  • SAFETY D
  • Acid Handling. University of Notre Dame.
  • Safety and Handling of Organic Compounds in the Lab. Solubility of Things.
  • Safe Laboratory Practices: Handling and Disposing of Organic Substances. HSC Chemistry.

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Retrosynthesis Analysis

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Feasible Synthetic Routes

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3-Methoxy-5-(phenylcarbamoyl)isonicotinic acid
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3-Methoxy-5-(phenylcarbamoyl)isonicotinic acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.